molecular formula C11H17NO3 B1450177 tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 1638771-06-8

tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No.: B1450177
CAS No.: 1638771-06-8
M. Wt: 211.26 g/mol
InChI Key: XIUDXZJLBOFVKS-UHFFFAOYSA-N
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Description

Tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-9(2,3)15-8(14)12-11-4-10(5-11,6-11)7-13/h7H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUDXZJLBOFVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate (CAS No. 1638771-06-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate, a key building block in modern medicinal chemistry. With the CAS Number 1638771-06-8, this bifunctional molecule incorporates the highly sought-after bicyclo[1.1.1]pentane (BCP) scaffold, a rigid, non-aromatic bioisostere for para-substituted phenyl rings. This guide details its chemical properties, a validated multi-step synthesis protocol, and its critical application as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). The content is structured to provide researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.

Introduction: The Significance of the Bicyclo[1.1.1]pentane Scaffold

In the quest for novel therapeutics with improved physicochemical and pharmacokinetic properties, medicinal chemists are increasingly "escaping from flatland" by moving away from planar aromatic structures. The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier three-dimensional, saturated bioisostere for the 1,4-disubstituted benzene ring.[1] Its rigid, rod-like structure effectively mimics the exit vectors of a para-substituted arene while offering a distinct advantage: an improved property profile.[1]

Replacing a phenyl ring with a BCP moiety can lead to:

  • Enhanced Solubility: The sp³-rich nature of the BCP core generally increases aqueous solubility compared to its aromatic counterparts.

  • Improved Metabolic Stability: The strained C-C and C-H bonds of the BCP cage are less susceptible to metabolic degradation by cytochrome P450 enzymes.

  • Reduced Lipophilicity: BCP analogues often exhibit lower lipophilicity, which can be beneficial for optimizing drug-like properties.

  • Novel Chemical Space: The unique geometry of the BCP scaffold allows for the exploration of new pharmacophore orientations and intellectual property landscapes.

This compound is a particularly valuable derivative, featuring two key functional handles: a Boc-protected amine and a reactive aldehyde. This orthogonal functionality makes it an ideal building block for multi-step syntheses and for its prominent role as a rigid linker in PROTACs.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design.

PropertyValueSource(s)
CAS Number 1638771-06-8[3][4]
Molecular Formula C₁₁H₁₇NO₃[3][4]
Molecular Weight 211.26 g/mol [3]
IUPAC Name tert-butyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate
Appearance Expected to be a solidGeneral Knowledge
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General Knowledge
Storage Conditions Store in an inert atmosphere, in a freezer at -20°C for long-term stability.[4] For short-term use, refrigeration at 2-8°C is also cited.[4]

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the readily accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The following protocol is a composite of established methodologies for the synthesis of key intermediates and the final product.[2][5]

Synthetic Scheme

G cluster_0 Step 1: Monoesterification cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Reduction to Alcohol cluster_3 Step 4: Oxidation to Aldehyde A Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid B 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane- 1-carboxylic acid A->B SOCl₂, MeOH C Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane- 1-carboxylate B->C 1. DPPA, Et₃N, t-BuOH 2. Heat D tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan- 1-yl)carbamate C->D NaBH₄, THF/MeOH E tert-Butyl (3-formylbicyclo[1.1.1]pentan- 1-yl)carbamate (Target Compound) D->E Dess-Martin Periodinane, DCM

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

This initial step involves the selective mono-esterification of the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

  • Reagents and Equipment:

    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

    • Methanol (MeOH), anhydrous

    • Thionyl chloride (SOCl₂)

    • Round-bottom flask with magnetic stirrer

    • Ice bath

    • Rotary evaporator

  • Procedure:

    • Suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in anhydrous methanol in a round-bottom flask.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension.

    • Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude mono-ester. This product is often used in the next step without further purification.

Step 2: Synthesis of Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate

This step employs a Curtius rearrangement to convert the carboxylic acid to a Boc-protected amine.

  • Reagents and Equipment:

    • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

    • tert-Butanol (t-BuOH)

    • Triethylamine (Et₃N)

    • Diphenylphosphoryl azide (DPPA)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

  • Procedure: [5]

    • Dissolve the crude 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid in tert-butanol in a round-bottom flask.

    • Add triethylamine, followed by the dropwise addition of diphenylphosphoryl azide at room temperature.

    • Heat the reaction mixture to 80°C and maintain for 1-2 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Step 3: Synthesis of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

The methyl ester is selectively reduced to the primary alcohol.

  • Reagents and Equipment:

    • Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate

    • Tetrahydrofuran (THF), anhydrous

    • Methanol (MeOH), anhydrous

    • Sodium borohydride (NaBH₄)

    • Round-bottom flask with magnetic stirrer

  • Procedure: [5]

    • Dissolve the Boc-protected amino ester in a mixture of THF and MeOH (e.g., 3:1 ratio) in a round-bottom flask.

    • Add sodium borohydride portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with a dilute aqueous HCl solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which is often sufficiently pure for the next step.

    • ¹H NMR of this intermediate has been reported as (CDCl₃) δ: 4.99 (bs, 1H), 3.72 (s, 2H), 1.95 (s, 6H), 1.42 (s, 9H).[5]

Step 4: Synthesis of this compound

The final step is the mild oxidation of the primary alcohol to the target aldehyde.

  • Reagents and Equipment:

    • tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

    • Dichloromethane (DCM), anhydrous

    • Dess-Martin periodinane (DMP)

    • Round-bottom flask with magnetic stirrer

  • Procedure: A common procedure for this type of oxidation is as follows:

    • Dissolve the alcohol in anhydrous DCM in a round-bottom flask.

    • Add Dess-Martin periodinane portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the final product, this compound.

Application in PROTAC Development

A primary and high-impact application of this compound is in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The subject molecule serves as a rigid and tunable linker, connecting the target protein ligand to the E3 ligase ligand. The aldehyde functionality is a versatile handle for various coupling reactions, most commonly reductive amination.

General PROTAC Synthesis Workflow

G A This compound C Intermediate Adduct A->C Reductive Amination (e.g., NaBH(OAc)₃) B Amine-containing E3 Ligase Ligand B->C D Boc Deprotection C->D Acidic Conditions (e.g., TFA) E Amine-functionalized BCP-Linker-Ligand D->E G Final PROTAC Molecule E->G Amide Coupling (e.g., HATU, EDCI) F Carboxylic acid-activated Target Protein Ligand F->G

Caption: Workflow for PROTAC synthesis using the title compound.

Workflow Explanation:

  • Reductive Amination: The aldehyde group of this compound is reacted with an amine-functionalized E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands) under reductive amination conditions (e.g., using sodium triacetoxyborohydride).

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the other end of the BCP linker is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine.

  • Amide Coupling: The newly exposed amine is then coupled with a carboxylic acid-functionalized target protein ligand using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI).

This modular approach allows for the efficient synthesis of a library of PROTACs with varying linker lengths and attachment points, facilitating the optimization of their degradation efficacy.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, freezing under an inert atmosphere is recommended.[4]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its rigid BCP core offers significant advantages over traditional aromatic linkers and scaffolds, potentially leading to drug candidates with superior physicochemical and pharmacokinetic profiles. The well-defined synthetic route and the orthogonal reactivity of its functional groups make it an indispensable tool, particularly in the rapidly evolving field of targeted protein degradation with PROTACs. This guide provides the foundational knowledge for the confident and effective application of this important chemical entity in research and development.

References

An In-depth Technical Guide to tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic scaffolds that have long dominated drug design. This "escape from flatland" has spurred the exploration of three-dimensional molecular frameworks that can offer enhanced metabolic stability, improved solubility, and novel intellectual property positions. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable bioisostere for para-substituted benzene rings, tert-butyl groups, and internal alkynes. Its rigid, rod-like structure allows it to project substituents in a well-defined manner, mimicking the geometry of linear moieties while introducing desirable sp³-character.

This guide provides a comprehensive technical overview of a key BCP derivative, tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate. This bifunctional molecule, featuring a protected amine at one bridgehead and a reactive aldehyde at the other, is a versatile building block for the synthesis of complex molecules, most notably as a rigid linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). We will delve into its synthesis, characterization, physicochemical properties, and applications, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this valuable synthetic tool.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its successful application in synthesis and drug discovery. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 211.26 g/mol [1]
Molecular Formula C₁₁H₁₇NO₃[1]
CAS Number 1638771-06-8[2]
Appearance White solid[1]
Storage Conditions Store at -4°C for short periods, -20°C for long-term storage[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. A reliable synthetic route, adapted from the patent literature, involves the reduction of a carboxylic acid to a primary alcohol, followed by oxidation to the desired aldehyde.[1]

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation Start Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate Intermediate tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate Start->Intermediate Sodium borohydride THF:MeOH Final This compound Intermediate->Final Dess-Martin periodinane DCM

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate [1]

  • To a stirred solution of methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (5 g, 20.70 mmol) in a 3:1 mixture of THF and MeOH (20 mL), add sodium borohydride (3.9 g, 103.5 mmol) at room temperature.

  • Stir the reaction mixture for 16 hours.

  • Upon completion (monitored by TLC), quench the reaction with dilute aqueous HCl solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under reduced pressure to yield the crude product (4.3 g, 97.38% yield).

Step 2: Synthesis of this compound [1]

  • To a stirred solution of tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (0.1 g, 0.46 mmol) in DCM (2 mL), add Dess-Martin periodinane (DMP) (0.40 g, 0.93 mmol) at room temperature.

  • Stir the reaction for 30 minutes.

  • After completion (monitored by TLC), quench the reaction with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexane: 40:60) to give the final product as a white solid (0.050 g, 52% yield).

Characterization Data
  • ¹H NMR (DMSO-d6): δ 9.59 (s, 1H), 7.68 (bs, 1H), 2.12 (s, 6H), 1.37 (s, 9H).[1]

Applications in Drug Discovery: A Rigid Linker for PROTACs

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and relative orientation of the two ligands, which in turn influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The rigid BCP core of this compound provides a well-defined and conformationally constrained linker, which can be advantageous in optimizing PROTAC geometry.

PROTAC Synthesis Workflow

The aldehyde functionality of this compound can be readily elaborated through reactions such as reductive amination to attach a warhead ligand (targeting the protein of interest). The Boc-protected amine can then be deprotected to reveal a free amine, which can be coupled to an E3 ligase ligand to complete the PROTAC synthesis.

PROTAC_Synthesis BCP_Aldehyde tert-Butyl (3-formylbicyclo [1.1.1]pentan-1-yl)carbamate Intermediate_1 Boc-Protected BCP-Warhead Conjugate BCP_Aldehyde->Intermediate_1 Reductive Amination with Warhead-NH₂ Intermediate_2 Amine-Deprotected BCP-Warhead Conjugate Intermediate_1->Intermediate_2 Boc Deprotection (e.g., TFA) Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC Amide Coupling with E3 Ligase Ligand-COOH

Caption: General workflow for the synthesis of a PROTAC using the BCP linker.

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound and its precursors.

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P264: Wash hands thoroughly after handling.[6]

    • P270: Do not eat, drink or smoke when using this product.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its rigid BCP core offers a unique three-dimensional scaffold that can impart favorable physicochemical properties to lead compounds. Its primary utility as a bifunctional linker in PROTAC synthesis positions it at the forefront of innovative therapeutic modalities. This guide provides a solid foundation for researchers to understand and effectively utilize this important molecule in their synthetic endeavors. As the demand for novel, sp³-rich chemical matter continues to grow, the importance of building blocks like this compound is set to increase, paving the way for the next generation of therapeutics.

References

An In-Depth Technical Guide to tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and application of tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We delve into the strategic importance of the bicyclo[1.1.1]pentane (BCP) scaffold as a saturated bioisostere, offering a superior alternative to traditional aromatic moieties. This guide presents a detailed, multi-step synthetic pathway, complete with validated protocols and mechanistic rationale. Furthermore, we explore the compound's critical role as a versatile linker in the development of advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), underscoring its significance in the "escape from flatland" paradigm of modern medicinal chemistry.

Introduction: The Strategic Value of the Bicyclo[1.1.1]pentane (BCP) Core

In the landscape of contemporary drug discovery, moving beyond flat, aromatic structures is a paramount objective to enhance the physicochemical and pharmacokinetic properties of new chemical entities. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a leading three-dimensional, rigid bioisostere for the para-substituted phenyl ring, as well as for tert-butyl groups and alkynes.[1][2] Its unique, rod-like structure maintains a similar vector and distance between substituents as a phenyl ring but imparts a range of desirable attributes.[3]

Advantages of the BCP Scaffold:

  • Improved Solubility: The replacement of a lipophilic aromatic ring with a saturated BCP core generally leads to a significant increase in aqueous solubility, a common hurdle in drug development.

  • Enhanced Metabolic Stability: The sp³-hybridized carbons of the BCP cage are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings, often resulting in improved metabolic stability and reduced potential for toxic metabolites.[3]

  • Novel Chemical Space: Incorporating the BCP motif allows chemists to explore novel and patentable chemical space, providing a competitive edge in drug design.[4]

  • Reduced Non-specific Binding: The non-planar nature of the BCP core can reduce non-specific binding interactions, such as π-π stacking, which can contribute to off-target effects.

This compound is a particularly valuable derivative. It is a bifunctional molecule featuring a Boc-protected amine at one bridgehead and a reactive aldehyde at the other. This "1,3-disubstituted" pattern perfectly mimics the para-substitution of a phenyl ring. The aldehyde functionality serves as a versatile chemical handle for a variety of transformations, including reductive amination, Wittig reactions, and the formation of hydrazones, making it a cornerstone for library synthesis and linker conjugation in complex molecules like PROTACs.[2][5]

Molecular Structure and Properties

The core of the molecule is the highly strained yet remarkably stable bicyclo[1.1.1]pentane cage. The bridgehead positions are functionalized with a tert-butoxycarbonyl (Boc) protected amine and a formyl (aldehyde) group, providing orthogonal reactivity.

PropertyValueSource(s)
CAS Number 1638771-06-8[6]
Molecular Formula C₁₁H₁₇NO₃[6]
Molecular Weight 211.26 g/mol [6]
Appearance White Solid[7]

Synthesis of this compound

The synthesis of this key building block is a multi-step process that begins with the construction of the BCP core itself. A robust and scalable approach starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The following workflow outlines a validated pathway, providing both procedural details and the rationale behind the chosen methodologies.

Diagram: Synthetic Workflow

Synthetic_Workflow A Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (1) B 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic Acid (11) A->B  SOCl₂,  MeOH   C tert-Butyl (3-(methoxycarbonyl)bicyclo- [1.1.1]pentan-1-yl)carbamate B->C  DPPA, Et₃N,  t-BuOH (Curtius)   D 3-((tert-Butoxycarbonyl)amino)bicyclo- [1.1.1]pentane-1-carboxylic Acid (12) C->D  LiOH,  THF/H₂O   E tert-Butyl (3-(hydroxymethyl)bicyclo- [1.1.1]pentan-1-yl)carbamate D->E  BH₃·SMe₂,  THF   F tert-Butyl (3-formylbicyclo- [1.1.1]pentan-1-yl)carbamate E->F  Dess-Martin  Periodinane (DMP),  DCM  

Caption: Multi-step synthesis from the BCP dicarboxylic acid.

Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1)

The synthesis begins with the selective protection of one of the two carboxylic acid groups. This is efficiently achieved by treating the diacid with thionyl chloride in methanol. This method is highly effective for producing the mono-ester in high yield on a large scale.

  • Protocol:

    • Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1) (1.0 equiv) in methanol (approx. 15 mL per gram of diacid).

    • Add thionyl chloride (3.0 equiv) dropwise at a temperature between 20-40 °C.

    • Stir the mixture at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure to afford 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (11) as a white solid.[4]

  • Causality: The use of a large excess of methanol as the solvent drives the equilibrium towards mono-esterification, while thionyl chloride activates the carboxylic acid. This straightforward procedure avoids the need for more complex protecting group strategies.

Step 2: Curtius Rearrangement to Install the Boc-Protected Amine

With one acid group protected as a methyl ester, the remaining carboxylic acid can be converted into a Boc-protected amine via a Curtius rearrangement. This classic transformation is reliable and proceeds with retention of the stereochemistry at the bridgehead carbon.

  • Protocol:

    • Dissolve the mono-acid (11) (1.0 equiv) in tert-butanol (tBuOH).

    • Add triethylamine (Et₃N) (1.2 equiv) followed by diphenylphosphoryl azide (DPPA) (1.1 equiv).

    • Heat the mixture to 85 °C and stir for 24 hours. During this time, the acyl azide intermediate rearranges to an isocyanate, which is then trapped by t-BuOH.

    • After cooling, concentrate the mixture and perform an aqueous workup with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate and purify to yield tert-butyl (3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)carbamate.[4]

  • Causality: DPPA is a safe and efficient reagent for converting carboxylic acids to acyl azides in situ. The subsequent heating promotes the loss of N₂ and rearrangement to the isocyanate. tert-Butanol serves as both the solvent and the nucleophile to trap the isocyanate, directly forming the stable Boc-carbamate.

Step 3: Saponification of the Methyl Ester

The methyl ester is now cleaved to reveal the carboxylic acid, which will be the precursor to the hydroxymethyl group. Standard saponification conditions are effective.

  • Protocol:

    • Dissolve the methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (approx. 1.5-2.0 equiv) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with aqueous HCl and extract the product, 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (12), with ethyl acetate.

  • Causality: LiOH is a strong base that readily hydrolyzes the methyl ester to the corresponding carboxylate salt. The Boc protecting group is stable under these basic conditions.

Step 4: Reduction of the Carboxylic Acid to the Alcohol

The newly unmasked carboxylic acid is reduced to the primary alcohol. Borane reagents are highly effective for this transformation, offering excellent chemoselectivity.

  • Protocol:

    • Dissolve the carboxylic acid (12) (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C and add borane dimethyl sulfide complex (BH₃·SMe₂) (approx. 1.5 equiv) dropwise.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Carefully quench the reaction at 0 °C by the slow addition of methanol.

    • After stirring, concentrate the mixture under reduced pressure to yield tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate.

  • Causality: Borane is a highly efficient and selective reducing agent for carboxylic acids, proceeding through a triacyloxyborane intermediate. It does not reduce the carbamate group, ensuring the integrity of the Boc protection.

Step 5: Oxidation to the Aldehyde

The final step is the mild oxidation of the primary alcohol to the desired aldehyde. Dess-Martin periodinane (DMP) is the reagent of choice for this transformation as it provides high yields and avoids over-oxidation to the carboxylic acid.

  • Protocol:

    • Dissolve the alcohol from Step 4 (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature.

    • Add Dess-Martin periodinane (DMP) (approx. 1.2-1.5 equiv) in one portion.

    • Stir the reaction mixture for 30-60 minutes, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the product with ethyl acetate or DCM.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound, as a white solid.[7]

  • Causality: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes. The reaction proceeds quickly at room temperature and the workup is straightforward, making it a reliable method for this final transformation.

Structural Characterization

Full spectroscopic characterization is essential to confirm the identity and purity of the final compound.

Spectroscopic Data Observed Characteristics
¹H NMR (DMSO-d₆, 400 MHz): δ 9.59 (s, 1H, -CHO), 7.68 (br s, 1H, -NH), 2.12 (s, 6H, BCP-CH₂), 1.37 (s, 9H, -C(CH₃)₃). The sharp singlet at 9.59 ppm is characteristic of the aldehyde proton. The six equivalent protons of the BCP cage appear as a sharp singlet at 2.12 ppm, reflecting the high symmetry of the scaffold.[7]
¹³C NMR Expected signals around δ 203 (-CHO), 155 (C=O, carbamate), 80 (-C(CH₃)₃), 54 (BCP-CH₂), 41 (BCP bridgehead-C), 28 (-C(CH₃)₃).
IR Spectroscopy Characteristic absorptions expected around 3350 cm⁻¹ (N-H stretch), 2980 cm⁻¹ (C-H stretch), 1725 cm⁻¹ (C=O stretch, aldehyde), 1690 cm⁻¹ (C=O stretch, carbamate).
Mass Spectrometry ESI-MS: Expected [M+H]⁺ at m/z 212.1, [M+Na]⁺ at m/z 234.1.

Applications in Drug Discovery: A Versatile PROTAC Linker

The primary application of this compound is as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2]

A PROTAC molecule consists of three components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that binds to an E3 ligase.

  • A chemical linker that connects the two ligands.

Diagram: Role in PROTAC Assembly

PROTAC_Assembly cluster_0 This compound A Boc-NH BCP Core CHO C PROTAC Intermediate A:f2->C Reductive Amination B POI Ligand-NH₂ B->C D Final PROTAC C->D 1. Boc Deprotection 2. Amide Coupling E E3 Ligase Ligand E->D

Caption: Use of the BCP building block in PROTAC synthesis.

The BCP core of this molecule provides a rigid, linear spacer, which is crucial for optimizing the distance and orientation between the POI and the E3 ligase to facilitate efficient ubiquitination. The synthetic utility is realized through a two-stage process:

  • Reductive Amination: The aldehyde group is reacted with an amine-functionalized POI ligand. The resulting imine is then reduced (e.g., with sodium triacetoxyborohydride) to form a stable secondary amine linkage.

  • Amide Coupling: The Boc protecting group on the other end of the linker is removed under acidic conditions (e.g., with trifluoroacetic acid), revealing a primary amine. This amine is then coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., derivatives of pomalidomide or VHL ligands) using standard peptide coupling reagents (e.g., HATU, HOBt) to complete the synthesis of the final PROTAC molecule.

The rigidity and well-defined geometry of the BCP linker, compared to flexible alkyl or PEG linkers, can lead to more favorable pre-organization of the ternary complex (POI-PROTAC-E3 Ligase), potentially improving degradation efficiency and selectivity.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists aiming to overcome the limitations of traditional, planar molecules. Its synthesis, while multi-stepped, is robust and scalable, providing access to a building block with immense potential. The inherent advantages of the BCP core—improved solubility, enhanced metabolic stability, and rigid structural definition—make this compound an invaluable asset in the design of next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their drug discovery programs.

References

An In-Depth Technical Guide to tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate. As a bifunctional building block featuring the increasingly important bicyclo[1.1.1]pentane (BCP) core, this molecule serves as a critical tool for researchers and scientists in the field of drug development. The BCP motif is a proven bioisostere for the para-substituted phenyl ring, offering significant advantages in metabolic stability and solubility.[1][2][3] This guide will delve into the practical aspects of handling and utilizing this compound, supported by experimental data and established protocols, to empower its effective application in medicinal chemistry.

Introduction: The Rise of Bicyclo[1.1.1]pentane in Medicinal Chemistry

The principle of bioisosterism, the substitution of a common chemical moiety with another that retains similar biological activity, is a cornerstone of modern drug design. For decades, the para-substituted phenyl ring has been a ubiquitous scaffold in pharmaceuticals. However, its susceptibility to metabolic oxidation often presents a significant hurdle in drug development. The bicyclo[1.1.1]pentane (BCP) core has emerged as a highly effective non-classical bioisostere, mimicking the rigid, linear geometry of a para-substituted benzene ring while offering a saturated, three-dimensional structure.[1][2][3] This substitution can lead to marked improvements in key pharmacokinetic properties, including enhanced solubility and greater metabolic stability.[1][2][3]

This compound is a particularly valuable derivative of the BCP scaffold. It possesses two key functional groups: a Boc-protected amine and a formyl group. This dual functionality allows for sequential and orthogonal chemical modifications, making it a versatile building block for the synthesis of more complex molecules, including its use as a PROTAC linker.[4] The aldehyde can undergo a wide range of classical transformations, while the Boc-protected amine provides a stable yet readily deprotectable site for amide bond formation or other amine-based chemistries.

Caption: Bioisosteric replacement of a phenyl ring with a BCP core.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 1638771-06-8[5][6]
Molecular Formula C₁₁H₁₇NO₃[5][6]
Molecular Weight 211.26 g/mol [5][6]
Appearance White solid[7]
Storage Conditions Store in an inert atmosphere, in a freezer at -20°C.[6]

While specific experimental data for melting point, boiling point, and solubility are not widely published, the incorporation of the BCP core generally leads to increased aqueous solubility compared to its aromatic counterparts.[3] The stability of the compound is expected to be good under standard laboratory conditions, though care should be taken to avoid strongly acidic or basic conditions which could affect the Boc protecting group or the aldehyde, respectively.

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the structure and purity of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

¹H NMR (DMSO-d₆): δ 9.59 (s, 1H), 7.68 (bs, 1H), 2.12 (s, 6H), 1.37 (s, 9H).[7]

  • 9.59 ppm (s, 1H): This singlet corresponds to the aldehydic proton (-CHO).

  • 7.68 ppm (bs, 1H): This broad singlet is attributed to the N-H proton of the carbamate.

  • 2.12 ppm (s, 6H): This singlet represents the six equivalent protons on the methylene bridges of the bicyclo[1.1.1]pentane core.

  • 1.37 ppm (s, 9H): This singlet is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. For the precursor alcohol, tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate, the [M+H]⁺ ion is observed at m/z 214.0, confirming its molecular weight.[7] For the title compound, the expected [M+H]⁺ ion would be at approximately m/z 212.13.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. Expected characteristic absorption bands would include:

  • N-H stretch: Around 3300-3500 cm⁻¹ for the carbamate.

  • C-H stretch: Just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O stretch (aldehyde): Around 1720-1740 cm⁻¹.

  • C=O stretch (carbamate): Around 1680-1700 cm⁻¹.

Synthesis and Experimental Protocols

The most common and practical synthesis of this compound involves the oxidation of the corresponding primary alcohol, tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate.[7]

Synthesis_Workflow cluster_0 Synthesis of Precursor Alcohol cluster_1 Oxidation to Aldehyde Start Methyl 3-((tert-butoxycarbonyl)amino) bicyclo[1.1.1]pentane-1-carboxylate Reduction Reduction (e.g., NaBH₄) Start->Reduction Precursor_Alcohol tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate Reduction->Precursor_Alcohol Oxidation Oxidation (e.g., Dess-Martin Periodinane) Precursor_Alcohol->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Synthetic workflow for the target compound.

Synthesis of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

Procedure: [7]

  • To a stirred solution of methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (1 equivalent) in a 3:1 mixture of THF and MeOH, add sodium borohydride (5 equivalents) at room temperature.

  • Stir the reaction mixture for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with dilute aqueous HCl solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under vacuum to yield the crude product.

¹H NMR of the alcohol (CDCl₃): δ 4.99 (bs, 1H), 3.72 (s, 2H), 1.95 (s, 6H), 1.42 (s, 9H).[7]

Synthesis of this compound

Procedure: [7]

  • To a stirred solution of tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (1 equivalent) in DCM, add Dess-Martin periodinane (DMP) (approximately 1-1.2 equivalents) at room temperature.

  • Stir the reaction mixture for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under vacuum.

  • Purify the crude product by silica gel column chromatography (e.g., 40:60 ethyl acetate/hexane) to obtain the final product as a white solid.

Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

  • Reductive amination: To introduce diverse amine substituents.

  • Wittig reaction and related olefination reactions: To form carbon-carbon double bonds.

  • Grignard and organolithium additions: To generate secondary alcohols.

  • Oxidation: To form the corresponding carboxylic acid.

  • Hydrazone and oxime formation: For further functionalization or characterization. For instance, it readily reacts with p-toluenesulfonhydrazide to form the corresponding tosylhydrazone.[9]

Reactions of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., TFA in DCM) to reveal the primary amine. This free amine can then be used in:

  • Amide bond coupling: A cornerstone of medicinal chemistry for linking molecular fragments.

  • Sulfonamide formation.

  • Alkylation reactions.

The orthogonal nature of the aldehyde and the protected amine allows for a stepwise and controlled elaboration of the BCP scaffold, making this a highly valuable building block in the synthesis of complex target molecules in drug discovery programs.

Conclusion

This compound is a key synthetic intermediate that provides medicinal chemists with a robust platform for introducing the advantageous bicyclo[1.1.1]pentane motif into drug candidates. Its bifunctional nature, coupled with the beneficial physicochemical properties imparted by the BCP core, makes it an indispensable tool for escaping the "flatland" of traditional aromatic scaffolds. This guide has provided a detailed overview of its properties, synthesis, and reactivity to facilitate its broader application in the scientific community.

References

Navigating the Acquisition and Application of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Unique Building Block

In the landscape of modern drug discovery and development, the pursuit of novel molecular scaffolds that offer unique three-dimensional diversity is paramount. Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly sought-after bioisosteres for phenyl rings and other rigid linkers, offering improved physicochemical properties such as enhanced solubility and metabolic stability. Among the functionalized BCP derivatives, tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate (CAS No. 1638771-06-8) has garnered significant attention. Its unique structure, featuring a reactive aldehyde and a protected amine, makes it a versatile building block for the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and as a key component in the development of targeted therapies such as CDK2 inhibitors.[1] This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing this valuable compound, understanding its properties, and utilizing it in key synthetic applications.

Part 1: Sourcing and Procurement of this compound

The reliable acquisition of high-quality starting materials is the foundation of any successful research campaign. For this compound, a number of reputable chemical suppliers offer this reagent in various quantities and purities. The choice of supplier will often depend on factors such as required purity, scale, lead time, and cost.

Supplier Overview

Below is a comparative table of established suppliers for this compound (CAS No. 1638771-06-8). It is crucial to request a certificate of analysis (CoA) from any potential supplier to verify the identity and purity of the compound.

SupplierWebsitePurityAvailable QuantitiesNotes
MedChemExpress --INVALID-LINK--≥97%Milligrams to gramsOften provides detailed biological and chemical data. Good for research-scale quantities.
Synthonix --INVALID-LINK--90+%Milligrams to gramsTypically in-stock for rapid delivery.
ChemicalBook --INVALID-LINK--VariesMilligrams to kilogramsA platform that connects multiple suppliers, allowing for price and availability comparison.
Ambeed --INVALID-LINK--≥95%Milligrams to gramsProvides comprehensive analytical data (NMR, HPLC, LC-MS) upon request.
BLD Pharm --INVALID-LINK--VariesMilligrams to gramsOffers a range of purities and provides analytical data.
Procurement Workflow: A Logical Approach

To ensure the selection of a suitable supplier, a systematic approach is recommended. The following workflow outlines key decision points for researchers.

procurement_workflow start Define Research Needs (Scale, Purity, Timeline) search Identify Potential Suppliers (Use Supplier Databases) start->search request_info Request Quotes & CoA from Shortlisted Suppliers search->request_info evaluate Evaluate Suppliers (Cost, Purity, Lead Time, Support) request_info->evaluate decision Select Supplier & Place Order evaluate->decision receive Receive & Verify Compound (QC Check) decision->receive proceed Proceed with Experimentation receive->proceed

Caption: A streamlined workflow for the procurement of specialized chemical reagents.

Part 2: Physicochemical Properties and Handling

A thorough understanding of a compound's properties is critical for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
CAS Number 1638771-06-8[2]
Molecular Formula C₁₁H₁₇NO₃[2]
Molecular Weight 211.26 g/mol [2]
Appearance White to off-white solidGeneral Observation
Storage Store at 2-8°C for short-term, -20°C for long-term. Keep in a well-sealed container under an inert atmosphere.[3]

Solubility: While specific quantitative data is not widely published, empirical evidence suggests solubility in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. It is advisable to perform small-scale solubility tests before proceeding with large-scale reactions.

Safety and Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Part 3: Synthesis Protocol - Oxidation of the Corresponding Alcohol

For research groups with the capability, the synthesis of this compound from its corresponding alcohol precursor, tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate, is a viable option. A common and effective method for this transformation is the Dess-Martin Oxidation.

The Rationale Behind Dess-Martin Periodinane (DMP)

The choice of Dess-Martin Periodinane (DMP) as the oxidizing agent is a prime example of selecting a reagent for its mildness and selectivity, which is crucial when dealing with potentially sensitive functional groups like the Boc-protecting group.[4][5]

Key Advantages of DMP:

  • Mild Reaction Conditions: The oxidation can be carried out at room temperature and neutral pH, which prevents the cleavage of acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group.[4][6]

  • High Chemoselectivity: DMP is highly selective for the oxidation of alcohols and generally does not affect other sensitive functional groups.[4]

  • Simplified Workup: The byproducts of the reaction are typically easy to remove through a simple aqueous wash and filtration.[6]

Reaction Mechanism

The oxidation proceeds through a ligand exchange on the hypervalent iodine atom, followed by an intramolecular elimination.

dess_martin_mechanism reagents R-CH2OH + DMP intermediate [Intermediate Complex] reagents->intermediate Ligand Exchange products R-CHO + Reduced Iodinane + 2 AcOH intermediate->products Intramolecular Proton Transfer

Caption: A simplified representation of the Dess-Martin Oxidation mechanism.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and should be performed by trained chemists with appropriate safety precautions.[7]

Materials:

  • tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a stirred solution of tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq.) in anhydrous DCM (at a concentration of approximately 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2-1.5 eq.) portion-wise at room temperature.

    • Expert Insight: The use of anhydrous DCM is crucial to prevent the hydration of the aldehyde product. Adding the DMP portion-wise helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: a. Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

    • Expert Insight: The sodium thiosulfate is essential for reducing any unreacted DMP and the iodinane byproduct, making them more water-soluble and easier to remove. The sodium bicarbonate neutralizes the acetic acid generated during the reaction.[6] b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with DCM (2 x volumes). d. Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound as a white solid.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. A clear understanding of its procurement, properties, and synthetic manipulation is essential for its effective use. By following the guidelines and protocols outlined in this technical guide, researchers and drug development professionals can confidently incorporate this unique scaffold into their synthetic strategies, paving the way for the discovery of next-generation therapeutics.

References

The Strategic Synthesis and Sourcing of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry with Bicyclo[1.1.1]pentane Scaffolds

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic rings into the realm of three-dimensional molecular architectures. Among the most promising of these is the bicyclo[1.1.1]pentane (BCP) scaffold. This compact, rigid, and sterically defined motif serves as an excellent bioisostere for para-substituted phenyl rings, offering a unique opportunity to modulate a compound's physicochemical properties. The incorporation of BCPs has been shown to enhance solubility, reduce metabolic liability, and provide novel intellectual property landscapes, making them a highly sought-after building block in modern drug discovery.

This guide provides an in-depth technical overview of a particularly valuable BCP derivative: tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate (CAS No. 1638771-06-8). The aldehyde functionality, coupled with the Boc-protected amine, makes this a versatile intermediate for a wide range of chemical transformations, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional linker, this BCP derivative offers a rigid spacer to precisely control the distance and orientation between the target protein ligand and the E3 ligase ligand, a critical parameter in the design of potent and selective protein degraders. This guide will provide a comprehensive overview of its synthesis, a comparative analysis of commercial suppliers, and a discussion of its application in the cutting-edge field of targeted protein degradation.

Comparative Analysis of Commercial Suppliers

The reliable sourcing of high-quality starting materials and intermediates is a cornerstone of successful drug development campaigns. For researchers and process chemists, identifying a dependable supplier for this compound is a critical first step. Below is a comparative table of notable commercial suppliers, compiled to aid in the procurement process.

SupplierProduct NameCAS NumberPurityAvailable Quantities
MedChemExpress tert-Butyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate1638771-06-8>98%100 mg, 250 mg, 1 g
ChemicalBook tert-Butyl(3-formylbicyclo[1.1.1]pentan-1-yl)carbamate1638771-06-8>95%100 mg, 500 mg, 1 g, 5 g
BLDpharm This compound1638771-06-8>97%100 mg, 250 mg, 1 g
ChemScene 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (Starting Material)303752-38-7≥97%1 g, 5 g, 10 g
Advanced ChemBlocks 3-(Boc-amino)-bicyclo[1.1.1]pentane-1-carboxylic acid (Starting Material)303752-38-797%1 g, 5 g, 25 g
TCI Chemicals 3-[(tert-Butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic Acid (Starting Material)303752-38-7>95.0%1 g, 5 g

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

A Validated Synthetic Pathway: From Carboxylic Acid to Versatile Aldehyde

The synthesis of this compound is a multi-step process that begins with the commercially available 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid. The following experimental protocol is a validated pathway, providing a reliable route to this key intermediate.

Synthetic Workflow Overview

G A 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid B tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate A->B Reduction (e.g., Sodium Borohydride) C This compound B->C Oxidation (e.g., Dess-Martin Periodinane)

Caption: Synthetic pathway for this compound.

Step 1: Reduction of the Carboxylic Acid to the Primary Alcohol

The initial step involves the reduction of the carboxylic acid functionality to a primary alcohol. This transformation is a standard procedure in organic synthesis, and various reducing agents can be employed. The following protocol utilizes sodium borohydride in a mixed solvent system.

Protocol:

  • To a stirred solution of methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (1 equivalent) in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH), add sodium borohydride (5 equivalents) at room temperature.

  • Stir the reaction mixture for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of dilute aqueous HCl solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate.[1]

Rationale: The use of sodium borohydride in a protic solvent mixture like THF/MeOH provides a mild and effective system for the reduction of the methyl ester to the corresponding alcohol. The large excess of the reducing agent ensures the reaction goes to completion.

Step 2: Oxidation of the Primary Alcohol to the Aldehyde

The final step is the oxidation of the primary alcohol to the desired aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is a mild and highly selective reagent for this transformation.

Protocol:

  • To a stirred solution of tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (1 equivalent) in Dichloromethane (DCM), add Dess-Martin periodinane (DMP) (1.5 - 2 equivalents) at room temperature.

  • Stir the reaction mixture for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a white solid.[1]

Rationale: Dess-Martin periodinane is a hypervalent iodine reagent that is known for its mild and selective oxidation of primary alcohols to aldehydes with minimal side reactions. The short reaction time and straightforward work-up make it an ideal choice for this synthesis.

Characterization Data

The structural integrity of the final product can be confirmed by spectroscopic methods. The following ¹H NMR data has been reported for this compound:

  • ¹H NMR (DMSO-d₆): δ 9.59 (s, 1H), 7.68 (bs, 1H), 2.12 (s, 6H), 1.37 (s, 9H).[1]

The singlet at 9.59 ppm is characteristic of the aldehydic proton, providing strong evidence for the successful oxidation.

Application in PROTAC Design: A Rigid Linker for Enhanced Protein Degradation

The unique structural features of this compound make it an exceptionally valuable building block in the design of PROTACs. The aldehyde functionality allows for a variety of chemical transformations to attach a ligand for the target protein of interest, while the Boc-protected amine can be deprotected to couple with a ligand for an E3 ubiquitin ligase.

The Role of the BCP Linker in PROTAC Efficacy

Caption: Structure of a PROTAC incorporating a BCP linker.

The linker in a PROTAC molecule is not merely a passive spacer; it plays a critical role in the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The rigid nature of the BCP scaffold provides several advantages over more flexible alkyl or PEG linkers:

  • Precise Distance and Vectorial Control: The fixed geometry of the BCP linker allows for precise control over the distance and relative orientation of the two ligands. This is crucial for optimizing the protein-protein interactions within the ternary complex, which directly impacts the efficiency of ubiquitination and subsequent degradation of the target protein.

  • Improved Physicochemical Properties: As previously mentioned, the incorporation of the BCP motif can enhance the solubility and metabolic stability of the PROTAC molecule.[2] This can lead to improved cell permeability and overall pharmacokinetic properties, which are critical for in vivo efficacy.

  • Novel Chemical Space: The use of BCP-based linkers provides access to novel chemical space, which can be advantageous for developing PROTACs with unique selectivity profiles and for securing intellectual property.

References

Bicyclo[1.1.1]pentane (BCP): A Practical Guide to a Next-Generation Phenyl Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The para-substituted phenyl ring is a cornerstone of medicinal chemistry, yet its inherent properties—such as metabolic liability and high lipophilicity—often present significant hurdles in drug development. This technical guide provides an in-depth exploration of bicyclo[1.1.1]pentane (BCP) as a non-classical bioisostere of the phenyl ring. We will delve into the strategic rationale for its use, its comparative physicochemical properties, and scalable synthetic routes. Through illustrative case studies and detailed protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage BCP to design drug candidates with superior pharmacological profiles.

The Phenyl Ring Conundrum in Drug Design

The phenyl group is ubiquitous in pharmaceuticals, primarily serving as a rigid scaffold to orient functional groups for optimal target interaction.[1][2] However, its aromaticity and planarity are a double-edged sword. While contributing to binding, they also introduce challenges:

  • Metabolic Instability: Phenyl rings are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, leading to the formation of reactive intermediates and potentially toxic metabolites.[2][3]

  • Low Solubility: The flat, hydrophobic nature of the phenyl group often contributes to poor aqueous solubility, hindering oral bioavailability.[4]

  • High Lipophilicity: An accumulation of aromatic rings in a drug candidate can lead to high lipophilicity, which is associated with non-specific binding, promiscuous pharmacology, and increased toxicity.[5][6]

The drive to "escape from flatland" has spurred the exploration of three-dimensional, saturated bioisosteres that can mimic the geometry of a para-substituted phenyl ring while offering improved physicochemical properties.[4][7][8]

Bicyclo[1.1.1]pentane: A Three-Dimensional Solution

Bicyclo[1.1.1]pentane (BCP) has emerged as a highly valuable bioisostere for the 1,4-disubstituted phenyl ring, as well as for alkynes and tert-butyl groups.[9][10][11] Its rigid, cage-like structure provides a similar linear exit vector for substituents as a para-substituted phenyl ring, but with a distinctly different set of properties.[10]

Structural and Physicochemical Properties

The unique, highly strained structure of BCP, first synthesized in 1964, confers a range of beneficial properties compared to its aromatic counterpart.[10]

dot

Caption: Structural comparison of a para-substituted phenyl ring and a 1,3-disubstituted BCP.

The key advantages of replacing a phenyl ring with a BCP moiety include:

  • Improved Solubility: The non-planar, sp³-rich nature of BCP disrupts crystal packing and reduces the hydrophobic surface area, often leading to a significant increase in aqueous solubility.[7][12][13]

  • Enhanced Metabolic Stability: The saturated C-H bonds in BCP are less prone to oxidative metabolism by CYP450 enzymes compared to the electron-rich phenyl ring.[2][3][4]

  • Reduced Non-Specific Binding: BCP-containing compounds tend to exhibit lower non-specific binding, which can be attributed to their reduced lipophilicity and lack of π-π stacking interactions.[3][12]

  • Novel Chemical Space: The three-dimensional structure of BCP allows for the exploration of new pharmacophore space and can lead to novel intellectual property.[8]

Comparative Data

The following table summarizes the key physicochemical differences between the phenyl group and its BCP bioisostere.

Propertypara-Substituted Phenyl1,3-Disubstituted BCPRationale for Improvement
Geometry PlanarThree-Dimensional, LinearBCP mimics the linear vector of para-substitution.
Lipophilicity (clogP) HigherLowerIncreased sp³ character leads to reduced lipophilicity.[4]
Aqueous Solubility LowerHigherDisruption of planar stacking and reduced hydrophobicity.[12][13]
Metabolic Stability LowerHigherResistance to oxidative metabolism by CYP450 enzymes.[3][4]
Non-Specific Binding HigherLowerReduced lipophilicity and absence of π-π interactions.[3][12]

Synthesis of Bicyclo[1.1.1]pentane Derivatives

The growing interest in BCP has driven the development of numerous synthetic methodologies, making a wide array of BCP building blocks accessible. A common and powerful strategy involves the ring-opening of the highly strained intermediate, [1.1.1]propellane.[14]

General Synthetic Workflow

The synthesis of functionalized BCPs often follows a pathway involving the generation of [1.1.1]propellane, followed by a radical or nucleophilic addition to open the central bond and form the 1,3-disubstituted BCP core.[8] Recent advancements have focused on scalable, light-mediated reactions that do not require additional catalysts.[15]

dot

BCP_Synthesis_Workflow cluster_0 Step 1: Propellane Generation cluster_1 Step 2: Strain-Release Functionalization cluster_2 Step 3: Downstream Derivatization start Precursors propellane [1.1.1]Propellane start->propellane Multi-step synthesis functionalized_bcp 1,3-Disubstituted BCP propellane->functionalized_bcp Radical Addition radical_source Radical Precursor (e.g., Alkyl Iodide) radical_source->functionalized_bcp light Light (e.g., LED) light->functionalized_bcp final_product Target Molecule (e.g., Drug Analog) functionalized_bcp->final_product Further chemical modification

Caption: A generalized workflow for the synthesis of BCP derivatives via [1.1.1]propellane.

Exemplary Protocol: Light-Induced Synthesis of 1-Iodo-3-Alkyl-BCPs

This protocol is based on methodologies that leverage light to initiate a radical addition to [1.1.1]propellane, offering a scalable and operationally simple route to valuable BCP building blocks.[15][16]

Materials:

  • [1.1.1]Propellane solution in a suitable solvent

  • Alkyl iodide

  • An appropriate solvent (e.g., a non-protic solvent)

  • Photoreactor equipped with a specific wavelength LED light source

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a reaction vessel suitable for photochemical reactions, combine the [1.1.1]propellane solution and the desired alkyl iodide.

  • Degas the reaction mixture to remove oxygen, which can quench radical reactions.

  • Irradiate the mixture with the LED light source at room temperature. The reaction progress can be monitored by standard techniques such as TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting 1-iodo-3-alkyl-BCP product by column chromatography.

This method provides access to a wide range of functionalized BCPs that can be further elaborated into more complex molecules.[15]

Case Studies in Drug Discovery

The true value of BCP as a phenyl bioisostere is demonstrated in its successful application in various drug discovery programs.

γ-Secretase Inhibitor for Alzheimer's Disease

In a seminal 2012 study, researchers at Pfizer replaced a central para-substituted fluorophenyl ring in a γ-secretase inhibitor (BMS-708163) with a BCP moiety.[3][17][18]

  • Result: The BCP-containing analogue was equipotent to the parent compound but showed significant improvements in passive permeability and aqueous solubility.[17][18] This translated to a four-fold increase in oral absorption in a mouse model.[17] This work provided a compelling case for the broader application of BCP in drug design.[17][18]

LpPLA2 Inhibitor for Cardiovascular Disease

The phenyl group in the LpPLA2 inhibitor Darapladib was replaced with a BCP core.[5]

  • Result: The BCP analogue maintained high potency and its binding mode was confirmed by X-ray crystallography.[5] Importantly, the BCP derivative exhibited a 9-fold increase in kinetic solubility and improved membrane permeability.[6] These findings underscore the potential of BCP to enhance the physicochemical properties of drug candidates.[5][6]

Drug TargetParent Compound PropertyBCP Analogue PropertyOutcomeReference
γ-Secretase Potent, but with limited solubility and permeability.Equipotent, with significantly improved solubility and permeability.~4-fold increase in oral absorption.[17][18]
LpPLA2 Potent, but highly lipophilic with low solubility.Maintained high potency, with a 9-fold increase in kinetic solubility.Demonstrated utility of BCP in improving physicochemical profile.[5][6]

Beyond Para-Substitution: Mimicking Ortho- and Meta-Arenes

While 1,3-disubstituted BCPs are excellent mimics of para-substituted phenyl rings, recent research has expanded to the functionalization of the bridge positions of the BCP core.[8][19] This opens up the exciting possibility of creating BCP-based bioisosteres for ortho- and meta-substituted arenes, a long-standing challenge in medicinal chemistry.[7] The development of synthetic routes to 1,2-difunctionalized BCPs provides medicinal chemists with novel three-dimensional scaffolds to further optimize drug-target interactions.[7]

Conclusion and Future Outlook

Bicyclo[1.1.1]pentane has firmly established itself as a powerful tool in the medicinal chemist's toolbox. Its ability to serve as a three-dimensional, saturated bioisostere for the phenyl ring offers a clear strategy to mitigate common liabilities associated with aromatic systems, such as poor metabolic stability and low solubility.[9][20] The continued development of scalable and versatile synthetic methods will undoubtedly broaden the accessibility and application of BCP-containing building blocks.[1][15] As drug discovery programs increasingly focus on optimizing pharmacokinetic properties, the strategic incorporation of BCP is poised to play a pivotal role in the design of the next generation of therapeutics.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed spectral interpretation but also insights into the underlying chemical principles and experimental considerations. The structure of this guide is designed to provide a holistic understanding, from synthesis to spectral analysis, reflecting the integrated workflow of modern chemical research.

Introduction: The Bicyclo[1.1.1]pentane (BCP) Scaffold in Drug Discovery

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a valuable bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups in drug design.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents while often improving key physicochemical properties such as aqueous solubility and metabolic stability.[1] The title compound, this compound, is a bifunctional BCP derivative, featuring a protected amine at one bridgehead and a reactive aldehyde at the other, making it a versatile synthon for further chemical elaboration. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification.

Synthesis and Experimental Context

The ¹H NMR spectrum of a compound is intrinsically linked to its synthesis and purification. The described spectrum corresponds to a sample prepared via a robust and well-documented synthetic sequence. This not only ensures the identity of the compound but also provides context for potential impurities.

Synthetic Workflow

The synthesis of this compound typically begins with the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The sequence involves selective monoprotection and functional group interconversion to install the required carbamate and hydroxymethyl groups, followed by a mild oxidation to furnish the target aldehyde.

Synthetic_Workflow Start Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Intermediate1 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic Acid Start->Intermediate1 SOCl₂, MeOH Intermediate2 tert-Butyl (3-(methoxycarbonyl)- bicyclo[1.1.1]pentan-1-yl)carbamate Intermediate1->Intermediate2 1. (PhO)₂P(O)N₃, Et₃N 2. t-BuOH Intermediate3 tert-Butyl (3-(hydroxymethyl)- bicyclo[1.1.1]pentan-1-yl)carbamate Intermediate2->Intermediate3 LiBH₄ or NaBH₄ FinalProduct tert-Butyl (3-formylbicyclo[1.1.1]- pentan-1-yl)carbamate Intermediate3->FinalProduct Dess-Martin Periodinane (DMP)

Caption: Synthetic pathway to the title compound.

Experimental Protocol: Dess-Martin Oxidation

The final step, the oxidation of the primary alcohol to the aldehyde, is critical. The use of Dess-Martin periodinane (DMP) is a deliberate choice to ensure a high-yielding and clean conversion under mild conditions, avoiding over-oxidation to the carboxylic acid which is a common side reaction with harsher oxidizing agents.[2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq.) in dichloromethane (DCM) at room temperature.

  • Addition of Oxidant: Add Dess-Martin periodinane (DMP) (1.2-1.5 eq.) to the stirred solution. The reaction is typically conducted at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

This protocol, validated in numerous synthetic applications, provides the high-purity material necessary for unambiguous NMR analysis.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial, as it influences the chemical shifts of labile protons, such as the carbamate N-H.

Table 1: Summary of ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.59Singlet (s)1HAldehyde proton (CHO)
7.68Broad Singlet (bs)1HCarbamate proton (NH)
2.12Singlet (s)6HBCP methylene protons (CH₂)
1.37Singlet (s)9Htert-Butyl protons (C(CH₃)₃)

Spectrum recorded on a 400 MHz spectrometer in DMSO-d₆.

Detailed Peak Assignments and Interpretation

Caption: Structure of the title compound with ¹H NMR peak assignments.

  • δ 9.59 (s, 1H, Aldehyde proton): This downfield singlet is characteristic of an aldehyde proton.[4][5] Its chemical shift is influenced by the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom. The lack of coupling confirms its attachment to the quaternary bridgehead carbon of the BCP core.

  • δ 7.68 (bs, 1H, Carbamate proton): This broad singlet corresponds to the N-H proton of the tert-butoxycarbonyl (Boc) protecting group. In DMSO-d₆, a hydrogen-bond-accepting solvent, carbamate and amide N-H protons typically appear in the range of 7.5-10.0 ppm.[6][7] The broadness of the signal is due to moderate-rate chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.

  • δ 1.37 (s, 9H, tert-Butyl protons): The intense singlet at this upfield chemical shift is the classic signature of the nine equivalent protons of a tert-butyl group in a Boc-carbamate.[8]

  • δ 2.12 (s, 6H, BCP methylene protons): This singlet represents the six protons of the three methylene bridges of the BCP core. The observation of a singlet is a key feature of the spectrum and warrants a more detailed explanation.

The Singlet of the BCP Methylene Protons: A Consequence of Symmetry

The bicyclo[1.1.1]pentane cage possesses a high degree of symmetry. In a 1,3-disubstituted BCP, the molecule has a C₃ rotational axis passing through the two bridgehead carbons (C1 and C3).

Caption: C₃ rotational symmetry axis in a 1,3-disubstituted BCP.

This C₃ symmetry makes the three methylene (-CH₂-) groups chemically equivalent. Furthermore, rapid rotation around the C1-C3 axis on the NMR timescale averages the environment of the two protons within each methylene group. As a result, all six methylene protons become magnetically equivalent (isochronous) and resonate at the same frequency, giving rise to a single, sharp peak integrating to 6H.[9] While the formyl and Boc-carbamate substituents are different, their electronic and steric effects are not sufficiently dissimilar to break this effective symmetry in the ¹H NMR spectrum.

It is worth noting that in some BCP derivatives, long-range coupling (typically a ⁴J "W-coupling") between protons on different methylene bridges can be observed.[10] However, in this case, due to the magnetic equivalence of all six protons, no splitting is observed, and any such coupling constants do not manifest in the spectrum.

Conclusion

The ¹H NMR spectrum of this compound is clean, well-resolved, and fully consistent with its proposed structure. Each signal can be unambiguously assigned, and the characteristic singlet for the six BCP methylene protons provides a textbook example of the impact of molecular symmetry on NMR spectra. This guide serves as a reliable reference for scientists working with this important building block, enabling confident structural verification and facilitating its application in the synthesis of novel, three-dimensional drug candidates.

References

Methodological & Application

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

In the modern era of drug discovery, moving beyond "flat" two-dimensional structures is a critical strategy to enhance pharmacological properties.[1] Increasing the three-dimensional character of drug candidates can lead to improved potency, selectivity, and pharmacokinetics.[1] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a highly valuable motif in this pursuit.[2][3] Recognized as a bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, the BCP core offers a unique combination of structural rigidity and favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability.[2][4]

The subject of this guide, this compound, is a key bifunctional building block. It incorporates the desirable BCP core, a protected amine (Boc-carbamate), and a reactive aldehyde. This combination makes it an exceptionally useful intermediate for introducing the BCP scaffold into more complex molecules, such as PROTAC linkers and other targeted therapeutics.[5][6] This document provides a detailed, field-tested protocol for the synthesis of this compound, starting from a commercially available precursor.

Overall Synthetic Strategy

The synthesis is a straightforward two-step process commencing with the reduction of a methyl ester to a primary alcohol, followed by a mild oxidation to furnish the desired aldehyde. The choice of reagents and conditions is critical to ensure high yields and purity, particularly in the oxidation step where over-oxidation to a carboxylic acid must be avoided.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation SM Methyl 3-(Boc-amino)bicyclo [1.1.1]pentane-1-carboxylate Alcohol tert-Butyl (3-(hydroxymethyl)bicyclo [1.1.1]pentan-1-yl)carbamate SM->Alcohol NaBH4 THF/MeOH Alcohol_ref tert-Butyl (3-(hydroxymethyl)bicyclo [1.1.1]pentan-1-yl)carbamate Aldehyde tert-Butyl (3-formylbicyclo [1.1.1]pentan-1-yl)carbamate Alcohol_ref->Aldehyde Dess-Martin Periodinane (DMP) DCM

Caption: Overall workflow for the synthesis of the target aldehyde.

Part I: Reduction of the Methyl Ester

The first step involves the reduction of the methyl ester of 3-(Boc-amino)-bicyclo[1.1.1]pentane-1-carboxylic acid to the corresponding primary alcohol. Sodium borohydride is an excellent choice for this transformation due to its selectivity for esters in the presence of a carbamate, its operational simplicity, and its safety profile compared to stronger reducing agents like lithium aluminum hydride.

Protocol 1: Synthesis of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Equiv.
Methyl 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylate241.295.0 g20.71.0
Sodium Borohydride (NaBH₄)37.833.9 g103.55.0
Tetrahydrofuran (THF), Anhydrous-15 mL--
Methanol (MeOH), Anhydrous-5 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (5.0 g, 20.7 mmol).[7]

  • Dissolve the starting material in a 3:1 mixture of anhydrous THF (15 mL) and anhydrous MeOH (5 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Carefully add sodium borohydride (3.9 g, 103.5 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding 1 M aqueous HCl solution at 0 °C until gas evolution ceases and the pH is acidic.[7]

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate, is typically a white solid obtained in high yield (~97%) and can often be used in the next step without further purification.[7]

Part II: Oxidation of the Primary Alcohol

The oxidation of the primary alcohol to the aldehyde is the most critical step. Mild conditions are required to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is an ideal method for this transformation. It operates under neutral pH at room temperature, exhibits high chemoselectivity, and reaction times are typically short.[8]

Mechanism Spotlight: The Dess-Martin Oxidation

The reaction proceeds through a ligand exchange mechanism where the alcohol displaces an acetate group on the hypervalent iodine atom of DMP. A base (in this case, the displaced acetate) then abstracts the proton alpha to the oxygen, leading to a concerted collapse of the intermediate and reductive elimination of the iodine(III) species, yielding the aldehyde, acetic acid, and iodinane.[8]

G cluster_0 Dess-Martin Oxidation Mechanism struct1 Alcohol + DMP struct2 Ligand Exchange struct1->struct2 Acetate leaves struct3 Intermediate struct2->struct3 Alcohol attacks Iodine struct4 Proton Transfer struct3->struct4 Acetate acts as base struct5 Aldehyde + Iodinane struct4->struct5 Reductive Elimination

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Protocol 2: Synthesis of this compound
Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Equiv.
tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate213.284.3 g20.21.0
Dess-Martin Periodinane (DMP)424.149.4 g22.21.1
Dichloromethane (DCM), Anhydrous-80 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve the alcohol from Protocol 1 (4.3 g, 20.2 mmol) in anhydrous dichloromethane (80 mL).

  • To this stirred solution, add Dess-Martin periodinane (9.4 g, 22.2 mmol) in one portion at room temperature.[7]

  • Stir the reaction mixture vigorously. The reaction is typically complete within 30-60 minutes. Monitor by TLC (staining with potassium permanganate will show the disappearance of the alcohol spot).

  • Upon completion, dilute the reaction mixture with diethyl ether (100 mL).

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃) (100 mL total).

  • Stir the biphasic mixture vigorously for 30 minutes until both layers become clear.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield this compound as a white solid.[7] A typical yield after purification is around 50-60%.[7]

Characterization and Results

The final product should be characterized to confirm its identity and purity.

  • Appearance: White solid.[7]

  • ¹H NMR: Key diagnostic signals include the aldehyde proton (singlet, δ ≈ 9.6 ppm), the Boc-group protons (singlet, δ ≈ 1.4 ppm), and the BCP cage protons (singlet, δ ≈ 2.1 ppm).[7]

  • LCMS: The mass spectrum should show a peak corresponding to the mass of the product plus a proton [M+H]⁺ at approximately 212.1 m/z.

Safety and Handling Precautions

  • Dess-Martin Periodinane (DMP): DMP is known to be impact-sensitive and can be explosive under certain conditions, particularly when heated.[8][9] Handle with care, avoid grinding, and store in a cool, dry place.

  • Sodium Borohydride: Reacts with water and protic solvents to release flammable hydrogen gas. Additions and quenching should be performed slowly and with cooling.

  • Solvents: Dichloromethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Application Notes and Protocols: Selective Oxidation of tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of Bicyclo[1.1.1]pentanes in Modern Drug Discovery

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial structural motifs in contemporary medicinal chemistry. Their rigid, three-dimensional framework serves as an effective bioisostere for commonly used groups like para-substituted benzene rings, alkynes, and t-butyl groups.[1][2][3] The introduction of BCP scaffolds into drug candidates often leads to improved physicochemical properties, such as enhanced aqueous solubility, higher metabolic stability, and increased passive permeability.[4] Consequently, the development of robust synthetic methodologies for the functionalization of BCPs is of paramount importance to drug development professionals.

This application note provides detailed protocols for the selective oxidation of a key BCP intermediate, tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate. We will explore reliable methods for its conversion to both the corresponding aldehyde and carboxylic acid, crucial synthons for further elaboration in drug discovery programs. The protocols detailed herein are designed to be reproducible and scalable, with an emphasis on explaining the underlying chemical principles to empower researchers in their experimental design.

Oxidation to the Aldehyde: Preserving the Delicate Functionality

The oxidation of primary alcohols to aldehydes requires mild and selective reagents to prevent over-oxidation to the carboxylic acid.[5][6] This is particularly critical when dealing with substrates containing other sensitive functional groups, such as the Boc-protecting group in our target molecule, which is labile to strong acidic conditions.[7] We present two widely-used and reliable methods for this transformation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Method 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[8][9] This method is highly effective for the oxidation of primary alcohols to aldehydes and is known for its mild reaction conditions, typically conducted at low temperatures (-78 °C) to control the reactivity of the intermediates.[10][11]

Causality of Experimental Choices:

  • Low Temperature (-78 °C): Essential for the stability of the reactive intermediate, the chlorosulfonium salt, preventing its decomposition and unwanted side reactions.[10]

  • Oxalyl Chloride: A highly effective activator for DMSO. Trifluoroacetic anhydride (TFAA) can also be used, but oxalyl chloride is often preferred due to the volatile nature of its byproducts.

  • Triethylamine (TEA): A non-nucleophilic base that facilitates the final elimination step to form the aldehyde without competing in nucleophilic side reactions.[9]

Experimental Protocol: Swern Oxidation

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • Stir at -78 °C for 15 minutes, then allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the aldehyde indicates a successful reaction.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), as the oxidizing agent.[12][13] This method is prized for its operational simplicity, mild reaction conditions (typically room temperature), and broad functional group tolerance.[14]

Causality of Experimental Choices:

  • Dess-Martin Periodinane (DMP): A highly selective oxidant for primary alcohols to aldehydes, which avoids the use of toxic chromium-based reagents.[12]

  • Sodium Bicarbonate: Often added as a buffer to neutralize the acetic acid byproduct of the reaction, which can be beneficial for acid-sensitive substrates.[12]

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • To a stirred solution of tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Parameter Swern Oxidation Dess-Martin Periodinane (DMP) Oxidation
Oxidizing Agent DMSO/Oxalyl ChlorideDess-Martin Periodinane
Temperature -78 °C to Room TemperatureRoom Temperature
Reaction Time 2-3 hours1-2 hours
Work-up Aqueous QuenchAqueous Quench with Thiosulfate
Advantages Cost-effective reagentsMild conditions, operational simplicity
Disadvantages Requires low temperatures, formation of odorous dimethyl sulfideHigher cost of reagent

Oxidation to the Carboxylic Acid: A Step Further in Functionalization

The direct oxidation of the primary alcohol to a carboxylic acid can be achieved using stronger oxidizing agents. Alternatively, a two-step sequence involving the initial formation of the aldehyde followed by its subsequent oxidation provides a milder and often more controlled approach.

Method 1: Jones Oxidation (Direct Oxidation)

The Jones oxidation is a classic method for the oxidation of primary alcohols to carboxylic acids using chromic acid, typically prepared in situ from chromium trioxide and sulfuric acid in acetone.[15][16][17] While highly effective, the use of carcinogenic chromium(VI) reagents necessitates careful handling and disposal.[16]

Causality of Experimental Choices:

  • Chromic Acid: A strong oxidizing agent capable of converting primary alcohols directly to carboxylic acids.[18] The reaction proceeds through an aldehyde hydrate intermediate which is further oxidized.[15]

  • Acetone: The typical solvent for Jones oxidation, as it is relatively inert to the oxidizing conditions.

Experimental Protocol: Jones Oxidation

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously adding water.

  • Dissolve tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (1.0 equivalent) in acetone and cool the solution in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution of the alcohol until a persistent orange color is observed.

  • Stir the reaction at 0 °C to room temperature for several hours, monitoring by TLC.

  • Quench the reaction by the addition of isopropanol until the orange color disappears and a green precipitate of chromium(III) salts forms.

  • Filter the mixture through a pad of celite and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude carboxylic acid.

  • Purify by recrystallization or flash column chromatography to obtain 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.

Method 2: Pinnick Oxidation (Two-Step, Aldehyde to Carboxylic Acid)

For substrates that are sensitive to the harsh conditions of the Jones oxidation, a two-step approach is preferable. After isolating the aldehyde as described previously, it can be efficiently oxidized to the carboxylic acid using the Pinnick oxidation.[19][20] This method employs sodium chlorite (NaClO₂) under mild acidic conditions and is known for its high functional group tolerance.[21]

Causality of Experimental Choices:

  • Sodium Chlorite (NaClO₂): The primary oxidant, which is converted to the active oxidant, chlorous acid, in the presence of an acid.[20][22]

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): A mild acid buffer to maintain the optimal pH for the reaction.

  • 2-Methyl-2-butene: A scavenger for the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.[21]

Experimental Protocol: Pinnick Oxidation

  • Dissolve this compound (1.0 equivalent) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4.0 equivalents) to the solution.

  • In a separate flask, dissolve sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate monohydrate (1.5 equivalents) in water.

  • Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the solution of the aldehyde at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.

Parameter Jones Oxidation Pinnick Oxidation (from Aldehyde)
Oxidizing Agent Chromic Acid (CrO₃/H₂SO₄)Sodium Chlorite (NaClO₂)
Reaction Type Direct Oxidation of AlcoholOxidation of Aldehyde
Conditions Strongly AcidicMildly Acidic
Advantages One-step from alcoholHigh functional group tolerance, milder conditions
Disadvantages Harsh conditions, use of toxic chromiumTwo-step process from alcohol

Visualizing the Synthetic Pathways

Workflow for Aldehyde Synthesis

Aldehyde_Synthesis Start tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate Swern Swern Oxidation (DMSO, (COCl)₂, Et₃N, -78°C) Start->Swern DMP Dess-Martin Oxidation (DMP, DCM, rt) Start->DMP Aldehyde This compound Swern->Aldehyde DMP->Aldehyde

Caption: Synthetic routes to the aldehyde via Swern or DMP oxidation.

Workflow for Carboxylic Acid Synthesis

Carboxylic_Acid_Synthesis cluster_two_step Two-Step Synthesis Start tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate Jones Jones Oxidation (CrO₃, H₂SO₄, Acetone) Start->Jones Aldehyde This compound Start->Aldehyde Via Swern or DMP Carboxylic_Acid 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid Jones->Carboxylic_Acid Pinnick Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) Aldehyde->Pinnick Pinnick->Carboxylic_Acid

Caption: Direct and two-step routes to the carboxylic acid.

Conclusion

The selective oxidation of tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate to its corresponding aldehyde or carboxylic acid is a critical transformation in the synthesis of novel BCP-containing drug candidates. The choice of oxidation methodology should be guided by the desired product and the overall synthetic strategy, taking into account factors such as substrate sensitivity, scalability, and reagent toxicity. The protocols provided in this application note offer reliable and well-precedented methods to achieve these important chemical conversions, thereby facilitating the exploration of this valuable chemical space in drug discovery.

References

Application Note: Dess-Martin Periodinane (DMP) Oxidation of Bicyclo[1.1.1]pentane Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bicyclo[1.1.1]pentanes and Mild Oxidation

In modern drug discovery, the quest for novel molecular scaffolds with improved physicochemical properties is paramount. Bicyclo[1.1.1]pentane (BCP) has emerged as a key structural motif, often employed as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3] The rigid, three-dimensional nature of the BCP core can lead to significant improvements in compound properties, including enhanced solubility, greater metabolic stability, and reduced non-specific binding compared to their aromatic counterparts.[1][4][5]

The functionalization of BCP scaffolds is a critical step in harnessing their potential. The oxidation of primary alcohols, such as bicyclo[1.1.1]pentane methanol, to the corresponding aldehyde provides a versatile chemical handle for further elaboration. However, this transformation requires a delicate touch. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid or degradation of other sensitive functional groups that may be present in complex intermediates.

The Dess-Martin periodinane (DMP) oxidation stands out as an exceptionally mild, selective, and efficient method for this purpose.[6][7] It operates under neutral pH at room temperature, offering high yields and broad functional group tolerance.[8][9] These characteristics make DMP an ideal reagent for the synthesis of valuable BCP-aldehyde building blocks for the pharmaceutical and agrochemical industries.[6] This application note provides a detailed protocol, mechanistic insights, and practical guidance for the successful DMP oxidation of bicyclo[1.1.1]pentane methanol.

The Dess-Martin Oxidation: Mechanism and Advantages

The Dess-Martin periodinane is a hypervalent iodine(V) compound that facilitates the oxidation of primary and secondary alcohols.[8][10] The reaction is prized for its mild conditions, typically proceeding at room temperature in chlorinated solvents like dichloromethane (DCM), and is often complete within a few hours.[7]

Mechanism: The accepted mechanism involves an initial ligand exchange where the alcohol substrate displaces an acetate group on the iodine center.[10][11] Subsequent deprotonation by the released acetate ion forms a periodinane intermediate. The final step is a concerted intramolecular elimination where the α-hydrogen of the alcohol is abstracted, leading to the formation of the carbonyl compound, iodinane, and acetic acid.[11]

DMP_Mechanism Figure 1: Dess-Martin Oxidation Mechanism RCH2OH Bicyclo[1.1.1]pentane Methanol Intermediate1 Ligand Exchange Intermediate RCH2OH->Intermediate1 + DMP - AcOH DMP Dess-Martin Periodinane (DMP) Periodinane Periodinane Intermediate Intermediate1->Periodinane + AcO⁻ - H₂O (from AcO⁻+H⁺) Aldehyde Bicyclo[1.1.1]pentane Carboxaldehyde Periodinane->Aldehyde Reductive Elimination Iodinane Iodinane Byproduct Periodinane->Iodinane AcOH Acetic Acid (2 equiv.) Periodinane->AcOH

Caption: A simplified diagram of the DMP oxidation mechanism.

Key Advantages over other methods (e.g., Cr-based, Swern):

  • Mild Conditions: The reaction is performed at room temperature and neutral pH, preserving acid- and base-sensitive functional groups.[9][12]

  • High Chemoselectivity: DMP selectively oxidizes alcohols in the presence of sensitive groups like furans, sulfides, and vinyl ethers.[8] It is also effective for N-protected amino alcohols without causing epimerization.[8]

  • Simplified Workup: The iodinane byproduct can often be removed through a simple aqueous wash or filtration, simplifying purification.[12][13][14]

  • Speed and Efficiency: Reactions are typically rapid, often reaching completion in 0.5 to 4 hours, with high yields.[7][15]

Safety and Handling of Dess-Martin Periodinane

CRITICAL: Dess-Martin periodinane and its precursor, IBX, are impact-sensitive and can be explosive, particularly when heated under confinement.[8][12][16] Always handle with extreme caution.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[17][18]

  • Handling: Use plastic or wooden spatulas. Avoid metal spatulas which can cause friction or sparks.[19] Handle the reagent in a well-ventilated fume hood.[16] Avoid creating dust.[17]

  • Storage: Store DMP in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dry place away from combustible materials.[17][20] Some suppliers recommend storage at freezer temperatures.[20]

  • Incompatibility: Keep away from heat, sources of ignition, and combustible materials.[19]

  • Disposal: Quench any residual DMP before disposal. Dispose of chemical waste according to institutional guidelines.

Experimental Protocol: Oxidation of Bicyclo[1.1.1]pentane Methanol

This protocol describes the oxidation on a 5 mmol scale. Adjust quantities as needed.

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A Dissolve BCP Methanol in Anhydrous DCM B Add Dess-Martin Periodinane (Portion-wise) A->B C Stir at Room Temperature (2-4 hours) B->C D Monitor by TLC C->D E Quench with sat. aq. NaHCO₃ / Na₂S₂O₃ D->E Upon Completion F Stir Vigorously (30-60 min) E->F G Separate Organic Layer F->G H Wash with Brine G->H I Dry (Na₂SO₄), Filter H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Caption: A flowchart of the DMP oxidation procedure.

4.1 Materials and Reagents

ReagentFW ( g/mol )EquivalentsAmount (5.0 mmol scale)Notes
Bicyclo[1.1.1]pentane-1-methanol98.141.0491 mgSubstrate
Dess-Martin Periodinane (DMP)424.141.22.55 gOxidant, handle with caution[15]
Dichloromethane (DCM), Anhydrous84.93-25 mL (5 mL / mmol)Reaction solvent
Saturated aq. NaHCO₃ Solution--20 mLWorkup, neutralizes acetic acid
Saturated aq. Na₂S₂O₃ Solution--20 mLWorkup, quenches excess DMP
Brine (Saturated aq. NaCl)--15 mLWorkup
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying agent
Silica Gel--As neededFor chromatography
Ethyl Acetate / Hexanes--As neededEluent for chromatography

4.2 Step-by-Step Procedure

  • Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add bicyclo[1.1.1]pentane-1-methanol (491 mg, 5.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (25 mL) and stir until the substrate is fully dissolved.

  • DMP Addition: At room temperature, add the Dess-Martin periodinane (2.55 g, 6.0 mmol) to the solution portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm, although the reaction is generally not strongly exothermic.

  • Reaction: Stir the resulting milky-white suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes eluent system. The product aldehyde should have a higher Rf value than the starting alcohol. The reaction is typically complete in 2-4 hours.

4.3 Aqueous Workup and Purification

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly add a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (40 mL total).[21][22] Causality Note: The bicarbonate neutralizes the two equivalents of acetic acid produced, while the thiosulfate reduces any excess DMP and the iodinane byproduct to more water-soluble species, facilitating their removal.[23]

  • Stirring: Remove the ice bath and stir the biphasic mixture vigorously for 30-60 minutes, or until both layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure (rotary evaporation). Caution: The target aldehyde may be volatile; use minimal heating and vacuum.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to yield the pure bicyclo[1.1.1]pentane-1-carboxaldehyde.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive DMP (degraded by moisture).[12] 2. Insufficient reaction time.1. Use a fresh bottle of DMP or a recently purchased batch. Store properly. 2. Allow the reaction to stir for a longer period, monitoring by TLC. Add a small amount of additional DMP if necessary.
Low Yield 1. Product volatility during concentration. 2. Over-oxidation (less common with DMP but possible).[24]1. Concentrate the product at low temperature (e.g., 0-10 °C) and avoid high vacuum for extended periods. 2. Ensure no more than 1.2-1.5 equivalents of DMP are used.
Difficult Workup A persistent emulsion or "gummy" precipitate forms.[23]1. Stir the quenched biphasic mixture longer and more vigorously. 2. Dilute the entire mixture with more ether or DCM. 3. An alternative workup: dilute with ether, filter through a pad of Celite®, and then wash the filtrate with NaHCO₃/Na₂S₂O₃.[13]

Conclusion

The Dess-Martin periodinane oxidation provides a reliable, high-yielding, and mild method for converting bicyclo[1.1.1]pentane methanol into its corresponding aldehyde. The operational simplicity, neutral conditions, and straightforward workup make it an exceptionally valuable tool for medicinal chemists and drug development professionals.[25] By leveraging this protocol, researchers can efficiently access key BCP-containing building blocks, accelerating the development of next-generation therapeutics with potentially superior pharmacological profiles.

References

Application Notes & Protocols: Leveraging tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate for Rigid Linker Strategies in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Modality and the Ubiquitin-Proteasome System

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1] Unlike traditional small-molecule inhibitors that rely on stoichiometric occupancy to block a protein's function, PROTACs act as catalytic agents that hijack the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS).[2]

These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI.[4] This "tag" marks the POI for degradation by the 26S proteasome, effectively eliminating it from the cell.[3] This event-driven, catalytic mechanism allows PROTACs to be effective at very low concentrations.[5]

PROTAC_Mechanism cluster_1 Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase PROTAC PROTAC Molecule PROTAC->POI Binds PROTAC->E3 Ternary->PROTAC Catalytic Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Ubiquitin (from E1/E2) Ub->Ternary Poly-ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Synthesis_Workflow Start_BCP tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate inv1 Start_BCP->inv1 Start_Amine Amine-Functionalized Ligand (R-NH₂) Start_Amine->inv1 Intermediate Boc-Protected BCP Conjugate Deprotected Amine-Functionalized BCP Conjugate Intermediate->Deprotected Boc Deprotection (e.g., TFA, DCM) inv2 Deprotected->inv2 Final Final PROTAC (after second coupling) inv1->Intermediate Reductive Amination (e.g., NaBH(OAc)₃, DCM) inv2->Final Amide Coupling (e.g., R'-COOH, HATU)

References

Application Note: Synthesis of Novel Bicyclo[1.1.1]pentane-Based Secondary Amines via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) core has emerged as a significant three-dimensional (3D) bioisostere for commonly used planar moieties such as para-substituted benzene rings, alkynes, and tert-butyl groups.[1][2] The rigid, non-planar structure of the BCP cage offers a unique spatial arrangement for substituents, which can lead to improved metabolic stability, increased aqueous solubility, and enhanced membrane permeability of parent drug molecules.[3][4] The substitution of a flat aromatic ring with a 3D BCP scaffold is a key strategy in "escaping from flatland," a concept aimed at increasing the potency and selectivity of drug-like compounds.[5] Consequently, the development of robust synthetic methodologies to access functionalized BCP derivatives is of paramount importance to researchers in medicinal chemistry and drug development.

This application note provides a detailed protocol for the reaction of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate with primary amines. This reaction, proceeding via reductive amination, is a cornerstone transformation for accessing novel 1,3-disubstituted BCPs bearing a secondary amine linkage, which are valuable building blocks for the synthesis of more complex drug candidates, including PROTAC linkers.[6]

Reaction Overview and Mechanism

The reaction of this compound with a primary amine is a classic example of reductive amination. The process involves two key steps:

  • Iminium Ion Formation: The primary amine initially undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a protonated imine, or iminium ion. This step is often acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.

  • Reduction: The resulting iminium ion is then reduced in situ by a mild and selective reducing agent to yield the final secondary amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and high selectivity for iminium ions over aldehydes or ketones.[7][8] This selectivity allows for a one-pot procedure where the amine, aldehyde, and reducing agent can be combined without significant reduction of the starting aldehyde.[9] The use of NaBH(OAc)₃ is advantageous as it is less sensitive to moisture than other borohydride reagents and can be used in a variety of aprotic solvents, with 1,2-dichloroethane (DCE) and dichloromethane (DCM) being common choices.[8][9]

Reductive Amination Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Hemiaminal IminiumIon Iminium Ion Hemiaminal->IminiumIon - H2O (Acid Catalyzed) SecondaryAmine Secondary Amine Product IminiumIon->SecondaryAmine + [H-] ReducingAgent NaBH(OAc)3 ReducingAgent->SecondaryAmine

Figure 1: Generalized mechanism for the reductive amination of an aldehyde with a primary amine.

Experimental Protocol: General Procedure

This protocol provides a general method for the reductive amination of this compound with a variety of primary amines.

Materials and Reagents
  • This compound

  • Primary amine (e.g., benzylamine, aniline derivatives, aliphatic amines)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

Step-by-Step Protocol

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve aldehyde and amine in anhydrous solvent (DCM/DCE). B 2. Stir for 15-30 min at room temperature. A->B C 3. (Optional) Add catalytic acetic acid. B->C D 4. Add NaBH(OAc)3 in portions. E 5. Stir at room temperature for 2-16 h. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Quench with saturated NaHCO3 solution. H 8. Extract with DCM or EtOAc. G->H I 9. Wash combined organic layers with brine. H->I J 10. Dry over Na2SO4 and concentrate. I->J K 11. Purify by column chromatography. J->K

Figure 2: Step-by-step experimental workflow for the reductive amination protocol.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the aldehyde in anhydrous DCM or DCE (approximately 0.1-0.2 M).

  • Add the primary amine (1.0-1.2 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for imine formation. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1-0.5 eq.) may be beneficial.[8]

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 5-10 minutes. The addition may be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography to afford the desired secondary amine.

Exemplary Protocol: Synthesis of tert-Butyl (3-((benzylamino)methyl)bicyclo[1.1.1]pentan-1-yl)carbamate

This example details the reaction with benzylamine, a common primary amine used in synthesis.

ReagentM.W. ( g/mol )Amount (mg)mmolesEquivalents
This compound225.292251.01.0
Benzylamine107.151291.21.2
Sodium triacetoxyborohydride211.943181.51.5
Anhydrous DCM-10 mL--

Procedure:

  • In a 50 mL round-bottom flask, this compound (225 mg, 1.0 mmol) was dissolved in anhydrous DCM (10 mL).

  • Benzylamine (129 mg, 1.2 mmol) was added, and the solution was stirred at room temperature for 20 minutes.

  • Sodium triacetoxyborohydride (318 mg, 1.5 mmol) was added in three portions over 5 minutes.

  • The reaction mixture was stirred at room temperature for 4 hours, at which point TLC analysis (eluent: 30% ethyl acetate in hexanes) indicated complete consumption of the starting aldehyde.

  • The reaction was quenched by the addition of 15 mL of saturated aqueous NaHCO₃ solution.

  • The layers were separated, and the aqueous phase was extracted with DCM (2 x 15 mL).

  • The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The resulting crude oil was purified by silica gel chromatography (gradient elution: 10% to 40% ethyl acetate in hexanes) to yield the title compound as a colorless oil.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the equivalents of the amine and the reducing agent. For sterically hindered or electron-deficient amines, longer reaction times or gentle heating (e.g., to 40 °C) may be necessary. The addition of acetic acid can also improve the rate of imine formation.[8]

  • Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is more likely to occur if the imine formation is slow. Using a stepwise procedure, where the imine is formed first before the addition of a less selective reducing agent like sodium borohydride, can mitigate this, but the one-pot procedure with NaBH(OAc)₃ is generally efficient.[8]

  • Dialkylation: With some primary amines, dialkylation of the amine can be a competing reaction. A stepwise procedure involving imine formation followed by reduction with NaBH₄ can be a useful alternative in such cases.[8]

  • Reagent Quality: The success of the reaction is dependent on the quality of the reagents. Sodium triacetoxyborohydride is moisture-sensitive and should be handled accordingly. The use of anhydrous solvents is crucial for optimal results.[9]

Conclusion

The reductive amination of this compound with primary amines using sodium triacetoxyborohydride is a reliable and versatile method for the synthesis of novel 1,3-disubstituted BCP derivatives. This protocol provides a robust foundation for researchers to access a wide array of secondary amines incorporating the valuable BCP scaffold, thereby facilitating the exploration of this unique chemical space in drug discovery and development. The mild reaction conditions and broad functional group tolerance make this a highly applicable transformation in modern synthetic organic chemistry.

References

Application Notes & Protocols: Wittig Reaction Conditions for Bicyclo[1.1.1]pentane Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Vinyl Bicyclo[1.1.1]pentanes in Modern Chemistry

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial structural motifs in medicinal chemistry and materials science.[1][2][3] Acting as non-aromatic, rigid bioisosteres for para-substituted benzene rings, alkynes, or tert-butyl groups, BCPs offer a unique three-dimensional geometry that can significantly improve the physicochemical and pharmacokinetic properties of molecules, such as aqueous solubility and metabolic stability.[1][2] The functionalization of the BCP core is therefore of paramount importance, and the conversion of bicyclo[1.1.1]pentane aldehydes into vinyl-BCPs via the Wittig reaction represents a key transformation. This olefination provides a versatile handle for further chemical elaboration, including polymerization, cross-coupling reactions, and metabolic studies.

This document provides a comprehensive guide to performing the Wittig reaction on bicyclo[1.1.1]pentane aldehydes. It covers the mechanistic nuances pertinent to this sterically demanding substrate, detailed experimental protocols for different ylide types, and critical insights into reaction optimization and product purification.

Mechanistic Considerations for a Strained System

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[4][5] This initial addition leads to a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired alkene and the ubiquitous byproduct, triphenylphosphine oxide (TPPO).[4][5]

The stereochemical outcome of the reaction—the ratio of (E)- to (Z)-alkenes—is largely dictated by the nature of the ylide.[5][6]

  • Non-stabilized Ylides (e.g., R = alkyl): These are highly reactive and typically lead to the kinetically favored (Z)-alkene. The reaction is often irreversible and proceeds through an early, puckered transition state.[6][7][8]

  • Stabilized Ylides (e.g., R = CO₂R', CN): These ylides are less reactive due to delocalization of the negative charge. The reaction is often reversible, allowing for equilibration to the thermodynamically more stable (E)-alkene.[5][6][7]

  • Semi-stabilized Ylides (e.g., R = aryl): These often give mixtures of (E)- and (Z)-alkenes, with stereoselectivity being highly dependent on reaction conditions.[5]

For bicyclo[1.1.1]pentane aldehydes, the significant steric bulk of the BCP cage can influence the approach of the ylide and the stability of the intermediates, potentially affecting both reaction rates and stereoselectivity. While specific studies on BCP aldehydes are limited, experience with related sterically hindered substrates suggests that careful optimization of the base, solvent, and temperature is crucial for success.

Experimental Protocols

The following protocols are designed as a starting point for researchers. Optimization may be required based on the specific ylide and the desired outcome.

Protocol 1: General Procedure for Non-Stabilized Ylides (e.g., Methylenetriphenylphosphorane)

This protocol is designed for simple, non-stabilized ylides to yield terminal or (Z)-alkenes. The ylide is generated in situ using a strong, non-nucleophilic base.

Materials:

  • Methyltriphenylphosphonium bromide (or iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Bicyclo[1.1.1]pentan-1-carbaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq.).

    • Add anhydrous THF via syringe to form a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 eq.) dropwise via syringe. The solution will typically turn a characteristic deep red or orange color, indicating ylide formation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Wittig Reaction:

    • Cool the ylide solution back down to 0 °C.

    • Dissolve bicyclo[1.1.1]pentan-1-carbaldehyde (1.0 eq.) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the stirring ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide (TPPO).

    • Refer to the TPPO Removal section for purification strategies.

Protocol 2: General Procedure for Stabilized Ylides (e.g., (Carbethoxymethylene)triphenylphosphorane)

Stabilized ylides are often commercially available as stable solids and may not require in situ generation with strong bases. This protocol outlines a simpler procedure.[9]

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • Bicyclo[1.1.1]pentan-1-carbaldehyde

  • Dichloromethane (DCM) or Toluene

  • Hexanes or Pentane

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add bicyclo[1.1.1]pentan-1-carbaldehyde (1.0 eq.) and dissolve it in DCM or toluene.

    • Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1-1.5 eq.), portion-wise while stirring at room temperature.[9]

  • Reaction Monitoring:

    • The reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate, especially with sterically hindered aldehydes.

    • Monitor the reaction progress by TLC until the starting aldehyde is consumed. This may take several hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The resulting crude residue contains the product (predominantly (E)-alkene) and TPPO.

    • Purification is typically achieved by precipitation of TPPO followed by column chromatography. See the TPPO Removal section.

Critical Step: Removal of Triphenylphosphine Oxide (TPPO)

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has similar polarity to the desired product, making chromatographic separation difficult.[10] Several chromatography-free methods can be employed.[10][11][12]

Method 1: Precipitation from a Non-Polar Solvent This is the most common and straightforward method.

  • Dissolve the crude reaction mixture in a minimal amount of a moderately polar solvent like dichloromethane or diethyl ether.

  • Slowly add a non-polar solvent such as hexanes or pentane while stirring vigorously.

  • Cool the mixture in an ice bath or refrigerator to maximize precipitation.

  • Collect the precipitated TPPO by vacuum filtration, washing the solid with cold hexanes.[9]

  • The filtrate, containing the desired alkene, can then be concentrated and further purified by flash chromatography if necessary.

Method 2: Complexation with Metal Salts TPPO forms insoluble complexes with certain Lewis acidic metal salts.

  • With Zinc Chloride (ZnCl₂): Dissolve the crude mixture in ethanol. Add a 1.8 M solution of ZnCl₂ in warm ethanol (using a ~2:1 molar ratio of ZnCl₂ to theoretical TPPO). The TPPO-ZnCl₂ complex will precipitate and can be removed by filtration.[13]

  • With Calcium Bromide (CaBr₂): Anhydrous CaBr₂ can effectively precipitate TPPO from ethereal solvents like THF or toluene, which is advantageous as these are common Wittig reaction solvents.[11][12] The insoluble complex is simply filtered off.

Data Summary and Comparison

The choice of reaction conditions significantly impacts the outcome. The following table summarizes expected conditions and outcomes based on general Wittig principles applied to the BCP system.

Ylide TypeR-Group ExampleTypical BaseSolventTemp.Expected Major IsomerReactivity
Non-Stabilized -CH₃, -CH₂CH₃n-BuLi, NaHTHF, Et₂O-78 °C to RT(Z)-AlkeneHigh
Semi-Stabilized -PhNaHMDS, KHMDSTHF0 °C to RTMixture of (E) and (Z)Moderate
Stabilized -CO₂Et, -CNNaH, K₂CO₃, or noneDCM, TolueneRT to 60 °C(E)-AlkeneLow

Troubleshooting and Key Considerations

  • Low Yields: The steric hindrance of the BCP group may slow the reaction. Consider increasing the reaction time, temperature (especially for stabilized ylides), or using a more reactive ylide (e.g., from a phosphonate via Horner-Wadsworth-Emmons reaction). A Wittig reaction on a BCP-ketone has been reported using KOtBu in THF.[14][15]

  • Side Reactions: Strong bases like n-BuLi can potentially deprotonate the α-carbon of the aldehyde, leading to enolization and side products. Adding the aldehyde solution to the ylide at low temperatures can minimize this.

  • Ylide Preparation: Ensure anhydrous conditions when preparing non-stabilized ylides. The presence of water will quench the strong base and prevent ylide formation.

  • Purification: If TPPO co-elutes with the product during chromatography, one of the precipitation methods should be performed first.

Workflow Diagrams

General Wittig Reaction Workflow```dot

Wittig_Workflow cluster_ylide Ylide Formation (Non-Stabilized) cluster_reaction Wittig Reaction cluster_purification Purification P_Salt Phosphonium Salt Ylide Phosphorus Ylide P_Salt->Ylide Deprotonation in Anhydrous Solvent (THF) Base Strong Base (e.g., n-BuLi) Base->Ylide BCP_Aldehyde Bicyclo[1.1.1]pentane Aldehyde Ylide->BCP_Aldehyde Nucleophilic Attack Crude_Product Crude Mixture (Alkene + TPPO) BCP_Aldehyde->Crude_Product Precipitation TPPO Precipitation (e.g., add Hexanes) Crude_Product->Precipitation Filtration Filtration Precipitation->Filtration Pure_Alkene Pure Vinyl-BCP Filtration->Pure_Alkene

Caption: Decision guide for selecting the appropriate Wittig ylide based on desired product stereochemistry.

References

Application Notes & Protocols: Knoevenagel Condensation with tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Bridging Novel Scaffolds with Classic Transformations

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with improved physicochemical and pharmacokinetic properties is paramount. Bicyclo[1.1.1]pentanes (BCPs) have emerged as exceptional three-dimensional scaffolds, serving as non-classical bioisosteres for para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2][3][4] Their rigid, rod-like structure allows for precise vectorization of substituents in chemical space, often leading to enhanced solubility, improved metabolic stability, and better target engagement compared to their planar aromatic counterparts.[2][3] The building block, tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate, is particularly valuable as it provides a handle for introducing the BCP core into complex molecules, including its use as a PROTAC linker.[5]

This application note provides a detailed, field-proven protocol for the functionalization of this key BCP aldehyde via the Knoevenagel condensation—a robust and reliable carbon-carbon bond-forming reaction.[6][7] By reacting the BCP aldehyde with an active methylene compound, researchers can readily generate α,β-unsaturated systems poised for further elaboration, thereby expanding the chemical space accessible for drug discovery programs. We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and discuss the critical scientific rationale behind the chosen conditions.

Reaction Principle: The Mechanism of the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.[6] The reaction is typically catalyzed by a weak base, such as an amine like piperidine, which is basic enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.[6][8]

The mechanism proceeds through several key steps:

  • Enolate Formation: The basic catalyst (piperidine) abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the BCP aldehyde. This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (piperidinium ion), yielding a β-hydroxy adduct (an aldol-type product).

  • Dehydration: Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration (E1cB mechanism) to eliminate a molecule of water, forming the final, conjugated α,β-unsaturated product. The formation of this stable conjugated system is a key thermodynamic driving force for the reaction.[9]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration CH2 NC-CH₂-CN (Malononitrile) Enolate [NC-CH-CN]⁻ (Enolate) CH2->Enolate + Piperidine Aldehyde BCP-CHO (Aldehyde) Piperidine Piperidine (Base) PipH Piperidinium Ion Intermediate1 BCP-CH(O⁻)-CH(CN)₂ (Alkoxide Intermediate) Aldehyde->Intermediate1 + Enolate Intermediate2 BCP-CH(OH)-CH(CN)₂ (β-Hydroxy Adduct) Intermediate1->Intermediate2 + H⁺ (from PipH⁺) Product BCP-CH=C(CN)₂ (Final Product) Intermediate2->Product - H₂O

Caption: A simplified representation of the base-catalyzed Knoevenagel condensation mechanism.

Detailed Experimental Protocol

This protocol describes the reaction of this compound with malononitrile. Malononitrile is chosen for its high reactivity, which often allows for milder reaction conditions.

Materials & Reagents
ReagentM.W. ( g/mol )CAS No.Amount (mmol)Equivalents
This compound225.291638771-06-81.01.0
Malononitrile66.06109-77-31.11.1
Piperidine85.15110-89-40.10.1
Toluene92.14108-88-3-~0.2 M
Ethyl Acetate88.11141-78-6-For Work-up
Saturated NH₄Cl (aq)---For Work-up
Brine---For Work-up
Anhydrous MgSO₄120.377487-88-9-For Drying
Silica Gel-7631-86-9-For Chromatography
Equipment
  • Round-bottom flask (50 mL)

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Workflow Experimental Workflow start Start setup 1. Reaction Setup - Combine reagents in toluene - Assemble Dean-Stark apparatus start->setup reflux 2. Heating & Reflux - Heat to reflux (~110 °C) - Collect water setup->reflux monitor 3. Reaction Monitoring - Use TLC to check for consumption of starting aldehyde reflux->monitor monitor->reflux Incomplete workup 4. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Wash with NH₄Cl & Brine monitor->workup Reaction Complete dry 5. Drying & Concentration - Dry organic layer (MgSO₄) - Concentrate via rotary evaporation workup->dry purify 6. Purification - Perform flash column chromatography dry->purify characterize 7. Characterization - Obtain NMR, MS, IR data of the pure product purify->characterize end End characterize->end

Caption: A flowchart outlining the key stages of the experimental procedure.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 225 mg) and malononitrile (1.1 mmol, 73 mg).

  • Add toluene (~5 mL) to dissolve the solids.

  • Add piperidine (0.1 mmol, 10 µL) to the reaction mixture.

  • Causality Check: Piperidine serves as the basic catalyst. A catalytic amount is sufficient to facilitate the reaction without promoting side reactions. Toluene is chosen as the solvent to enable azeotropic removal of water, which drives the reaction equilibrium towards the product.[7][10]

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heating and Monitoring: Place the flask in a pre-heated heating mantle and bring the mixture to reflux (oil bath temperature ~120 °C, internal temperature ~110 °C).

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting aldehyde should be visualized with a potassium permanganate stain, while the product will be highly UV-active. The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the starting aldehyde.

  • Work-up and Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (1 x 15 mL) and brine (1 x 15 mL).

  • Causality Check: The NH₄Cl wash is a mild acidic quench that removes the piperidine catalyst by protonating it, rendering it water-soluble.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc) to isolate the pure product.

  • Combine the product-containing fractions and remove the solvent in vacuo to yield the final product, expected to be a white or off-white solid.

Expected Product Characterization

For the product, tert-butyl (3-(2,2-dicyanovinyl)bicyclo[1.1.1]pentan-1-yl)carbamate :

  • Molecular Formula: C₁₅H₁₉N₃O₂

  • Molecular Weight: 273.33 g/mol

  • ¹H NMR (400 MHz, CDCl₃): Expect to see a singlet for the newly formed vinylic proton (~7.2-7.5 ppm), a characteristic singlet for the six bridgehead protons of the BCP core (~2.0-2.3 ppm), a broad singlet for the N-H proton (~4.5-5.0 ppm), and a singlet for the nine protons of the tert-butyl group (~1.45 ppm).

  • ¹³C NMR (101 MHz, CDCl₃): Key signals would include the quaternary carbons of the nitrile groups (~112-115 ppm), the carbons of the C=C double bond, the bridgehead carbons of the BCP core, and the carbonyl and quaternary carbons of the Boc protecting group.

  • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z = 274.15 or the [M+Na]⁺ ion at m/z = 296.13.

  • IR Spectroscopy (ATR): Characteristic absorption bands should be observed for the N-H stretch (~3350 cm⁻¹), the C≡N stretch (~2220 cm⁻¹), the C=O stretch of the carbamate (~1690 cm⁻¹), and the C=C stretch (~1600 cm⁻¹).[11]

Trustworthiness & Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional portion of piperidine (0.05 eq.) can be added. Alternatively, for particularly stubborn reactions, switching to a higher-boiling solvent like xylene or employing microwave irradiation could be beneficial.[12]

  • Low Yield: Poor yields can result from incomplete water removal. Ensure the Dean-Stark trap is filling correctly and that the system is free of leaks. Additionally, ensure the malononitrile is of high purity, as impurities can inhibit the reaction.

  • Purification Issues: The product is relatively nonpolar. If it co-elutes with nonpolar impurities, a different solvent system for chromatography (e.g., dichloromethane/methanol) may be required.

Conclusion

This application note provides a robust and reproducible protocol for the Knoevenagel condensation of this compound. The procedure is well-suited for medicinal chemists and drug development professionals seeking to incorporate the valuable BCP scaffold into their molecular designs. By understanding the underlying mechanism and the rationale for the chosen conditions, researchers can confidently apply and adapt this methodology to generate a diverse array of functionalized BCPs, accelerating the discovery of new therapeutic agents.

References

Aldol reaction of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Strategic C-C Bond Formation Using Bicyclo[1.1.1]pentane Scaffolds: A Detailed Protocol for the Directed Aldol Reaction of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Introduction: The Rise of Bicyclo[1.1.1]pentane in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) core has emerged as a paramount three-dimensional, saturated bioisostere for the 1,4-disubstituted phenyl ring.[1][2][3] Its rigid, rod-like structure effectively mimics the geometry of a para-substituted arene while offering significant advantages, including improved solubility, reduced metabolic liability, and enhanced cell permeability.[4][5] The replacement of a flat aromatic ring with a sp³-rich BCP scaffold can circumvent issues like amide hydrolysis and oxidative metabolism often associated with phenyl groups, leading to the discovery of more robust clinical candidates.[1][4]

This compound is a key building block that provides synthetic access to these valuable motifs.[6][7][8] The presence of a formyl group at one bridgehead and a protected amine at the other offers two distinct points for chemical diversification. This application note provides a comprehensive, field-proven protocol for leveraging the electrophilic nature of the BCP-formyl group in a directed aldol reaction, a powerful method for carbon-carbon bond formation.[9][10]

This guide is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth causal explanations for experimental choices and a self-validating protocol for synthesizing novel β-hydroxy ketone derivatives bearing the BCP core.

Reaction Principle: The Directed Aldol Addition

The classical aldol reaction can be complicated by self-condensation and poor regioselectivity, especially in "crossed" reactions between two different carbonyl partners.[11][12] A directed aldol reaction circumvents these issues by employing a strategic, two-step approach:

  • Irreversible Enolate Formation: A ketone is deprotonated using a strong, sterically hindered, non-nucleophilic base, such as Lithium Hexamethyldisilazide (LiHMDS), at low temperature.[13][14][15] This quantitatively generates the lithium enolate, the key nucleophile.

  • Addition of a Non-Enolizable Electrophile: The aldehyde partner, in this case, this compound, is then introduced. Since the aldehyde is situated on a bridgehead carbon, it lacks α-protons and cannot enolize, preventing self-condensation. It serves exclusively as the electrophile.[11]

This strategy ensures that the reaction proceeds cleanly in one direction, yielding the desired crossed-aldol adduct.

Aldol Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aqueous Workup Ketone R-CH2-C(O)-R' Enolate Lithium Enolate (Nucleophile) Ketone->Enolate -78 °C, THF Base LiHMDS Alkoxide Lithium Alkoxide Intermediate Enolate->Alkoxide Addition BCP_Aldehyde BCP-CHO (Electrophile) BCP_Aldehyde->Alkoxide Product β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Product Quench (NH4Cl)

Caption: General mechanism of the directed aldol reaction.

Detailed Experimental Protocol

This protocol describes the reaction of this compound with acetone. The principles can be readily adapted for other enolizable ketones.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier Example
This compoundC₁₂H₁₉NO₃225.28>95%MedchemExpress, ChemShuttle
AcetoneC₃H₆O58.08ACS Grade, driedSigma-Aldrich
Lithium Hexamethyldisilazide (LiHMDS)C₆H₁₈LiNSi₂167.331.0 M in THFSigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%Sigma-Aldrich
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49Saturated Soln.Standard Lab Supply
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeStandard Lab Supply
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37GranularStandard Lab Supply
Step-by-Step Methodology

1. Reaction Setup and Enolate Formation: a. Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon). b. Add anhydrous acetone (0.10 mL, 1.36 mmol, 1.2 eq) to the flask via syringe, followed by 20 mL of anhydrous THF. c. Cool the solution to -78 °C using a dry ice/acetone bath. d. Stir the solution for 10 minutes to ensure thermal equilibrium. e. Slowly add LiHMDS (1.0 M solution in THF, 1.3 mL, 1.30 mmol, 1.15 eq) dropwise via syringe over 5 minutes. The solution may turn pale yellow. f. Stir the mixture at -78 °C for 45 minutes to ensure complete formation of the lithium enolate.

2. Aldol Addition: a. Dissolve this compound (250 mg, 1.11 mmol, 1.0 eq) in 10 mL of anhydrous THF in a separate flame-dried vial. b. Add the solution of the BCP-aldehyde dropwise to the cold enolate solution over 10 minutes. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes mobile phase. The reaction is typically complete within 1-2 hours at -78 °C.

3. Workup and Extraction: a. Quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl solution while the flask is still in the cold bath. b. Remove the cold bath and allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add 30 mL of Ethyl Acetate. d. Separate the layers and extract the aqueous phase with Ethyl Acetate (2 x 20 mL). e. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

4. Purification and Characterization: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as a colorless oil or white solid. b. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% Ethyl Acetate in Hexanes. c. Combine the fractions containing the desired product (visualized by TLC with potassium permanganate stain) and concentrate under reduced pressure to yield the pure tert-butyl (3-(3-hydroxy-2-oxobutyl)bicyclo[1.1.1]pentan-1-yl)carbamate. d. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yield: 70-85%.

Experimental Workflow and Key Considerations

Experimental Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Flame-dry glassware under N2 atmosphere add_ketone 2. Add anhydrous THF and Acetone setup->add_ketone cool 3. Cool to -78 °C add_ketone->cool add_base 4. Add LiHMDS dropwise cool->add_base enolate 5. Stir 45 min (Enolate forms) add_base->enolate add_aldehyde 6. Add BCP-Aldehyde solution enolate->add_aldehyde react 7. Monitor by TLC (1-2 hours) add_aldehyde->react quench 8. Quench with aq. NH4Cl react->quench extract 9. Extract with EtOAc quench->extract dry 10. Dry (MgSO4) and concentrate extract->dry purify 11. Flash Chromatography dry->purify characterize 12. Characterize Product purify->characterize

Caption: Step-by-step experimental workflow diagram.

Expert Insights & Troubleshooting
  • Anhydrous Conditions are Critical: LiHMDS and the resulting lithium enolate are extremely sensitive to moisture.[15] Ensure all glassware is rigorously dried and all solvents are anhydrous to prevent quenching of the base and enolate, which would lead to low yields.

  • Temperature Control: Maintaining the reaction at -78 °C is crucial for kinetic control, preventing side reactions like enolate equilibration or decomposition. A slow, controlled addition of reagents helps dissipate any exothermic heat.

  • Choice of Base: While LDA is also effective, LiHMDS is often preferred due to its higher solubility in THF at low temperatures and its availability as a stable solution.[13][14]

  • Potential for Dehydration: The resulting β-hydroxy ketone can sometimes undergo dehydration to form an α,β-unsaturated enone, especially if exposed to heat or acidic/basic conditions during workup. Using a mild quench with NH₄Cl and avoiding high temperatures during solvent removal helps preserve the aldol adduct.

  • Purification: The Boc-protecting group and the hydroxyl group make the product moderately polar. Silica gel chromatography is highly effective for purification. The product typically visualizes well with a permanganate stain due to the alcohol functionality.

Conclusion

The directed aldol reaction of this compound is a robust and highly efficient method for constructing novel molecular architectures. This protocol provides a reliable pathway to synthesize β-hydroxy ketones bearing the valuable BCP scaffold, opening avenues for further chemical elaboration in drug discovery programs. By leveraging the unique properties of the BCP core, scientists can develop next-generation therapeutic agents with superior drug-like properties.

References

Versatile Transformations of the Formyl Group on the Bicyclo[1.1.1]pentane Core: A Guide for Medicinal Chemists and Synthetic Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical three-dimensional bioisostere in modern drug discovery, offering significant advantages in metabolic stability, solubility, and permeability over traditional aromatic rings.[1][2][3] The strategic introduction and subsequent manipulation of functional groups on the BCP core are paramount for molecular diversification in medicinal chemistry. Among these, the formyl group (an aldehyde) serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This guide provides a detailed overview of key downstream reactions of the formyl group attached to the BCP core, complete with mechanistic insights and field-tested experimental protocols. We will explore oxidation, reduction, olefination, and reductive amination reactions, providing researchers, scientists, and drug development professionals with a practical toolkit for leveraging BCP-1-carbaldehyde in their synthetic campaigns.

Introduction: The Bicyclo[1.1.1]pentane Moiety as a Benzene Bioisostere

Significance in Drug Discovery

The principle of "escaping from flatland" has become a guiding philosophy in medicinal chemistry, advocating for the incorporation of three-dimensional saturated scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[2] The bicyclo[1.1.1]pentane (BCP) core is an exemplary embodiment of this principle. As a bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, the BCP moiety often enhances aqueous solubility and metabolic stability by removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3] Its rigid, rod-like structure effectively mimics the linear geometry of arenes and alkynes, preserving crucial binding interactions with biological targets.[2][3] The successful integration of BCPs into drug candidates by major pharmaceutical companies underscores their value in developing next-generation therapeutics.[4][5]

The Formyl Group: A Gateway for Chemical Diversification

The formyl group (-CHO) at a bridgehead position of the BCP core, as seen in bicyclo[1.1.1]pentane-1-carbaldehyde, is a cornerstone for synthetic diversification. This functional group is amenable to a vast range of well-established chemical transformations, allowing chemists to readily introduce new functionalities and explore structure-activity relationships (SAR).[6] The reactivity of the aldehyde's carbonyl group enables nucleophilic additions, oxidations, reductions, and condensation reactions, making it an ideal precursor for synthesizing alcohols, carboxylic acids, amines, alkenes, and more complex heterocyclic structures.[6][7]

Key Downstream Reactions of BCP-1-carbaldehyde

The BCP-1-carbaldehyde is a versatile intermediate that can undergo a variety of chemical transformations. The following sections detail some of the most common and useful reactions.

Oxidation to Carboxylic Acid

The oxidation of the formyl group to a carboxylic acid is a fundamental transformation that provides access to a key functional group for amide bond formation, esterification, and other coupling reactions. This transformation is often accomplished with high efficiency using standard oxidizing agents.

Scientist's Note: The resulting BCP-1-carboxylic acid is a valuable building block in its own right and is frequently used in the synthesis of more complex drug analogues.[8] The choice of oxidant should be guided by the functional group tolerance required for the specific substrate.

Reagent(s)ConditionsYieldNotes
NaClO2, NaH2PO4t-BuOH/H2O, rt~97%A mild and selective method (Pinnick oxidation) that is tolerant of many other functional groups.[8]
CrO3H2SO4, Acetone-Jones oxidation, a stronger oxidizing condition.[9]
Reduction to Primary Alcohol

The reduction of BCP-1-carbaldehyde to the corresponding primary alcohol, (bicyclo[1.1.1]pentan-1-yl)methanol, provides a hydroxyl group that can be used for ether synthesis, esterification, or as a directing group in subsequent reactions.

Scientist's Note: Hydride reagents like sodium borohydride are typically sufficient for this transformation and are preferred for their mildness and ease of handling.[10][11] The reaction is generally clean and high-yielding.

Reagent(s)ConditionsYieldNotes
NaBH4Methanol, 0 °C to rtHighA standard, reliable method for aldehyde reduction.[11][12]
BH3·Me2STHF, 0 °C to rt~86%Borane reagents can also be used effectively.[10][11]
Olefination Reactions

Olefination reactions, such as the Wittig reaction, convert the carbonyl group into a carbon-carbon double bond, providing a route to vinyl-substituted BCPs. These alkenes can then be subjected to a wide range of further transformations (e.g., hydrogenation, dihydroxylation, epoxidation).

Causality Behind Experimental Choices: The Wittig reaction involves the addition of a phosphorus ylide to the aldehyde, followed by the elimination of triphenylphosphine oxide to form the alkene.[13] Anhydrous conditions are crucial to prevent the protonation and deactivation of the strongly basic ylide.

Reaction TypeReagent(s)ConditionsNotes
WittigPh3P=CHRTHF, AnhydrousA classic and highly reliable method for olefination.[9][13]
Horner-Wadsworth-Emmons(EtO)2P(O)CH2R, BaseTHF or DMEOften used to favor the formation of (E)-alkenes.
Reductive Amination

Reductive amination is a powerful one-pot method for converting the formyl group into a primary, secondary, or tertiary amine. This reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent.

Scientist's Note: This transformation is a cornerstone of medicinal chemistry for introducing basic nitrogen atoms, which are often crucial for target engagement and improving pharmacokinetic properties. Sodium triacetoxyborohydride is a commonly used reducing agent as it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion.[8][14]

Amine SourceReducing AgentConditionsProduct
BenzylamineNaBH(OAc)3DCE, rtSecondary Amine[8]
Ammonia/NH4ClNaBH(OAc)3MeOH, rtPrimary Amine[14]
Nucleophilic Addition of Organometallic Reagents

Organometallic reagents, such as Grignard or organolithium reagents, readily add to the carbonyl carbon of BCP-1-carbaldehyde to form secondary alcohols. This provides a direct route for constructing new carbon-carbon bonds.

Expert Insight: The reaction is subject to Felkin-Anh control, which can lead to good diastereoselectivity when a chiral center is present adjacent to the carbonyl.[8] Careful control of temperature is necessary to avoid side reactions.

ReagentConditionsProduct
Aryl Grignard (ArMgBr)THF or Et2O, 0 °C to rtSecondary Alcohol[8]
Alkyllithium (RLi)THF or Hexanes, -78 °CSecondary Alcohol

Experimental Protocols

Protocol 3.1: Oxidation of Bicyclo[1.1.1]pentane-1-carbaldehyde

Materials:

  • Bicyclo[1.1.1]pentane-1-carbaldehyde (1.0 eq)

  • Sodium chlorite (NaClO2, 1.5 eq)

  • Sodium dihydrogen phosphate (NaH2PO4, 1.5 eq)

  • tert-Butanol (t-BuOH)

  • Water (H2O)

  • 2-Methyl-2-butene (optional, as a scavenger)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Separatory funnel

Procedure:

  • Dissolve bicyclo[1.1.1]pentane-1-carbaldehyde in tert-butanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Add the aqueous solution of the oxidizing agents dropwise to the stirred aldehyde solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude bicyclo[1.1.1]pentane-1-carboxylic acid, which can be purified by crystallization or chromatography.

Protocol 3.2: Reductive Amination of Bicyclo[1.1.1]pentane-1-carbaldehyde

Materials:

  • Bicyclo[1.1.1]pentane-1-carbaldehyde (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, optional)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or argon inlet

Procedure:

  • To a round-bottom flask under an inert atmosphere, add bicyclo[1.1.1]pentane-1-carbaldehyde and the chosen amine in DCE.

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Visualization of Synthetic Pathways

The formyl group on the BCP core acts as a central hub for accessing a diverse range of functional groups, as illustrated in the following workflow diagram.

BCP_Formyl_Reactions cluster_products Products BCP_CHO BCP-CHO BCP_COOH BCP-COOH (Carboxylic Acid) BCP_CHO->BCP_COOH Oxidation (e.g., NaClO2) BCP_CH2OH BCP-CH2OH (Alcohol) BCP_CHO->BCP_CH2OH Reduction (e.g., NaBH4) BCP_CH2NHR BCP-CH2NHR (Amine) BCP_CHO->BCP_CH2NHR Reductive Amination (e.g., RNH2, NaBH(OAc)3) BCP_CH_CHR BCP-CH=CHR (Alkene) BCP_CHO->BCP_CH_CHR Olefination (e.g., Wittig) BCP_CHOHR BCP-CH(OH)R (Secondary Alcohol) BCP_CHO->BCP_CHOHR Nucleophilic Add'n (e.g., R-MgBr)

Caption: Synthetic pathways from BCP-1-carbaldehyde.

Summary and Outlook

The formyl group on the bicyclo[1.1.1]pentane core is an exceptionally valuable functional handle for synthetic and medicinal chemists. Its predictable reactivity allows for the straightforward implementation of a wide range of transformations, including oxidation, reduction, olefination, and reductive amination. The protocols and data presented herein provide a robust foundation for researchers to confidently incorporate and diversify BCP scaffolds in their drug discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic functionalization of the BCP core via its formyl derivative will undoubtedly play a crucial role in the development of future therapeutics.

References

tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate as a rigid linker precursor

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes for tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Introduction: Beyond Flatland in Drug Design

In the landscape of medicinal chemistry, the quest for molecular scaffolds that confer optimal physicochemical and pharmacokinetic properties is relentless. For decades, the para-substituted phenyl ring has been a ubiquitous linker and pharmacophore element. However, its planarity and associated lipophilicity often contribute to poor solubility, off-target effects, and metabolic instability. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a powerful three-dimensional bioisostere of the phenyl ring, offering a compelling solution to "escape from flatland".[1][2]

This rigid, non-planar hydrocarbon cage mimics the linear exit vectors of a 1,4-disubstituted benzene ring while introducing a unique set of advantageous properties.[2][3] The use of BCP as a phenyl ring bioisostere has been shown to significantly improve aqueous solubility and metabolic stability in drug candidates.[2][4][5] this compound is a versatile and strategically designed precursor that harnesses the power of the BCP core. It provides a stable, Boc-protected amine at one bridgehead and a reactive aldehyde at the other, making it an ideal building block for constructing rigid linkers in a controlled, stepwise manner. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the linker's rigidity and physicochemical properties are critical for efficacy.[6][7]

These application notes provide a comprehensive guide to the synthesis and utilization of this key intermediate, offering detailed protocols and expert insights for researchers in drug discovery and development.

Physicochemical Advantages of the BCP Core

The substitution of a planar aromatic ring with a saturated, three-dimensional BCP scaffold can dramatically alter a molecule's properties. The data below illustrates the typical improvements observed when replacing a phenyl ring with a BCP moiety.

ParameterPhenyl-Containing CompoundBCP-Containing AnalogRationale for Improvement
Aqueous Solubility LowerSignificantly Higher[5]The BCP core disrupts crystal lattice packing and reduces hydrophobicity compared to the aromatic ring, leading to better interaction with water.[3]
Lipophilicity (logD) HigherLower[5]The saturated nature of the BCP scaffold reduces the lipophilic character of the molecule.[5]
Metabolic Stability Susceptible to oxidationGenerally more stableThe C-H bonds on the strained BCP cage are less susceptible to metabolic enzymes like cytochrome P450s compared to the electron-rich phenyl ring.[2][4]
Molecular Shape PlanarThree-dimensional, rigidProvides a fixed spatial orientation for attached moieties, which can be crucial for binding to target proteins.[3]

Synthesis Protocols

The synthesis of this compound is a two-step process starting from the commercially available 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.

Diagram of the Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Reduction to Alcohol cluster_1 Step 2: Oxidation to Aldehyde start 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid intermediate tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate start->intermediate LiAlH4, THF final This compound intermediate->final Dess-Martin Periodinane, DCM

Caption: Two-step synthesis of the title compound.

Protocol 1: Synthesis of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

This protocol details the reduction of the carboxylic acid to the primary alcohol.

Materials:

  • 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup.

Procedure:

  • To a solution of 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous THF, cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add LiAlH₄ (4.0 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Carefully quench the reaction by slowly adding Na₂SO₄·10H₂O until gas evolution ceases.

  • Dilute the mixture with EtOAc and stir for an additional 15 minutes.

  • Filter the resulting precipitate and wash thoroughly with EtOAc.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol describes the mild oxidation of the alcohol to the target aldehyde using Dess-Martin Periodinane (DMP).

Materials:

  • tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (from Protocol 1)

  • Dess-Martin Periodinane (DMP)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous dichloromethane (DCM)

  • tert-Butyl methyl ether (TBME)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • 1 N aqueous sodium hydroxide (NaOH) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • Suspend tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq) and sodium bicarbonate (1.5 eq) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2 eq) to the suspension at room temperature.

  • Stir the reaction mixture vigorously for 1.5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with TBME.

  • Wash the organic layer sequentially with 10% aqueous Na₂S₂O₃, 1 N aqueous NaOH, water, and brine.

  • Dry the organic extract over MgSO₄, filter, and concentrate under reduced pressure to furnish the crude product.

  • If necessary, the product can be purified by column chromatography on silica gel.

Application in Linker Synthesis: Reductive Amination

The formyl group of this compound serves as a versatile handle for conjugation to amine-containing molecules via reductive amination. This reaction forms a stable secondary amine linkage, which is a common motif in PROTAC linkers. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation, as it tolerates a wide variety of functional groups and generally does not reduce the starting aldehyde.[6][8][9]

Diagram of Reductive Amination Workflow

Reductive Amination aldehyde This compound imine Imine Intermediate (in situ) aldehyde->imine Reaction with Amine amine Primary/Secondary Amine (R-NH2) amine->imine product Boc-Protected Conjugate imine->product NaBH(OAc)3

Caption: General workflow for reductive amination.

Protocol 3: General Procedure for Reductive Amination

This protocol provides a general method for coupling the BCP aldehyde to a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine of interest (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, can be used as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • Dissolve this compound and the primary amine in anhydrous DCE or DCM.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. If the reaction is sluggish, a catalytic amount of acetic acid may be added.[1]

  • Stir the reaction at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting secondary amine conjugate by column chromatography on silica gel.

Strategic Use of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group on the BCP precursor is not merely a placeholder; it is a critical element of a robust synthetic strategy. Its utility lies in its orthogonality to other common protecting groups, which is essential for the controlled, sequential assembly of complex molecules like PROTACs.[10]

Diagram of Orthogonal Deprotection Strategy

Orthogonal Strategy cluster_0 PROTAC Assembly A Boc-BCP-Linker-Fmoc B E3 Ligand-Linker-BCP-Boc A->B 1. Base (e.g., Piperidine) to remove Fmoc 2. Couple to E3 Ligand C E3 Ligand-Linker-BCP-NH2 B->C Acid (e.g., TFA) to remove Boc D Warhead-NH-BCP-Linker-E3 Ligand C->D Couple to Warhead

Caption: Orthogonal strategy in PROTAC synthesis.

The Boc group is stable to the basic conditions used to remove Fmoc groups and the conditions of many coupling reactions. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM), which typically do not affect other protecting groups like Fmoc or Cbz.[10] This orthogonality allows for the selective deprotection and functionalization of either end of the linker, providing precise control over the synthetic sequence.[7][11][12][13]

Conclusion

This compound is a highly valuable building block for modern medicinal chemistry. Its rigid three-dimensional structure, coupled with the advantageous physicochemical properties it imparts, makes it an excellent choice for replacing traditional phenyl linkers. The synthetic and application protocols provided herein offer a reliable framework for researchers to incorporate this innovative scaffold into their drug discovery programs, particularly in the rational design of next-generation therapeutics such as PROTACs.

References

Application Note: Synthesis of Novel CDK2 Inhibitors Featuring a Bicyclo[1.1.1]pentane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, and its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][2] A significant challenge in kinase inhibitor design is achieving a balance of potency, selectivity, and favorable physicochemical properties. The use of saturated bioisosteres to replace traditional aromatic moieties is a contemporary strategy to "escape from flatland" and improve drug-like properties.[3][4] This application note provides a detailed protocol for the synthesis of a novel CDK2 inhibitor utilizing tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate, a unique three-dimensional scaffold. The bicyclo[1.1.1]pentane (BCP) core serves as a non-classical bioisostere for a para-substituted phenyl ring, offering potential improvements in solubility, metabolic stability, and synthetic tractability.[5][6][7] We present a robust two-step synthetic sequence involving a reductive amination followed by deprotection, yielding a final compound poised for biological evaluation.

Introduction: The Rationale for BCP Scaffolds in CDK2 Inhibitor Design

The cell division cycle is a tightly regulated process, with CDKs acting as key orchestrators. CDK2, in complex with cyclin E and cyclin A, governs the G1/S phase transition and S phase progression.[1] Its over-activity in various tumor types has spurred the development of numerous small molecule inhibitors.[2][6][7] Many of these inhibitors are ATP-competitive and feature a heterocyclic core (e.g., pyrimidine) that forms hydrogen bonds with the kinase hinge region, and a substituted aromatic ring that occupies a deeper hydrophobic pocket.[8][9]

While effective, planar aromatic rings can contribute to poor solubility, off-target effects due to non-specific binding, and susceptibility to metabolic oxidation.[6] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling three-dimensional substitute for the para-substituted phenyl ring.[3][5] Its rigid, rod-like structure mimics the geometry and substituent exit vectors of a 1,4-disubstituted arene, while its saturated, sp³-rich character can lead to significant improvements in key drug-like properties:

  • Enhanced Solubility: The disruption of crystal lattice packing and reduced planarity often increases aqueous solubility.[3]

  • Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to CYP450-mediated oxidation can reduce metabolic clearance.[6]

  • Novel Chemical Space: The introduction of a 3D scaffold provides access to novel intellectual property and potentially unique interactions within the target binding site.

This guide details the synthetic application of this compound as a versatile starting material for incorporating the BCP moiety into a CDK2 inhibitor scaffold.

Overall Synthetic Scheme

The synthetic strategy is a two-step process designed for efficiency and modularity. The key transformations are:

  • Reductive Amination: Coupling of the BCP-aldehyde with an amine-bearing heterocyclic core.

  • Boc Deprotection: Removal of the tert-butoxycarbonyl protecting group to reveal a primary amine, a common pharmacophoric feature for kinase binding.

G A This compound C Step 1: Reductive Amination (Sodium Triacetoxyborohydride) A->C B 2-Amino-4-(phenylamino)pyrimidine (Example Heterocycle) B->C D Boc-Protected BCP-CDK2 Inhibitor Intermediate C->D Yield: 85-95% E Step 2: Boc Deprotection (Trifluoroacetic Acid) D->E F Final BCP-Containing CDK2 Inhibitor E->F Yield: >95%

Caption: Overall synthetic workflow.

Detailed Protocols

Materials and Instrumentation
Reagent/MaterialSupplierGrade
This compoundCommercial Source>95%
2-Amino-4-(phenylamino)pyrimidineCommercial Source>97%
Sodium triacetoxyborohydride (STAB)Commercial SourceReagent Grade
1,2-Dichloroethane (DCE)Commercial SourceAnhydrous
Trifluoroacetic Acid (TFA)Commercial SourceReagent Grade
Dichloromethane (DCM)Commercial SourceHPLC Grade
Diethyl EtherCommercial SourceAnhydrous
Saturated Sodium Bicarbonate SolutionIn-house prep.N/A
BrineIn-house prep.N/A
Anhydrous Magnesium SulfateCommercial SourceReagent Grade
NMR TubesCommercial Source5 mm
LC-MS VialsCommercial Source2 mL
NMR SpectrometerN/A400 MHz or higher
LC-MS SystemN/AESI source
High-Resolution Mass Spectrometer (HRMS)N/AESI-TOF or Orbitrap
Protocol 1: Reductive Amination Coupling

This protocol details the coupling of the BCP-aldehyde with an exemplary aminopyrimidine core. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent due to its mild nature and high selectivity for the iminium ion intermediate over the starting aldehyde, allowing for a convenient one-pot procedure.[10][11]

G reactants Boc-NH-BCP-CHO + H₂N-Pyrimidine-NHPh intermediate [Boc-NH-BCP-CH=N-Pyrimidine-NHPh]⁺ reactants->intermediate DCE, rt product Boc-NH-BCP-CH₂-NH-Pyrimidine-NHPh intermediate->product NaBH(OAc)₃

Caption: Reductive Amination Mechanism.

Procedure:

  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (211 mg, 1.0 mmol, 1.0 equiv).

  • Add 2-Amino-4-(phenylamino)pyrimidine (186 mg, 1.0 mmol, 1.0 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Stir the resulting suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 equiv) to the reaction mixture. (Caution: STAB is moisture-sensitive; handle quickly).

  • Stir the reaction at room temperature for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the Boc-protected intermediate as a white solid.

Expected Outcome:

ParameterValue
Product Name tert-Butyl (3-(((4-(phenylamino)pyrimidin-2-yl)amino)methyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Yield 85-95%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) Expected peaks: δ ~7.5-7.0 (m, 5H, Ar-H), δ ~7.9 (d, 1H, pyrimidine-H), δ ~6.2 (d, 1H, pyrimidine-H), δ ~4.8 (s, 1H, Boc-NH), δ ~3.0 (s, 2H, -CH₂-NH-), δ ~2.1 (s, 6H, BCP-H), δ ~1.45 (s, 9H, Boc-CH₃).
LC-MS (ESI) Expected [M+H]⁺: 382.2
Protocol 2: Boc Deprotection

The final step is the removal of the Boc protecting group to furnish the primary amine, which is crucial for forming key interactions in the ATP-binding pocket of CDK2. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this transformation.

Procedure:

  • Dissolve the Boc-protected intermediate (e.g., 381 mg, 1.0 mmol) in dichloromethane (5 mL) in a 25 mL round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (2.5 mL) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • To obtain the free base, dissolve the residue in a minimal amount of DCM and wash with saturated sodium bicarbonate solution. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.

  • Alternatively, to isolate the TFA salt, triturate the crude residue with cold diethyl ether. Collect the resulting precipitate by filtration, wash with cold ether, and dry under high vacuum.

Expected Outcome:

ParameterValue
Product Name N²-((3-Aminobicyclo[1.1.1]pentan-1-yl)methyl)-N⁴-phenylpyrimidine-2,4-diamine
Yield >95%
Appearance White solid (may be hygroscopic)
¹H NMR (400 MHz, DMSO-d₆, TFA salt) Expected peaks: δ ~8.3 (br s, 3H, NH₃⁺), δ ~7.6-7.1 (m, 5H, Ar-H), δ ~8.0 (d, 1H, pyrimidine-H), δ ~6.4 (d, 1H, pyrimidine-H), δ ~3.2 (s, 2H, -CH₂-NH-), δ ~2.3 (s, 6H, BCP-H).
HRMS (ESI) Calculated for C₁₆H₂₀N₅⁺ [M+H]⁺: 282.1713; Found: 282.1715.

Biological Evaluation (Proposed)

The synthesized BCP-containing CDK2 inhibitor should be evaluated for its biological activity.

  • Kinase Inhibition Assay: The primary evaluation should be an in vitro kinase assay to determine the IC₅₀ value against CDK2/Cyclin E. For selectivity profiling, the compound should also be tested against other relevant kinases, such as CDK1, CDK4, and CDK9.

  • Cell-Based Proliferation Assays: The antiproliferative activity of the compound should be assessed in a panel of human cancer cell lines known to be sensitive to CDK2 inhibition (e.g., ovarian cancer cell lines like OVCAR3 or breast cancer cell lines).

  • Mechanism of Action Studies: Cellular assays such as Western blotting for phosphorylation of the retinoblastoma protein (pRb) at CDK2-specific sites (e.g., Ser807/811) and flow cytometry for cell cycle analysis can confirm the on-target effect of the inhibitor.[8]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of novel CDK2 inhibitors incorporating the bicyclo[1.1.1]pentane scaffold, starting from the versatile building block this compound. The described reductive amination and deprotection protocols are robust, high-yielding, and amenable to the generation of a library of analogues for structure-activity relationship (SAR) studies. The use of the BCP moiety as a phenyl bioisostere represents a promising strategy for developing next-generation kinase inhibitors with improved pharmacological profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of this valuable bicyclo[1.1.1]pentane (BCP) building block. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your synthetic route.

The synthesis of functionalized BCPs can be challenging due to the inherent strain of the bicyclic system[1]. This guide will address common issues encountered during the typical two-step synthesis: the reduction of 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid and the subsequent oxidation of the resulting alcohol to the target aldehyde.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields and other complications during the synthesis.

Question 1: I am observing a significantly lower yield than the reported 52% for the Dess-Martin periodinane (DMP) oxidation of tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate. What are the potential causes and how can I improve it?

Answer:

Low yields in the DMP oxidation of this specific substrate can stem from several factors related to the reagent, reaction conditions, work-up, and the stability of the product aldehyde.

  • Dess-Martin Periodinane (DMP) Quality: DMP is sensitive to moisture and can decompose over time, leading to reduced activity. Always use freshly opened or properly stored DMP. The presence of residual water in the reaction can also accelerate the oxidation but may lead to side reactions[2].

  • Reaction Conditions:

    • Temperature: While DMP oxidations are typically run at room temperature, for sensitive substrates, it is advisable to start at 0 °C and slowly warm to room temperature to minimize potential side reactions.

    • Reaction Time: Over-exposure to the oxidant can lead to degradation of the aldehyde. Monitor the reaction closely by TLC. The reaction is often complete within 30 minutes to a few hours[3].

  • Work-up Procedure: This is a critical step where significant product loss can occur.

    • Quenching: The reaction should be quenched to neutralize the acetic acid byproduct and remove excess DMP. A common and effective method is to add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃)[1][4]. Stirring this biphasic mixture vigorously for 10-30 minutes is crucial for complete quenching and to break down the insoluble iodine byproducts into more soluble species[5].

    • Filtration Issues: The reduced iodine byproducts can sometimes form a gummy precipitate that traps the product[4]. Diluting the reaction mixture with a non-polar solvent like diethyl ether or hexanes before filtration can help precipitate the byproducts in a more manageable form[1][4]. Using a pad of Celite® for filtration is highly recommended.

  • Product Volatility and Stability: Bicyclo[1.1.1]pentane aldehydes can be volatile and somewhat unstable, especially on silica gel.

    • Purification: Minimize contact time on silica gel during column chromatography. It is advisable to use a less acidic stationary phase or to neutralize the silica gel with triethylamine before use[6]. In some cases, the aldehyde is pure enough after a proper work-up and may not require column chromatography.

    • Storage: The purified aldehyde should be stored at low temperatures under an inert atmosphere to prevent degradation.

Question 2: My LiAlH₄ reduction of 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid to the corresponding alcohol is sluggish and gives a low yield. What could be the problem?

Answer:

The reduction of carboxylic acids with lithium aluminum hydride (LiAlH₄) is a powerful transformation, but several factors can lead to low yields, especially with this particular substrate.

  • Reagent Stoichiometry: The reduction of a carboxylic acid requires more than one equivalent of hydride. The first equivalent is consumed in an acid-base reaction with the carboxylic acid proton to form a lithium carboxylate salt and hydrogen gas[7]. Subsequently, the carboxylate is reduced. Therefore, using at least 2-3 equivalents of LiAlH₄ is recommended to ensure the reaction goes to completion[8].

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF or diethyl ether)[8][9].

  • Reaction Temperature and Time: The initial acid-base reaction is exothermic. It is best to add the carboxylic acid solution slowly to a cooled (0 °C) suspension of LiAlH₄[8]. After the initial reaction, the mixture may need to be warmed to room temperature or even refluxed to drive the reduction to completion. Monitor the reaction by TLC.

  • Work-up Procedure: A careful work-up is essential to avoid the formation of gelatinous aluminum salts that can trap the product. The Fieser work-up is a widely used and effective method:

    • Cool the reaction mixture to 0 °C.

    • Slowly and sequentially add 'x' mL of water.

    • Add 'x' mL of 15% aqueous NaOH.

    • Add '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams). This procedure should result in a granular precipitate that can be easily filtered off.

  • Boc-Protecting Group Compatibility: While LiAlH₄ is generally compatible with Boc groups, under harsh conditions (e.g., prolonged heating), it can sometimes lead to cleavage of the protecting group[10]. If you suspect this is an issue, consider using a milder reducing agent like borane-THF complex (BH₃·THF), which is also effective for reducing carboxylic acids[7].

Frequently Asked Questions (FAQs)

Q1: Are there alternative, potentially higher-yielding, oxidation methods for converting the alcohol to the aldehyde?

A1: Yes, several other mild oxidation methods can be employed if DMP oxidation consistently gives low yields. These include:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine[11][12][13]. It is known for its high yields and compatibility with a wide range of functional groups.

  • Parikh-Doering Oxidation: This is a modification of the Swern oxidation that uses the sulfur trioxide pyridine complex (SO₃·py) to activate DMSO[14][15][16]. A key advantage is that it can be performed at temperatures ranging from 0 °C to room temperature, making it more convenient than the Swern oxidation[15].

  • TEMPO-Catalyzed Oxidation: This method uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or m-chloroperbenzoic acid (m-CPBA)[17][18]. It is a very mild and often high-yielding procedure.

The choice of method will depend on the specific sensitivities of your substrate and the available laboratory resources.

Q2: How can I confirm the purity of my final product, this compound?

A2: A combination of standard analytical techniques should be used to confirm the purity and identity of your product:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule. The aldehyde proton should appear as a singlet around 9.6 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl stretch for the aldehyde at approximately 1700-1725 cm⁻¹.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

Q3: My aldehyde product appears to be decomposing during purification or storage. What are the best practices to prevent this?

A3: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air[19]. The strained nature of the BCP core might also contribute to instability.

  • Purification: As mentioned earlier, minimize contact with silica gel. If column chromatography is necessary, work quickly and consider using a neutral or basic stationary phase. Alternatively, purification via bisulfite adduct formation can be a gentle method for separating aldehydes from non-carbonyl impurities[6][20][21].

  • Storage: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended) to inhibit oxidation and decomposition.

Experimental Protocols

Protocol 1: Reduction of 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid
Reagent/SolventM.W.AmountMolesEquivalents
Carboxylic Acid227.261.0 g4.40 mmol1.0
LiAlH₄37.950.33 g8.80 mmol2.0
Anhydrous THF-20 mL--

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (0.33 g, 8.80 mmol) and anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the carboxylic acid (1.0 g, 4.40 mmol) in anhydrous THF (10 mL) and add it to the dropping funnel.

  • Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of:

    • 0.33 mL of water

    • 0.33 mL of 15% aqueous NaOH

    • 0.99 mL of water

  • Stir the resulting mixture vigorously for 30 minutes at room temperature.

  • Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude alcohol, which can often be used in the next step without further purification.

Protocol 2: Dess-Martin Oxidation to this compound[3]
Reagent/SolventM.W.AmountMolesEquivalents
Alcohol213.280.94 g4.40 mmol1.0
Dess-Martin Periodinane424.142.24 g5.28 mmol1.2
Dichloromethane (DCM)-20 mL--

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the alcohol (0.94 g, 4.40 mmol) and anhydrous DCM (20 mL).

  • Add Dess-Martin periodinane (2.24 g, 5.28 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (typically complete in 30-60 minutes).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL).

  • Pour the mixture into a separatory funnel containing a vigorously stirred mixture of saturated aqueous NaHCO₃ (20 mL) and 10% aqueous Na₂S₂O₃ (20 mL).

  • Stir until the organic layer is clear. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the target aldehyde as a white solid. A reported yield for a similar procedure is 52%[3].

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation start 3-((tert-butoxycarbonyl)amino) bicyclo[1.1.1]pentane-1-carboxylic acid reduct LiAlH₄, Anhydrous THF 0 °C to RT start->reduct alcohol tert-Butyl (3-(hydroxymethyl) bicyclo[1.1.1]pentan-1-yl)carbamate reduct->alcohol oxid Dess-Martin Periodinane DCM, RT alcohol->oxid aldehyde tert-Butyl (3-formylbicyclo [1.1.1]pentan-1-yl)carbamate oxid->aldehyde

Caption: Synthetic route to the target aldehyde.

Troubleshooting Logic for DMP Oxidation

G cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_alternatives Alternative Methods start Low Yield in DMP Oxidation reagent_quality Check DMP Quality (fresh, dry) start->reagent_quality Possible Cause temp Optimize Temperature (start at 0 °C) start->temp Possible Cause time Monitor Reaction Time (avoid over-reaction) start->time Possible Cause quench Effective Quenching (NaHCO₃/Na₂S₂O₃) start->quench Possible Cause filtration Improve Filtration (Celite®, dilute with ether) start->filtration Possible Cause purification Careful Purification (minimize silica contact) start->purification Possible Cause swern Swern Oxidation reagent_quality->swern If persists temp->swern If persists time->swern If persists parikh Parikh-Doering Oxidation quench->parikh If persists filtration->parikh If persists tempo TEMPO Oxidation purification->tempo If persists

Caption: Troubleshooting workflow for low yield in DMP oxidation.

References

Technical Support Center: Stability of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Bicyclo[1.1.1]pentanes (BCPs) are increasingly utilized as bioisosteres for para-substituted phenyl rings in drug discovery, offering potential improvements in metabolic stability, solubility, and other physicochemical properties.[1][2][3][4][5] However, the unique strained ring system and the presence of a reactive aldehyde group in this compound introduce specific stability considerations that must be carefully managed during experimental workflows.

This document provides a structured question-and-answer format to directly address potential issues, explaining the underlying chemical principles and offering validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis of a freshly prepared solution of this compound shows unexpected peaks. What could be the cause?

A1: The appearance of unexpected peaks in the NMR spectrum of a freshly prepared solution can be alarming. Several factors related to the compound's inherent reactivity could be at play.

Underlying Chemistry: The primary sources of instability are the aldehyde functional group and, to a lesser extent, the Boc-protecting group.

  • Aldehyde Reactivity: Aldehydes are electrophilic and can react with various nucleophiles. In protic solvents (e.g., methanol, water), aldehydes can exist in equilibrium with their corresponding hemiacetals or hydrates. This equilibrium can result in the appearance of new signals in the NMR spectrum.

  • Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if the solution is exposed to air (oxygen) for extended periods or if trace metal impurities are present.

  • Boc Group Lability: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[6][7][8][9] If your solvent or any reagents contain acidic impurities, this can lead to partial deprotection of the amine, generating a new species.

Troubleshooting Workflow:

To diagnose the issue, a systematic approach is recommended. The following workflow can help pinpoint the source of the unexpected peaks.

Troubleshooting Workflow for Unexpected NMR Peaks start Start: Unexpected NMR Peaks check_solvent Check Solvent Purity - Use fresh, anhydrous, aprotic solvent (e.g., d6-DMSO, CDCl3) - Check for acidic impurities start->check_solvent check_reagents Verify Reagent Purity - Ensure no acidic or nucleophilic contaminants check_solvent->check_reagents re_dissolve Re-dissolve in Anhydrous Aprotic Solvent - Acquire fresh NMR spectrum check_reagents->re_dissolve analyze_spectrum Analyze New Spectrum - Compare with reference spectrum re_dissolve->analyze_spectrum peaks_gone Peaks Disappear | - Solvent was the issue analyze_spectrum->peaks_gone Success peaks_persist Peaks Persist analyze_spectrum->peaks_persist Failure investigate_degradation Investigate Degradation Pathways - Oxidation (LC-MS) - Hemiacetal/Hydrate Formation (NMR in protic solvent) - Boc Deprotection (LC-MS) peaks_persist->investigate_degradation Degradation_Pathways cluster_main This compound cluster_oxidation Oxidation cluster_deprotection Acid-catalyzed Deprotection start Boc-NH BCP CHO oxidation_product Boc-NH BCP COOH start:f2->oxidation_product:f2 [O] deprotection_product H2N BCP CHO start:f0->deprotection_product:f0 H+

References

Navigating the Nuances of Boc Deprotection for (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the Boc deprotection of tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate. The unique structural features of the bicyclo[1.1.1]pentane (BCP) core, coupled with the reactivity of the formyl group, can present specific challenges during this seemingly routine transformation. This resource is designed to help you anticipate and resolve these issues, ensuring a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Boc deprotection of this compound, providing potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

  • Observation: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Insufficient Acid Stoichiometry The Boc group requires a stoichiometric amount of acid for cleavage. Catalytic amounts are generally insufficient.Increase the equivalents of the acid (e.g., TFA, HCl). A common starting point is 10-20 equivalents.
Low Reaction Temperature While room temperature is often sufficient, sterically hindered substrates may require gentle heating.Gradually increase the reaction temperature to 30-40 °C, monitoring for any signs of degradation.
Inappropriate Solvent The choice of solvent can influence the solubility of the substrate and the efficacy of the acid.Ensure the starting material is fully dissolved. Dichloromethane (DCM) is a common choice, but for HCl, dioxane or diethyl ether are also used.

Issue 2: Formation of a Major, Less Polar Side Product

  • Observation: A significant new spot appears on the TLC plate, often with a higher Rf value than the starting material.

  • Potential Cause & Solution:

    • tert-Butylation of the Product: The tert-butyl cation generated during the deprotection is a potent electrophile and can alkylate the newly formed amine, leading to the N-tert-butylated byproduct.[1] This is particularly problematic in concentrated solutions.

      • Mitigation Strategy:

        • Use a Scavenger: Add a cation scavenger such as triethylsilane (TES) or anisole to the reaction mixture. These compounds will trap the tert-butyl cation, preventing it from reacting with your product.

        • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular side reaction.

        • Choice of Acid: Using HCl in an ethereal solvent can sometimes minimize this side reaction as the tert-butyl chloride formed is less reactive than the free cation.

Issue 3: Degradation of the Aldehyde Moiety

  • Observation: Multiple new spots are observed on the TLC, and the desired product is obtained in low yield. You may also observe baseline streaking, suggesting the formation of polar impurities.

  • Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Acetal Formation If an alcohol is used as a solvent or is present as an impurity with strong acid, it can react with the aldehyde to form a stable acetal.Use anhydrous solvents. If the deprotection must be performed in an alcohol, consider a milder deprotection method.
Aldol-type Condensation The liberated amine can catalyze the self-condensation of the aldehyde, especially under prolonged reaction times or during work-up.1. Keep the reaction time to a minimum. 2. Work up the reaction at low temperatures. 3. Immediately after neutralization, proceed with purification.
Oxidation While less common during deprotection, exposure to air for extended periods, especially during workup, can lead to oxidation of the aldehyde to the corresponding carboxylic acid.Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).

Issue 4: Suspected Rearrangement of the BCP Core

  • Observation: Complex NMR spectra of the crude product that cannot be assigned to the expected product or simple side products.

  • Potential Cause & Solution:

    • Wagner-Meerwein Rearrangement: While the BCP core is generally robust, highly strained carbocyclic systems can be susceptible to rearrangement under strongly acidic conditions, proceeding through a carbocation intermediate.[2][3]

      • Mitigation Strategy:

        • Milder Acidic Conditions: Opt for milder acids like p-toluenesulfonic acid (pTSA) or use a Lewis acid such as trimethylsilyl iodide (TMSI).[4]

        • Non-Acidic Deprotection: Explore alternative deprotection methods that avoid strongly acidic conditions altogether (see FAQ section below).

Frequently Asked Questions (FAQs)

Q1: What is the standard, go-to procedure for this deprotection?

A standard and often effective method is the use of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Experimental Protocol: Boc Deprotection using TFA in DCM

  • Dissolve the this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (10-20 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting amine salt can be used as is or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent for further purification.

Q2: Are there milder, non-acidic alternatives if my substrate is particularly sensitive?

Yes, several methods avoid the use of strong acids.

MethodReagents and ConditionsConsiderations
Thermal Deprotection Heating the substrate in a high-boiling solvent (e.g., diphenyl ether) or neat.High temperatures may not be suitable for all substrates and can sometimes lead to other side reactions.
Lewis Acid Catalysis Trimethylsilyl iodide (TMSI) in DCM or acetonitrile.TMSI is highly reactive and moisture-sensitive. The reaction is typically fast.
Oxalyl Chloride in Methanol A recently reported mild method for Boc deprotection.[5][6][7][8]This method is tolerant of many functional groups and proceeds at room temperature.

Q3: How can I purify the final product, 3-aminobicyclo[1.1.1]pentane-1-carbaldehyde?

The product is a primary amine and an aldehyde, which can be challenging to purify by standard silica gel chromatography due to potential interactions with the acidic silica and self-condensation.

  • Amine-Deactivated Silica: Use of amine-functionalized silica gel or treating standard silica gel with a triethylamine solution can improve chromatographic performance.[9]

  • Ion-Exchange Chromatography: As the product is a primary amine, it can be captured on a cation-exchange resin and then eluted with a solution of a volatile base like ammonia in methanol.

  • Schiff Base Formation: A less common but effective method involves the reversible formation of a Schiff base with an immobilized aldehyde to capture the primary amine, followed by release under acidic conditions.[10]

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key reaction pathway and a troubleshooting decision tree.

Boc_Deprotection_Mechanism Figure 1: Acid-Catalyzed Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ H_plus H+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Boc Deprotection Start Boc Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Purity Check Crude Purity Check_Completion->Check_Purity Yes Increase_Acid Increase Acid/Temp Incomplete->Increase_Acid Increase_Acid->Start Clean Clean Product Check_Purity->Clean Yes Side_Products Side Products Observed Check_Purity->Side_Products No Purify Proceed to Purification Clean->Purify Identify_Side_Product Identify Side Product(s) Side_Products->Identify_Side_Product tBu_Adduct tert-Butyl Adduct? Identify_Side_Product->tBu_Adduct Add_Scavenger Add Scavenger tBu_Adduct->Add_Scavenger Yes Aldehyde_Degradation Aldehyde Degradation? tBu_Adduct->Aldehyde_Degradation No Add_Scavenger->Start Milder_Conditions Use Milder Conditions Aldehyde_Degradation->Milder_Conditions Yes BCP_Rearrangement BCP Rearrangement? Aldehyde_Degradation->BCP_Rearrangement No Milder_Conditions->Start Non_Acidic_Method Switch to Non-Acidic Method BCP_Rearrangement->Non_Acidic_Method Yes Non_Acidic_Method->Start

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Optimizing Reductive Amination for Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reductive amination reactions, with a special focus on sterically hindered aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this crucial transformation. As Senior Application Scientists, we've compiled our field-proven insights into this troubleshooting guide and FAQ to help you navigate the complexities of this reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the reductive amination of hindered aldehydes. We delve into the root causes and provide actionable solutions to get your reaction back on track.

Issue 1: Low or No Product Yield

Question: I'm attempting a reductive amination with a sterically hindered aldehyde and a primary/secondary amine, but I'm observing very low conversion to the desired amine product. What are the likely causes and how can I improve the yield?

Answer: Low yield in the reductive amination of hindered substrates is a common challenge and can stem from several factors, primarily slow imine/iminium ion formation and competing side reactions.

Underlying Causes and Solutions:

  • Slow Imine/Iminium Ion Formation: Steric hindrance around the carbonyl group of the aldehyde and/or the nitrogen of the amine can significantly slow down the initial condensation step to form the imine or iminium ion intermediate.[1][2][3] The overall reaction rate is often limited by the concentration of this intermediate.

    • Solution 1: Increase Reaction Time and/or Temperature: Give the reaction more time to proceed. Gentle heating (e.g., 40-60 °C) can also accelerate the formation of the imine intermediate. However, be cautious as excessive heat can lead to side product formation.

    • Solution 2: Use a Dehydrating Agent: The formation of the imine/iminium ion is a reversible equilibrium reaction that produces water.[4] Removing water as it is formed will drive the equilibrium towards the product. Common dehydrating agents include molecular sieves (3Å or 4Å), magnesium sulfate (MgSO₄), or titanium(IV) isopropoxide (Ti(OiPr)₄).[5] The latter can also act as a Lewis acid catalyst.[6]

    • Solution 3: Acid Catalysis: The reaction is typically catalyzed by mild acids.[7][8] Acetic acid is a common choice as it can facilitate both the imine formation and the subsequent reduction.[9] The optimal pH is generally between 4 and 6.[8][10][11]

  • Inefficient Reduction of the Imine/Iminium Ion: Even if the imine forms, its reduction might be slow due to steric hindrance.

    • Solution 1: Choose the Right Reducing Agent: For hindered substrates, a more reactive but still selective reducing agent might be necessary. While sodium cyanoborohydride (NaBH₃CN) is a classic choice, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often more effective for challenging cases.[4][6][12][13] STAB is a milder reducing agent than sodium borohydride (NaBH₄) and selectively reduces the iminium ion over the starting aldehyde.[4][14]

    • Solution 2: Stepwise vs. One-Pot Procedure: For particularly difficult substrates, a two-step procedure might be more effective. First, focus on forming the imine under optimal conditions (e.g., with a dehydrating agent). Once imine formation is confirmed (e.g., by TLC or LC-MS), then add the reducing agent.[15][16]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Product Yield check_imine Monitor Imine Formation (TLC, LC-MS) start->check_imine imine_formed Imine is Formed check_imine->imine_formed Yes no_imine No Imine Formed check_imine->no_imine No check_reductant Check Reducing Agent Activity & Stoichiometry imine_formed->check_reductant optimize_imine Optimize Imine Formation: - Increase Temp/Time - Add Dehydrating Agent - Optimize pH (4-6) - Consider Lewis Acid Catalyst no_imine->optimize_imine optimize_imine->check_imine end_success Problem Solved optimize_imine->end_success reductant_ok Reductant OK check_reductant->reductant_ok OK reductant_bad Inactive/Insufficient Reductant check_reductant->reductant_bad Issue consider_alternative_reductant Consider Alternative Reductant (e.g., STAB) reductant_ok->consider_alternative_reductant use_new_reductant Use Fresh/More Reductant reductant_bad->use_new_reductant use_new_reductant->end_success consider_alternative_reductant->end_success end_fail Consult Further reductive_amination_mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R'-NH2) Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Amine Product (R-CH2-NH-R') Imine->Product + [H-] ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product

References

Technical Support Center: Oxidation of tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of bicyclo[1.1.1]pentane (BCP) derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge: the over-oxidation of tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate. Our goal is to equip you with the knowledge to control this sensitive reaction and achieve your desired aldehyde product with high fidelity.

The unique, rigid, and highly strained structure of the BCP core introduces specific stereoelectronic effects that can influence the reactivity of its substituents. Understanding these nuances is key to successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the oxidation of the primary alcohol on my BCP substrate so prone to over-oxidation to the carboxylic acid?

A1: The propensity for over-oxidation in this substrate stems from a combination of factors. While the BCP cage is sterically demanding, the primary alcohol is relatively unhindered. More importantly, once the desired aldehyde is formed, it can exist in equilibrium with its hydrate form in the presence of water. This hydrate can then be readily oxidized to the carboxylic acid, often at a rate competitive with the initial alcohol oxidation. Many common and potent oxidizing agents, such as those based on chromium (e.g., Jones reagent) or permanganate, are particularly aggressive and operate in aqueous media, which promotes hydrate formation and subsequent over-oxidation.

Q2: I'm observing significant starting material recovery alongside the over-oxidized product. What could be the issue?

A2: This scenario typically points to two potential issues: insufficient reactivity of the chosen oxidant or steric hindrance from the BCP core slowing down the reaction. The rigid, cage-like structure of bicyclo[1.1.1]pentane can limit the accessibility of the hydroxyl group to the bulky catalytic complex of some oxidants. If the reaction conditions (e.g., temperature, concentration) are not optimized, the reaction may proceed slowly, leading to incomplete conversion. During this extended reaction time, any aldehyde that does form is susceptible to over-oxidation, resulting in a mixture of starting material, aldehyde, and carboxylic acid.

Q3: Can the Boc protecting group be cleaved under my oxidation conditions?

A3: Yes, the tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions. If your chosen oxidation method involves a low pH environment (e.g., Jones oxidation, which uses chromic acid), you risk partial or complete deprotection of the amine. This can lead to a complex mixture of products and complicate your purification process. Therefore, it is crucial to select an oxidation method that operates under neutral or mildly basic conditions to preserve the integrity of the Boc protecting group.

Troubleshooting Guide: Controlling Over-oxidation

This section provides a detailed breakdown of common problems and actionable solutions for the oxidation of tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate.

Issue 1: Predominant Formation of the Carboxylic Acid
  • Root Cause: The oxidizing agent is too harsh, or the reaction conditions favor the formation and subsequent oxidation of the aldehyde hydrate.

  • Solution: Switch to a milder, anhydrous oxidation system. The following are recommended protocols:

    • Dess-Martin Periodinane (DMP) Oxidation: This is often the go-to method for sensitive substrates due to its mild, neutral conditions and high functional group tolerance.

    • Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO) and operates at low temperatures (-78 °C), which helps to minimize side reactions.

    • TEMPO-mediated Oxidation: Systems using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach) are highly selective for primary alcohols and can be performed under controlled pH.

Experimental Protocols
  • Dissolve tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Add Dess-Martin periodinane (1.1–1.5 eq) to the solution in one portion at room temperature under an inert atmosphere (N₂ or Ar).

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 1–3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Stir the biphasic mixture until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Add oxalyl chloride (1.5 eq) dropwise to the DCM, followed by the dropwise addition of anhydrous DMSO (3.0 eq). Stir for 15 minutes.

  • Add a solution of tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq) in DCM dropwise to the activated DMSO mixture. Stir for 30–45 minutes at -78 °C.

  • Add triethylamine (TEA, 5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench with water, and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Summary: Comparison of Oxidation Methods
Oxidant SystemTypical ConditionsAdvantagesPotential Drawbacks
Dess-Martin Periodinane DCM, Room TemperatureMild, neutral pH, high yield, simple workupReagent is expensive and can be shock-sensitive
Swern Oxidation DCM, -78 °CHighly reliable, good for sterically hindered alcoholsRequires cryogenic temperatures, unpleasant odor
TEMPO/Bleach Biphasic (DCM/H₂O), 0 °C to RT, pH controlCatalytic, cost-effective, selectiveRequires careful pH control to avoid side reactions
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0 °C to RTInexpensive, powerful oxidantStrongly acidic (cleaves Boc), toxic chromium waste, severe over-oxidation
Issue 2: Incomplete Conversion and Low Yield
  • Root Cause: Insufficient molar excess of the oxidant, poor solubility of the substrate, or deactivation of the oxidizing agent.

  • Solution:

    • Increase Oxidant Equivalents: For sterically demanding substrates like BCP derivatives, increasing the equivalents of the oxidant (e.g., to 1.5 eq of DMP) can drive the reaction to completion.

    • Co-solvent: If solubility is an issue in DCM, consider using a co-solvent system. For DMP oxidation, acetonitrile can be a suitable alternative or co-solvent.

    • Purity of Reagents: Ensure that all reagents are anhydrous and pure. Water can deactivate both Swern and DMP reagents. DMSO for Swern oxidation must be of high purity and freshly distilled or from a sealed bottle.

Visualizing the Workflow

A clear understanding of the reaction pathway and potential pitfalls is essential for success.

Oxidation_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_products Reaction Products Start tert-butyl (3-(hydroxymethyl) bicyclo[1.1.1]pentan-1-yl)carbamate Oxidation Controlled Oxidation (DMP, Swern, TEMPO) Start->Oxidation Anhydrous Conditions Aldehyde Desired Aldehyde Oxidation->Aldehyde Successful Conversion CarboxylicAcid Over-oxidized Product (Carboxylic Acid) Aldehyde->CarboxylicAcid Over-oxidation (Harsh Reagents, H₂O present)

Caption: Workflow for the controlled oxidation of the BCP alcohol.

Troubleshooting_Logic Problem Problem: Over-oxidation or Incomplete Reaction Cause1 Cause: Oxidant too harsh (e.g., Jones Reagent) Problem->Cause1 Cause2 Cause: Presence of Water Problem->Cause2 Cause3 Cause: Insufficient Oxidant Problem->Cause3 Solution1 Solution: Switch to mild, anhydrous reagent (DMP, Swern) Cause1->Solution1 Solution2 Solution: Use anhydrous solvents and reagents Cause2->Solution2 Solution3 Solution: Increase equivalents of mild oxidant (e.g., 1.5 eq DMP) Cause3->Solution3

Caption: Troubleshooting logic for BCP alcohol oxidation issues.

Technical Support Center: Removal of Dess-Martin Periodinane Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification involving Dess-Martin periodinane (DMP). The Dess-Martin oxidation is a highly valued synthetic tool for the mild and selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[1][2][3] Its advantages include mild reaction conditions (room temperature and neutral pH), high chemoselectivity, and rapid reaction times.[1][4] However, the separation of the desired product from the iodine-containing byproducts can present challenges. This guide provides in-depth troubleshooting advice and detailed protocols to ensure a clean and efficient workup.

I. Understanding the Byproducts

Successful purification begins with understanding the species you need to remove. The primary byproduct of the Dess-Martin oxidation is the reduced iodinane species, 1-hydroxy-1-oxo-1λ⁵,2-benziodoxol-3(1H)-one (IBX-AcOH) and subsequently 2-iodoxybenzoic acid (IBX) and 2-iodobenzoic acid (IBA) upon hydrolysis, along with acetic acid.[5]

Chemical Structures of Key Species
Compound NameStructureMolar Mass ( g/mol )Key Properties
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.14White powder, soluble in many organic solvents.[1]
Iodo-byproduct (Reduced DMP)C₈H₇IO₄294.04Often insoluble in common organic solvents.[5]
Acetic AcidCH₃COOH60.05Can be removed with a basic wash.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of Dess-Martin oxidations in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: A thick, gummy precipitate has formed during my reaction/workup. How do I handle this?

A1: This is a very common observation, especially on a larger scale.[6][7] The reduced DMP byproduct can be poorly soluble and trap your product, making filtration difficult.

  • Causality: The byproduct's low solubility in many reaction solvents (like dichloromethane, DCM) causes it to precipitate. This precipitate can become gummy, especially in the presence of other reaction components.

  • Solution: The most effective approach is to convert the insoluble byproduct into a more soluble species. A common and highly effective method is to quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) mixed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] The thiosulfate reduces the iodine species, and the bicarbonate neutralizes the acetic acid byproduct. Vigorous stirring for 30-60 minutes will typically dissolve the precipitate, leading to a clean phase separation.[9]

Q2: My product is sensitive to aqueous or basic conditions. What are my options?

A2: For sensitive substrates, particularly those prone to epimerization or hydrolysis, a non-aqueous workup is preferable.[7][10]

  • Expert Insight: The choice of workup is dictated by the stability of your product. If your aldehyde is sensitive, avoiding water and base is critical.

  • Recommended Protocol (Non-Aqueous):

    • Dilute the reaction mixture with a non-polar solvent in which the byproducts are insoluble, such as diethyl ether or hexanes.[6][7] This will help to fully precipitate the iodine-containing solids.

    • Filter the mixture through a pad of Celite®. Celite is a diatomaceous earth filter aid that prevents the fine precipitate from clogging the filter paper.

    • Wash the filter cake thoroughly with the non-polar solvent to recover any trapped product.

    • Concentrate the filtrate under reduced pressure. The remaining acetic acid can often be removed by co-evaporation with a non-polar solvent like toluene or by purification via column chromatography.

Q3: After an aqueous workup, I still see byproduct in my organic layer by TLC/NMR. What went wrong?

A3: Incomplete quenching or insufficient washing are the most likely culprits.

  • Troubleshooting Steps:

    • Extend Stirring Time: Ensure the biphasic mixture (reaction mixture and aqueous quench solution) is stirred vigorously for an adequate amount of time (at least 30 minutes, sometimes longer) to allow for complete reaction.[8][9]

    • Check pH: After the initial quench, check the pH of the aqueous layer. It should be basic. If not, add more saturated sodium bicarbonate solution.

    • Additional Washes: Perform additional washes of the organic layer with saturated sodium bicarbonate solution followed by a brine wash to remove any remaining water-soluble impurities.[5]

Q4: Can I use column chromatography to remove the byproducts?

A4: Yes, silica gel chromatography is a viable option for removing DMP byproducts. However, it's often more efficient to remove the bulk of the byproducts before chromatography, especially on a larger scale.[6]

  • Best Practice: Employ one of the workup procedures described above to remove the majority of the iodine-containing solids. This will prevent you from having to load a large amount of crude material onto your column, which can lead to poor separation and product loss.[6] The byproducts are generally polar and will stick to the baseline on a silica gel column.

Workflow Diagram: Decision-Making for DMP Workup

DMP_Workup_Decision start Dess-Martin Oxidation Complete product_stability Is the product sensitive to water/base? start->product_stability aqueous_workup Aqueous Workup product_stability->aqueous_workup No non_aqueous_workup Non-Aqueous Workup product_stability->non_aqueous_workup Yes quench Quench with aq. NaHCO3 / Na2S2O3 aqueous_workup->quench dilute Dilute with Ether/Hexanes non_aqueous_workup->dilute stir Stir vigorously for 30-60 min quench->stir extract Extract with Organic Solvent stir->extract wash Wash organic layer (NaHCO3, Brine) extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate column Column Chromatography (if necessary) dry_concentrate->column end Purified Product column->end filter Filter through Celite® dilute->filter wash_celite Wash Celite® with Solvent filter->wash_celite concentrate_filtrate Concentrate Filtrate wash_celite->concentrate_filtrate concentrate_filtrate->column Workup_Comparison cluster_aqueous Aqueous Workup cluster_nonaqueous Non-Aqueous Workup aq_start Start aq_quench Quench (NaHCO3/Na2S2O3) aq_start->aq_quench aq_extract Extract aq_quench->aq_extract aq_wash Wash aq_extract->aq_wash aq_end Purified Product aq_wash->aq_end naq_start Start naq_dilute Dilute (Ether/Hexanes) naq_start->naq_dilute naq_filter Filter (Celite®) naq_dilute->naq_filter naq_concentrate Concentrate naq_filter->naq_concentrate naq_end Purified Product naq_concentrate->naq_end

References

Technical Support Center: Scaling the Synthesis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to scale up the production of this valuable building block. As bicyclo[1.1.1]pentane (BCP) scaffolds continue to gain prominence as saturated bioisosteres for phenyl rings in drug discovery, robust and scalable synthetic routes are of paramount importance.

This guide provides a comprehensive, question-and-answer-based resource covering the multi-step synthesis, with a focus on troubleshooting common issues encountered during scale-up.

Overall Synthetic Workflow

The synthesis of this compound is a multi-step process that begins with the formation of the bicyclo[1.1.1]pentane core, followed by functional group manipulations to install the desired carbamate and formyl moieties. The workflow is designed to be scalable, with specific considerations for each step.

Synthesis_Workflow cluster_0 Upstream Synthesis cluster_1 Core Functionalization cluster_2 Final Transformations start [1.1.1]Propellane + Diacetyl diketone 1,1'-(Bicyclo[1.1.1]pentane- 1,3-diyl)bis(ethan-1-one) start->diketone Flow Photochemistry diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid diketone->diacid Haloform Reaction monoester 3-(Methoxycarbonyl)bicyclo[1.1.1] pentane-1-carboxylic Acid diacid->monoester Monoesterification boc_amino_acid 3-((tert-Butoxycarbonyl)amino) bicyclo[1.1.1]pentane-1-carboxylic Acid monoester->boc_amino_acid Curtius Rearrangement boc_amino_ester Methyl 3-((tert-butoxycarbonyl)amino) bicyclo[1.1.1]pentane-1-carboxylate boc_amino_acid->boc_amino_ester Esterification alcohol tert-Butyl (3-(hydroxymethyl) bicyclo[1.1.1]pentan-1-yl)carbamate boc_amino_ester->alcohol Reduction aldehyde tert-Butyl (3-formylbicyclo[1.1.1] pentan-1-yl)carbamate alcohol->aldehyde Oxidation

Caption: Synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Synthesis of the BCP Core and Key Intermediates

Question 1: My initial photochemical reaction to form the BCP diketone is low-yielding and slow. How can I improve this on a larger scale?

Answer: The photochemical [2+2] cycloaddition of [1.1.1]propellane with diacetyl is indeed challenging to scale in a traditional batch reactor due to the limited penetration of light. The key to achieving high throughput and yield is to switch to a flow photochemistry setup.

  • Expertise & Experience: A continuous flow reactor ensures that the entire reaction mixture is uniformly irradiated, overcoming the limitations of light attenuation in larger batch volumes. This method has been successfully used to produce the diketone intermediate on a kilogram scale in a single day[1].

  • Troubleshooting:

    • Low Conversion: Increase the residence time in the irradiated zone of the flow reactor by decreasing the flow rate. Ensure the concentration of reactants is optimal, as reported in successful large-scale syntheses[1][2].

    • Side Reactions: Ensure the solution of [1.1.1]propellane is free of impurities and that the diacetyl is freshly distilled. Degassing the solutions with an inert gas like argon prior to the reaction can minimize oxygen-mediated side reactions.

    • Equipment: Standard mercury lamps can be used, but modern LED lamps with a specific wavelength (e.g., 365 nm) offer better energy efficiency and safety, and may not require specialized quartz glassware[1].

Question 2: The haloform reaction to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is difficult to control and the workup is problematic. What are the critical parameters for a successful large-scale reaction?

Answer: The haloform reaction is an effective way to convert the diketone to the diacid, but it is highly exothermic and requires careful control of the reaction conditions.

  • Expertise & Experience: The primary challenge is managing the exotherm during the addition of the diketone to the cooled sodium hypobromite solution. On a large scale, this requires efficient cooling and slow, controlled addition.

  • Troubleshooting:

    • Runaway Reaction: Ensure the sodium hypobromite solution is pre-cooled to 0°C before the dropwise addition of the diketone solution. Monitor the internal temperature closely and adjust the addition rate to maintain it below 3-5°C.

    • Incomplete Reaction: After the initial addition, allow the reaction to stir at a low temperature before gradually warming to room temperature overnight to ensure the reaction goes to completion.

    • Difficult Workup: The workup involves extracting unreacted starting material and byproducts before acidifying the aqueous layer to precipitate the diacid. A common issue is the formation of emulsions. Using a different extraction solvent, such as methyl tert-butyl ether (MTBE) instead of dichloromethane (DCM), can sometimes mitigate this. Ensure the pH is sufficiently low (pH 1-2) during acidification to fully precipitate the product.

Question 3: I am having trouble with the selective monoesterification of the dicarboxylic acid. How can I achieve high selectivity on a large scale?

Answer: Selective monoesterification can be achieved with high efficiency by using a controlled amount of a suitable esterifying agent.

  • Expertise & Experience: A reliable method for large-scale monoesterification is the use of thionyl chloride in methanol. The diacid is dissolved in methanol, and thionyl chloride is added dropwise. This in situ generation of HCl catalyzes the esterification.

  • Troubleshooting:

    • Formation of Diester: The amount of thionyl chloride and the reaction time are critical. Using a slight excess of thionyl chloride and monitoring the reaction by TLC or NMR will help to stop the reaction once the monoester is the major product. Over-esterification can be minimized by controlling the temperature and reaction time.

    • Purification Issues: The product can be purified by silica gel chromatography, but on a large scale, a simple filtration through a plug of silica can be effective for removing polar impurities[1]. Crystallization is also a viable purification method for obtaining high-purity material.

Question 4: The Curtius rearrangement to form the Boc-protected amino acid is giving me inconsistent yields. What are the key factors for a robust and high-yielding reaction?

Answer: The Curtius rearrangement, which converts the carboxylic acid to a carbamate via an isocyanate intermediate, is sensitive to moisture and temperature.

  • Expertise & Experience: The use of diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine in tert-butanol is a common and effective method. The reaction is heated to promote the rearrangement and trapping of the isocyanate by tert-butanol.

  • Troubleshooting:

    • Low Yield: Ensure all reagents and solvents are anhydrous. Water will react with the isocyanate intermediate to form an unstable carbamic acid, which decarboxylates to the amine, leading to urea byproducts. The reaction temperature is also critical; it should be high enough to promote the rearrangement but not so high as to cause decomposition. A temperature of around 80-85°C is typically used[1][3].

    • Side Products: The formation of ureas can be a significant issue. This is often due to the presence of water or incomplete reaction. Ensure the reaction is run to completion by monitoring with TLC or LC-MS.

    • Workup: The workup involves an aqueous wash to remove salts and excess reagents. A standard workup with a saturated sodium bicarbonate solution followed by water and brine washes is usually effective[1].

Step Starting Material Product Key Reagents Typical Scale Typical Yield Reference
1Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic AcidSOCl₂, MeOH200 g83%[1]
23-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic AcidDPPA, Et₃N, tBuOH40 g~90% (crude)[1]
Part 2: Final Transformations and Product Isolation

Question 5: I need a scalable and safe method to reduce the methyl ester of the Boc-protected amino acid to the corresponding alcohol. What do you recommend?

Answer: While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they pose safety risks on a larger scale. A safer and still effective alternative is sodium borohydride (NaBH₄).

  • Expertise & Experience: Although NaBH₄ is generally considered a mild reducing agent for esters, its reactivity can be enhanced. A patent describes a successful reduction of a similar substrate on a 5-gram scale using sodium borohydride in a mixture of THF and methanol at room temperature[3]. This method is significantly safer and easier to handle on a large scale compared to LiAlH₄.

  • Troubleshooting:

    • Slow or Incomplete Reaction: The reaction may require an extended period (e.g., 16 hours or more) to go to completion[3]. Gentle heating can sometimes accelerate the reduction, but this should be done with caution as it can also lead to side reactions. Monitoring the reaction by TLC or LC-MS is crucial.

    • Workup and Quenching: The reaction should be quenched carefully by the slow addition of a dilute acid (e.g., HCl) to neutralize the excess borohydride and borate esters. This process can be exothermic and may produce hydrogen gas, so it should be done in a well-ventilated fume hood with adequate cooling.

    • Product Isolation: After quenching, the product is typically extracted with an organic solvent like ethyl acetate. Washing the organic layer with brine can help to remove residual water and improve the efficiency of the drying step.

Question 6: The final Dess-Martin periodinane (DMP) oxidation to the aldehyde is creating a difficult-to-filter solid and complicating the purification. How can I improve the workup on a larger scale?

Answer: The Dess-Martin oxidation is known for its mildness and high yield, but the workup can be challenging on a larger scale due to the formation of iodine-containing byproducts that can trap the product.

  • Expertise & Experience: The key to a successful large-scale DMP oxidation workup is to convert the solid byproducts into more easily removable, soluble species.

  • Troubleshooting:

    • Difficult Filtration: Instead of trying to filter the solid byproducts directly, quench the reaction with a solution of sodium thiosulfate (Na₂S₂O₃) and a base like sodium bicarbonate (NaHCO₃). This will reduce the hypervalent iodine species to more soluble forms that can be removed during an aqueous workup[4]. Stirring the biphasic mixture vigorously for 30-60 minutes is often necessary.

    • Product Trapped in Byproducts: The use of an aqueous thiosulfate wash is very effective at breaking down the solid matrix and releasing the trapped product into the organic layer[4].

    • Aldehyde Instability: The target aldehyde may be sensitive to acidic or basic conditions. A buffered workup with NaHCO₃ is recommended. If the aldehyde is particularly sensitive, minimizing the time it is in contact with the aqueous phase during workup is advisable.

    • Alternative Solvents for Workup: After quenching, extracting with a solvent in which the byproducts are less soluble, such as diethyl ether or MTBE, can be beneficial[4].

Question 7: Are there any scalable alternatives to the Dess-Martin oxidation if I continue to have issues?

Answer: Yes, if DMP oxidation proves to be problematic at your desired scale, there are several other reliable methods for oxidizing primary alcohols to aldehydes.

  • Expertise & Experience:

    • Swern Oxidation and its Variants: The Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base) is a very common and scalable alternative. The Parikh-Doering oxidation (using a SO₃-pyridine complex) is another mild and effective option that avoids the low temperatures and unpleasant odors associated with the Swern oxidation.

    • TEMPO-Catalyzed Oxidations: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidations, using a co-oxidant like sodium hypochlorite (bleach), are considered a "green" and highly scalable option, often used in industrial settings[5].

  • Considerations for Choosing an Alternative:

    • Functional Group Tolerance: Swern and TEMPO oxidations are generally compatible with a wide range of functional groups.

    • Operational Complexity: The Swern oxidation requires cryogenic temperatures (typically -78°C), which can be challenging to maintain on a very large scale. TEMPO oxidations can often be run at or near room temperature.

    • Cost and Waste: TEMPO is used in catalytic amounts, making it a cost-effective and atom-economical choice for large-scale synthesis[5].

Step Starting Material Product Key Reagents Typical Scale Typical Yield Reference
3Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylatetert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamateNaBH₄, THF/MeOH5 g97% (crude)[3]
4tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamateThis compoundDess-Martin periodinane (DMP), DCM0.1 g52%[3]

References

Technical Support Center: tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate (CAS No. 1638771-06-8). This document is designed for researchers, medicinal chemists, and drug development professionals utilizing this versatile building block. As a key intermediate featuring the bicyclo[1.1.1]pentane (BCP) scaffold, this compound serves as a non-classical bioisostere for the 1,4-disubstituted phenyl ring, often enhancing metabolic stability, solubility, and other critical drug-like properties.[1][2][3]

This guide provides in-depth information on proper handling, storage, and troubleshooting for common experimental procedures.

Section 1: Product Specifications and Recommended Storage

Understanding the fundamental properties of a reagent is the first step toward successful experimentation. This compound's unique three-dimensional structure, conferred by the rigid BCP cage, requires specific attention to storage to maintain its integrity.

Compound Data Summary
PropertyValue
CAS Number 1638771-06-8[4]
Molecular Formula C₁₁H₁₇NO₃[4]
Molecular Weight 211.26 g/mol [4]
Appearance White to off-white solid
Key Functional Groups Aldehyde, Boc-protected Amine
Primary Application PROTAC Linker, Bioisostere Building Block[5][6]
Frequently Asked Questions (FAQs) on Storage

Question: What are the ideal long-term storage conditions for this compound?

Answer: For optimal long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) .

  • Causality: The primary reason for these conditions is the presence of the aldehyde functional group. Aldehydes are susceptible to oxidation in the presence of atmospheric oxygen, which can convert the formyl group (-CHO) into a non-reactive carboxylic acid (-COOH) impurity. Refrigeration slows down this and other potential degradation pathways, while an inert atmosphere directly prevents oxidation.

Question: How sensitive is this compound to moisture and light?

Answer: While the BCP core is highly stable, the functional groups dictate handling precautions.

  • Moisture: Aldehydes can form hydrates in the presence of water. While this process is often reversible, it can complicate characterization (e.g., NMR, elemental analysis) and affect reaction stoichiometry. Therefore, it is best practice to store the compound in a desiccated environment.

  • Light: There is no specific evidence that this compound is highly light-sensitive. However, as a general laboratory principle for complex organic molecules, storage in an amber vial is recommended to prevent any potential photochemical degradation over extended periods.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Safe laboratory practice is paramount. While this compound has not been fully characterized for its toxicological properties, adherence to standard safety protocols for chemical reagents is mandatory.

FAQ: What are the main safety risks?

Answer: Based on data from structurally related compounds, the primary hazards are expected to be skin and eye irritation.[7][8] Inhalation of the compound as a fine dust should also be avoided.[4]

Protocol: Standard Personal Protective Equipment (PPE)

When handling this compound, especially outside of a fume hood, the following PPE should be worn:

  • Eye Protection: ANSI-rated safety glasses or goggles.

  • Hand Protection: Nitrile or other chemically-resistant gloves. Ensure gloves are changed immediately if contamination occurs.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust (e.g., weighing large quantities), work in a fume hood or wear an appropriate dust mask.

Section 3: Troubleshooting Experimental Challenges

The unique reactivity of this bifunctional molecule presents both opportunities and challenges. This section addresses common issues encountered during reactions.

Q1: My reaction involving the aldehyde (e.g., reductive amination, Wittig reaction) is proceeding slowly or giving a low yield. What's wrong?

Answer: This is a common issue that typically points to the quality of the starting material or suboptimal reaction conditions.

  • Potential Cause 1: Starting Material Degradation. As mentioned, the aldehyde can oxidize to a carboxylic acid. This impurity will not participate in most aldehyde-specific reactions, leading to an apparent low yield.

    • Troubleshooting Step: Before starting your reaction, verify the purity of the starting material using ¹H NMR. Look for the characteristic aldehyde proton signal around 9.6 ppm. A diminished integration of this peak or the appearance of a broad peak further downfield (>10 ppm) could indicate the presence of the carboxylic acid.

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • For Reductive Amination: This reaction is highly sensitive to pH. The formation of the iminium intermediate is most efficient under mildly acidic conditions (pH 4-6). Ensure your conditions are appropriate. The choice of reducing agent is also critical; sodium triacetoxyborohydride (STAB) is often effective as it is mild and tolerant of slight acidity.

    • For Wittig Reactions: Ensure your ylide was generated successfully and that all reagents are anhydrous, as Wittig reagents are highly sensitive to water.

G SM tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate Desired_Product Desired Product (e.g., Amine, Alkene) SM->Desired_Product Intended Reaction (e.g., Reductive Amination) Oxidized_Impurity Carboxylic Acid Impurity (Unreactive) SM->Oxidized_Impurity Oxidation Air_O2 Air (O₂) Improper Storage Air_O2->Oxidized_Impurity

Caption: Potential reaction pathways for the starting material.

Q2: My LC-MS analysis shows an unexpected mass. How can I identify it?

Answer: Unexpected masses can often be traced back to common impurities, side reactions, or artifacts of the analysis.

  • Troubleshooting Guide: Compare the observed mass with the calculated masses in the table below.

SpeciesMolecular Weight (Monoisotopic)Expected Mass [M+H]⁺Expected Mass [M+Na]⁺Notes
Starting Material 211.12212.13234.11C₁₁H₁₇NO₃
Oxidized Impurity 227.12228.12250.10C₁₁H₁₇NO₄ (M+16)
Boc-Deprotected Product 111.07112.08134.06C₆H₉NO (M-100)
Reduced (Alcohol) Product 213.14214.15236.13C₁₁H₁₉NO₃
  • Boc-Deprotection: If your reaction or workup involved acidic conditions (even mild or unintentional), you may have partially or fully cleaved the Boc protecting group.

  • Over-reduction: If using a strong reducing agent (e.g., LiAlH₄), you may have reduced the aldehyde to the corresponding alcohol.

Q3: How can I efficiently remove the Boc protecting group?

Answer: The Boc group is reliably removed under acidic conditions. The most common and effective method is using trifluoroacetic acid (TFA).

Protocol: Boc-Group Deprotection
  • Dissolution: Dissolve the Boc-protected starting material in dichloromethane (DCM) (approx. 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA by volume (e.g., 1:1 or 1:3 TFA:DCM).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

  • Causality: The mechanism involves protonation of the Boc carbonyl oxygen by TFA. This weakens the C-O bond, leading to the release of the stable tert-butyl cation (which is trapped as isobutylene) and carbamic acid, which decarboxylates to yield the free amine and CO₂.

G cluster_0 Boc-Deprotection Workflow Boc_SM Boc-Protected Compound in DCM Add_TFA Add TFA (25-50% v/v) Boc_SM->Add_TFA Stir Stir at RT (30-60 min) Add_TFA->Stir Evaporate Evaporate Solvent & TFA Stir->Evaporate Amine_Salt Resulting Amine (TFA Salt) Evaporate->Amine_Salt

Caption: Standard workflow for Boc-group deprotection using TFA.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Analysis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is relentless. Among these, bicyclo[1.1.1]pentane (BCP) has emerged as a prominent and highly sought-after bioisostere for para-substituted phenyl rings and other rigid linkers.[1] Its unique, highly strained, and rigid cage-like structure offers a distinct three-dimensional geometry that can improve metabolic stability, aqueous solubility, and cell permeability. The precise characterization of these BCP-containing molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as an indispensable tool for structural elucidation.

This guide provides an in-depth analysis of the 13C NMR spectrum of a key BCP derivative, tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate, a valuable building block in the synthesis of PROTACs and other complex molecules.[2][3] Through a comparative lens, we will explore the unique spectral signatures of the BCP core in contrast to less strained bicyclic systems, namely bicyclo[2.2.2]octane and adamantane. This analysis will equip researchers with the foundational knowledge to confidently interpret the 13C NMR spectra of novel BCP derivatives.

The Structure Under Investigation: this compound

The target molecule, with CAS number 1638771-06-8, possesses a bicyclo[1.1.1]pentane core functionalized at the bridgehead positions with a tert-butyl carbamate (Boc) group and a formyl (aldehyde) group.[4][5][6] This substitution pattern is common in the design of linkers for targeted protein degraders.

Figure 1. Structure of this compound.

Predicted 13C NMR Analysis of this compound

While a publicly available, experimentally confirmed 13C NMR spectrum for this specific molecule is not readily accessible, we can predict the chemical shifts with a high degree of confidence based on established data for analogous structures. The following table outlines the predicted 13C NMR chemical shifts in CDCl3.

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale
Formyl Carbonyl (CHO) ~200-205Aldehyde carbonyl carbons typically resonate in this downfield region due to the strong deshielding effect of the doubly bonded oxygen.
Carbamate Carbonyl (NCOO) ~153-156The carbonyl carbon of a Boc-carbamate is shielded relative to ketones and aldehydes due to resonance with the adjacent nitrogen and oxygen atoms.
t-Butyl Quaternary Carbon (C(CH3)3) ~80-82The quaternary carbon of the tert-butyl group is characteristically found in this region.
Bridgehead Carbon (C-CHO) ~60-65The bridgehead carbon attached to the electron-withdrawing formyl group is expected to be significantly deshielded compared to an unsubstituted BCP.
Bridge Carbons (CH2) ~45-50The three equivalent methylene bridge carbons of the BCP core are highly shielded due to the strained cage structure.
Bridgehead Carbon (C-N) ~35-40The bridgehead carbon attached to the nitrogen of the carbamate will be deshielded, but to a lesser extent than the one attached to the formyl group.
t-Butyl Methyl Carbons (C(CH3)3) ~28-30The three equivalent methyl carbons of the tert-butyl group typically appear in this upfield region.

Comparative 13C NMR Analysis: The Impact of Ring Strain

To fully appreciate the unique spectral features of the bicyclo[1.1.1]pentane core, a comparison with less strained bicyclic systems is illuminating. We will consider adamantane and bicyclo[2.2.2]octane as representative examples.

Adamantane: The Archetypal Diamondoid

Adamantane is a highly symmetrical, strain-free cage-like hydrocarbon. Its 13C NMR spectrum is remarkably simple, reflecting its high degree of symmetry.

Carbon Atom(s)Experimental Chemical Shift (δ, ppm)
Bridgehead Carbons (CH) 28.46
Bridge Carbons (CH2) 37.85

Source: Experimental data for adamantane.[6]

Bicyclo[2.2.2]octane: A Less Strained Bicyclic System

Bicyclo[2.2.2]octane is another symmetrical bicyclic alkane, but with significantly less ring strain than BCP.

Carbon Atom(s)Experimental Chemical Shift (δ, ppm)
Bridgehead Carbons (CH) 26.3
Bridge Carbons (CH2) 24.5

Source: Experimental data for bicyclo[2.2.2]octane.

Head-to-Head Comparison
CompoundBridgehead Carbon (δ, ppm)Bridge Carbon (δ, ppm)Key Observations
This compound (Predicted) ~60-65 (C-CHO), ~35-40 (C-N)~45-50Significant deshielding of bridgehead carbons due to substituents. Unusually shielded bridge carbons for a bicyclic system.
Adamantane 28.4637.85Bridgehead carbons are more shielded than the bridge carbons.
Bicyclo[2.2.2]octane 26.324.5Both bridgehead and bridge carbons are highly shielded, reflecting low ring strain.

The most striking feature of the BCP core is the pronounced shielding of the bridge carbons and the wide range of chemical shifts for the bridgehead carbons upon substitution. The high degree of p-character in the exocyclic bonds of the bridgehead carbons in BCPs leads to a greater sensitivity of their chemical shifts to the electronic effects of substituents. Conversely, the inward-pointing orbitals of the bridge carbons result in their unusual shielding. This is in stark contrast to adamantane and bicyclo[2.2.2]octane, where the chemical shifts of the cage carbons are less sensitive to substitution and generally appear in a more predictable aliphatic region.

Experimental Protocol for 13C NMR Acquisition

Obtaining high-quality 13C NMR data is crucial for accurate structural analysis. The following protocol provides a standardized workflow for the analysis of small organic molecules like this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Acquire a proton-decoupled 13C NMR spectrum. acq2->acq3 proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Reference the spectrum to the internal standard (TMS at 0.0 ppm). proc2->proc3

Figure 2. Workflow for 13C NMR analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3), in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the NMR signals.

    • Set up a standard proton-decoupled 13C NMR experiment. Typical acquisition parameters for a small molecule on a 400 MHz spectrometer would include:

      • Pulse angle: 30-45°

      • Spectral width: ~240 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 128 to 1024, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.

    • Integrate the peaks if quantitative analysis is required, though for 13C NMR, peak intensities are not always directly proportional to the number of carbons.

Conclusion

The 13C NMR analysis of this compound, even when predicted, provides a clear illustration of the unique spectroscopic properties of the bicyclo[1.1.1]pentane scaffold. The significant influence of the strained cage structure on the chemical shifts of the bridge and bridgehead carbons offers a distinct fingerprint that can be readily distinguished from less strained bicyclic systems like adamantane and bicyclo[2.2.2]octane. For researchers in drug discovery and organic synthesis, a thorough understanding of these 13C NMR characteristics is essential for the unambiguous identification and characterization of novel BCP-containing molecules, thereby accelerating the development of next-generation therapeutics.

References

Mass Spectrometry of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly sought-after bioisosteres for aromatic and tert-butyl groups, prized for their ability to impart metabolic stability, enhance solubility, and provide a unique three-dimensional exit vector from a central scaffold.[1][2][3] Among the diverse array of functionalized BCPs, tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate stands out as a versatile building block, featuring a protected amine and a reactive aldehyde, making it a valuable precursor in the synthesis of more complex pharmaceutical agents.

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of this compound. We will explore the nuances of different ionization techniques, predict fragmentation pathways, and present detailed experimental protocols. Furthermore, we will objectively compare mass spectrometry with other analytical techniques, offering the insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

The Molecule at a Glance: Structure and Significance

This compound possesses a unique and rigid bicyclic core, with a tert-butyloxycarbonyl (Boc)-protected amine at one bridgehead and a formyl group at the other. This structural arrangement makes it a key intermediate for introducing the BCP moiety into drug candidates.

Molecular Formula: C₁₁H₁₇NO₃ Monoisotopic Mass: 211.1208 u

The analytical challenge lies in choosing a technique that can unequivocally confirm the structure and purity of this molecule, especially considering the potential thermal lability of the Boc-protecting group.

Mass Spectrometry: A Primary Tool for Structural Elucidation

Mass spectrometry is an indispensable technique for the structural analysis of small molecules due to its high sensitivity, speed, and ability to provide detailed information about molecular weight and fragmentation patterns.[4] For a molecule like this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, each with its own set of advantages and considerations.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Given the polarity of the molecule and the thermal sensitivity of the Boc group, LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is the preferred method for its analysis.[5] ESI is highly efficient for polar molecules and typically results in the formation of a protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation, providing a clear indication of the molecular weight.[5]

Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule ([M+H]⁺ at m/z 212.1) is expected to undergo characteristic fragmentations primarily driven by the lability of the Boc group.

Diagram: Predicted ESI-MS/MS Fragmentation of this compound

G M_H [M+H]⁺ m/z 212.1 loss_isobutylene Loss of Isobutylene (C₄H₈, 56 Da) M_H->loss_isobutylene loss_Boc Loss of Boc Group (C₅H₈O₂, 100 Da) M_H->loss_Boc fragment_156 [M+H - C₄H₈]⁺ m/z 156.1 loss_isobutylene->fragment_156 loss_CO2 Loss of CO₂ (44 Da) fragment_156->loss_CO2 fragment_112 [M+H - C₄H₈ - CO₂]⁺ m/z 112.1 (Protonated 3-aminobicyclo[1.1.1]pentane-1-carbaldehyde) loss_CO2->fragment_112 loss_Boc->fragment_112

Caption: Predicted fragmentation pathway in ESI-MS/MS.

The primary fragmentation pathway involves the loss of isobutylene (56 Da) from the tert-butyl group, a hallmark of Boc-protected amines in mass spectrometry.[6][7][8] This is often followed by the subsequent loss of carbon dioxide (44 Da), leading to the protonated amine. A combined loss of 100 Da, corresponding to the entire Boc group, is also a highly probable event.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

While LC-MS is generally preferred, GC-MS can also be a powerful tool, particularly for purity assessment and the identification of volatile impurities. However, the thermal lability of the Boc group and the polarity of the molecule present challenges.[9] Direct analysis by GC-MS may lead to thermal degradation in the injector port. To overcome this, derivatization of the aldehyde functional group is highly recommended.

Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a robust and widely used method for the derivatization of aldehydes prior to GC-MS analysis.[10][11] The resulting PFBHA-oxime is more thermally stable and has excellent chromatographic properties. This derivatization also introduces a pentafluorobenzyl group, which is highly electronegative and provides a strong signal in electron capture negative ionization (ECNI), though electron ionization (EI) is also effective.[12]

Electron ionization is a high-energy technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule.[13][14] For the PFBHA-oxime derivative of our target molecule, we can predict the following key fragmentation pathways:

Diagram: Predicted EI-MS Fragmentation of the PFBHA-oxime derivative

G M [M]⁺ m/z 406.1 loss_C4H9 Loss of tert-butyl radical (C₄H₉, 57 Da) M->loss_C4H9 loss_PFB Formation of PFB cation (C₇H₂F₅, 181 Da) M->loss_PFB alpha_cleavage α-cleavage at BCP ring M->alpha_cleavage fragment_349 [M - C₄H₉]⁺ m/z 349.1 loss_C4H9->fragment_349 fragment_181 [C₇H₂F₅]⁺ m/z 181.0 (Base Peak) loss_PFB->fragment_181 fragment_bcp BCP-related fragments alpha_cleavage->fragment_bcp

Caption: Predicted fragmentation pathways in EI-MS.

A prominent peak at m/z 181, corresponding to the pentafluorobenzyl cation ([C₇H₂F₅]⁺), is expected and often serves as the base peak in the spectrum.[11] Fragmentation of the Boc group will likely involve the loss of a tert-butyl radical (57 Da). Additionally, fragmentation of the bicyclo[1.1.1]pentane core through α-cleavage adjacent to the oxime can be anticipated.

Comparison with Other Alternatives

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques.

Technique Strengths Weaknesses Applicability to the Target Molecule
Mass Spectrometry (MS) High sensitivity (picomole to femtomole), provides molecular weight and structural information through fragmentation, high throughput.[15]Isomer differentiation can be challenging, quantification may require stable isotope-labeled standards.[4]Excellent for identity confirmation, purity assessment, and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unrivaled for unambiguous structure elucidation and stereochemical assignment, quantitative without the need for standards.[15][16]Lower sensitivity compared to MS, requires larger sample amounts, longer analysis times.[15][16]Essential for the definitive structural confirmation of the synthesized molecule and for assessing isomeric purity.
High-Performance Liquid Chromatography (HPLC) with UV detection Robust and widely available for purity determination and quantification.Does not provide structural information beyond the retention time and UV spectrum, less sensitive than MS.Suitable for routine purity checks and quantification when a validated method is established.
Gas Chromatography (GC) with Flame Ionization Detection (FID) High resolution for volatile compounds, quantitative.Not suitable for non-volatile or thermally labile compounds without derivatization.Can be used for purity analysis, especially for volatile impurities, but requires derivatization of the target molecule.

The integration of MS with NMR provides the most comprehensive characterization of small molecules, leveraging the high sensitivity of MS and the detailed structural insights of NMR.[4][17]

Experimental Protocols

Protocol 1: LC-MS Analysis

Diagram: LC-MS Workflow

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample_prep Dissolve sample in Acetonitrile/Water (95:5 v/v) to 1 µg/mL lc_column HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) sample_prep->lc_column ms_source ESI Source (Positive Ion Mode) lc_column->ms_source mobile_phase_A Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 mobile_phase_B Mobile Phase B: Acetonitrile gradient Gradient Elution: 95% to 50% B over 10 min ms_analysis Full Scan MS (m/z 50-500) and MS/MS of m/z 212.1 ms_source->ms_analysis

Caption: A typical workflow for LC-MS analysis.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (95:5 v/v) to a final concentration of approximately 1 µg/mL.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm), is recommended for retaining this polar analyte.

    • Mobile Phase A: 10 mM ammonium formate in water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 95% B, hold for 1 minute, then decrease to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

    • Data Acquisition: Full scan mode from m/z 50 to 500. For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion at m/z 212.1, with a collision energy ramp of 10-30 eV.

Protocol 2: GC-MS Analysis with PFBHA Derivatization

Diagram: GC-MS with Derivatization Workflow

G cluster_prep Sample Preparation & Derivatization cluster_gc Gas Chromatography cluster_ms Mass Spectrometry sample_prep Dissolve sample in Ethyl Acetate derivatization Add PFBHA solution and Pyridine (catalyst) sample_prep->derivatization reaction Heat at 60°C for 30 min derivatization->reaction extraction Liquid-liquid extraction with Hexane reaction->extraction gc_column Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) extraction->gc_column ms_source EI Source (70 eV) gc_column->ms_source oven_program Oven Program: Start at 80°C, ramp to 280°C ms_analysis Full Scan MS (m/z 40-500) ms_source->ms_analysis

Caption: A typical workflow for GC-MS with derivatization.

  • Derivatization:

    • Dissolve approximately 1 mg of the sample in 1 mL of ethyl acetate.

    • Add 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of 1 M HCl. Vortex and allow the layers to separate.

    • Analyze the upper hexane layer.

  • Chromatographic Conditions:

    • Column: A standard non-polar capillary column, such as an Agilent DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Data Acquisition: Full scan mode from m/z 40 to 500.

Conclusion

The structural verification of this compound is paramount to its successful application in drug discovery programs. Mass spectrometry, particularly LC-MS with electrospray ionization, offers a sensitive and reliable method for confirming its molecular weight and probing its structure through fragmentation analysis. While GC-MS with derivatization provides a viable alternative, the milder conditions of LC-MS are better suited to preserving the integrity of this thermally sensitive molecule. For unequivocal structure elucidation, a combined approach utilizing both mass spectrometry and NMR spectroscopy is the gold standard, ensuring the highest level of confidence in the identity and purity of this valuable synthetic building block.

References

Navigating the Crystalline Maze: A Comparative Guide to the X-ray Crystallography of Bicyclo[1.1.1]pentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is the cornerstone of rational design. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling bioisostere for the phenyl ring, offering improved physicochemical properties in many drug candidates. However, the unique structural rigidity and physicochemical characteristics of BCP derivatives can present distinct challenges and considerations in obtaining high-quality single crystals for X-ray diffraction analysis. This guide provides an in-depth comparison of the X-ray crystallography of BCP derivatives with their traditional phenyl counterparts and other alternatives, supported by experimental insights and practical guidance.

The successful incorporation of a BCP scaffold in place of a phenyl ring can lead to compounds with enhanced solubility, metabolic stability, and novel intellectual property landscapes.[1][2] X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule, providing crucial information on conformation and intermolecular interactions that govern biological activity and solid-state properties. This guide will navigate the intricacies of crystallizing these rigid molecular cages, offering a comparative perspective to aid researchers in their structural elucidation endeavors.

The BCP Cage: A Double-Edged Sword in Crystallization

The inherent rigidity of the BCP core is a key feature that makes it an attractive structural surrogate. However, this same rigidity can introduce specific challenges during the crystallization process. Unlike more flexible molecules, BCP derivatives have fewer conformational degrees of freedom to pack into a well-ordered crystal lattice.

One of the most significant challenges encountered in the crystallography of BCP derivatives is rotational disorder of the BCP skeleton. This phenomenon arises because the cage-like structure can exhibit fewer specific, strong intermolecular interactions compared to its functional groups. As a result, the BCP core may adopt multiple orientations within the crystal lattice, leading to a "smeared" or averaged electron density that can complicate structure solution and refinement.[3]

In contrast, phenyl-containing analogues, while also rigid, can engage in a wider range of intermolecular interactions, including π-π stacking and C-H···π interactions, which can promote more ordered crystal packing. However, aromatic systems are not without their own crystallographic hurdles, such as a higher propensity for polymorphism , where a compound can crystallize in multiple different crystal forms with varying physical properties.[4] The planarity of the phenyl ring can also sometimes lead to challenging crystal packing arrangements.

A comparative study on an LpPLA2 inhibitor and its BCP-containing analogue revealed that while both could be successfully co-crystallized with the protein, the BCP moiety slightly altered the positioning of an adjacent trifluoromethylphenyl group in the binding pocket.[1][5] This highlights the subtle yet significant structural impact of this bioisosteric replacement, underscoring the necessity of obtaining high-resolution crystal structures for detailed structure-activity relationship (SAR) studies.

Strategies for Taming the BCP Cage: A Practical Guide to Crystallization

Despite the challenges, numerous BCP derivatives have been successfully crystallized. The key lies in understanding their physicochemical properties and employing appropriate crystallization strategies.

Physicochemical Properties Influencing Crystallization:
  • Volatility: Some smaller, less functionalized BCP derivatives can be volatile, which can hinder crystal growth by slow evaporation, as the compound may sublime before crystals can form. Low-temperature crystallization methods can be beneficial in such cases.[6][7]

  • Solubility: The introduction of a BCP core in place of a phenyl ring often leads to increased solubility in organic solvents.[1][2] This can be advantageous for crystallization, allowing for a wider range of solvent systems to be screened.

  • Intermolecular Interactions: The primary drivers for the crystallization of BCP derivatives are the non-covalent interactions of their substituent groups. Hydrogen bonding, halogen bonding, and dipole-dipole interactions play a crucial role in directing the formation of an ordered crystal lattice.[3]

Experimental Protocols for Crystallization:

A systematic approach to crystallization screening is crucial. The following table summarizes common techniques and starting points for BCP derivatives:

Crystallization TechniqueDescriptionSuitability for BCP Derivatives
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.Effective for non-volatile BCP derivatives. A wide range of solvents should be screened.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.A gentle and effective method, particularly for sensitive molecules.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.Useful for controlling the rate of crystallization and can yield high-quality crystals.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.Particularly useful for compounds with a significant temperature-dependent solubility profile.
Co-crystallization The target BCP derivative is crystallized with a second molecule (a co-former) to form a new crystalline solid with a defined stoichiometric ratio.An excellent strategy to overcome crystallization difficulties by introducing new and stronger intermolecular interactions, such as hydrogen or halogen bonds.[3]

A general workflow for crystallization screening of a new BCP derivative is outlined below:

Caption: A general workflow for the crystallization of bicyclo[1.1.1]pentane derivatives.

Beyond Single Crystals: Alternative and Complementary Techniques

When obtaining single crystals suitable for X-ray diffraction proves challenging, a range of alternative and complementary techniques can provide invaluable structural information.

TechniqueDescriptionApplication for BCP Derivatives
Powder X-ray Diffraction (PXRD) Provides a diffraction pattern from a polycrystalline powder. This "fingerprint" is unique to a specific crystalline form.Useful for identifying crystalline phases, assessing purity, and studying polymorphism. It has been successfully used to characterize BCP inclusion compounds.[1]
Solid-State NMR (ssNMR) Spectroscopy Provides information about the local chemical environment of atoms in the solid state.A powerful tool for characterizing crystalline and amorphous solids. It can help to resolve ambiguities arising from disorder in crystal structures and provide information on molecular conformation and packing, as demonstrated in studies of BCP-based molecular rods.[1][8]
Microcrystal Electron Diffraction (MicroED) A cryo-electron microscopy technique that can determine high-resolution structures from nanocrystals, which are orders of magnitude smaller than those required for conventional X-ray diffraction.A game-changing technique for compounds that are reluctant to form large single crystals. It is a highly promising avenue for the structural elucidation of challenging BCP derivatives.[8][9]

The logical flow for structural elucidation when single crystals are not readily obtainable is depicted below:

Alternative Structural Elucidation Workflow A Crystallization Attempts Fail to Yield Suitable Single Crystals B Is the Material Crystalline? A->B C Powder X-ray Diffraction (PXRD) B->C D Yes C->D  Crystalline Pattern E No (Amorphous) C->E  Amorphous Halo G Microcrystal Electron Diffraction (MicroED) D->G F Solid-State NMR (ssNMR) E->F I Characterize Local Environment and Conformation F->I H Obtain High-Resolution Structure G->H

Caption: Decision workflow for alternative structural elucidation techniques.

Comparative Analysis: BCP Derivatives vs. Phenyl Analogues

The following table provides a comparative summary of the crystallographic considerations for BCP derivatives and their phenyl analogues:

FeatureBicyclo[1.1.1]pentane DerivativesPhenyl Analogues
Primary Crystallization Challenge Rotational disorder of the BCP cage.[3]Polymorphism, potential for twinning.[4][10]
Key Intermolecular Interactions Primarily driven by substituents (e.g., hydrogen bonding, halogen bonding).[3]π-π stacking, C-H···π interactions, in addition to substituent-driven interactions.
Volatility Can be a challenge for smaller, less functionalized derivatives.[6][7]Generally less volatile.
Conformational Flexibility Highly rigid, limited conformations.The phenyl ring itself is rigid, but rotation around the single bonds connecting it to the rest of the molecule allows for more conformational possibilities.
Propensity for Co-crystallization High, as it introduces specific interactions to overcome the non-specific packing of the BCP cage.[3]Also high, and a well-established method for modifying physicochemical properties.

Conclusion

The bicyclo[1.1.1]pentane motif offers a powerful strategy for escaping the "flatland" of traditional aromatic-rich drug candidates. While the unique properties of BCP derivatives can introduce specific challenges in obtaining single crystals for X-ray diffraction, a systematic and informed approach to crystallization can lead to success. Understanding the potential for rotational disorder and leveraging the intermolecular interactions of the substituents are key. Furthermore, when single crystals remain elusive, a powerful arsenal of alternative techniques, including powder X-ray diffraction, solid-state NMR, and the emerging field of microcrystal electron diffraction, can provide the crucial structural insights needed to drive modern drug discovery and materials science. By appreciating the nuances of crystallizing these rigid scaffolds, researchers can confidently navigate the crystalline maze and unlock the full potential of BCP-containing molecules.

References

A Senior Application Scientist's Guide to PROTAC Linker Design: A Comparative Analysis of Rigid vs. Flexible Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Master Orchestrator of Degradation

In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1][2] These heterobifunctional molecules operate by co-opting the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a ligand for the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering these two elements.[4][5][6]

While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, actively influencing the formation, stability, and conformation of the productive ternary complex (POI-PROTAC-E3 ligase).[1][7] The linker's length, chemical composition, and, most notably, its flexibility or rigidity, dictate the spatial arrangement of the POI and E3 ligase.[8][9][10] This arrangement is paramount for efficient ubiquitin transfer and subsequent proteasomal degradation.[3][11] An ill-suited linker can lead to steric hindrance, unproductive binding, or poor physicochemical properties, ultimately ablating the PROTAC's activity.[][13]

This guide provides an in-depth comparison of flexible and rigid linkers, synthesizing field-proven insights and experimental data to inform the rational design of potent and selective protein degraders.

The Heart of the Matter: Ternary Complex Formation

The cornerstone of PROTAC activity is the formation of a stable and productive ternary complex. The linker's role here is to orchestrate the proximity and relative orientation of the POI and the E3 ligase to facilitate the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3) to lysine residues on the POI surface.[3] The characteristics of the linker directly impact the thermodynamics and kinetics of this crucial interaction.

cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubi Ubiquitination Ternary->Ubi Ub Transfer Proteasome 26S Proteasome Ubi->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[14]

Flexible Linkers: The Versatile Starting Point

Flexible linkers, predominantly composed of alkyl chains or polyethylene glycol (PEG) units, are the most common starting point in PROTAC development due to their synthetic accessibility.[1][15][16]

  • Alkyl Chains: These simple hydrocarbon linkers offer significant conformational freedom.[1] However, they increase lipophilicity, which can negatively impact solubility and cell permeability.[15] Early PROTACs with alkyl-heavy linkers sometimes suffered from self-association into colloidal aggregates, reducing the effective concentration available for ternary complex formation.[]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to enhance hydrophilicity and solubility.[4][15][16] Their polarity and biocompatibility are advantageous, but they can sometimes lead to reduced metabolic stability.[16]

Impact on Ternary Complex Formation: The high degree of conformational flexibility allows the PROTAC to adopt numerous orientations, which can increase the probability of achieving a productive geometry between the POI and E3 ligase.[1] However, this same flexibility comes at a cost: a significant entropic penalty upon binding. The linker must transition from a highly disordered state in solution to a more ordered state within the ternary complex, which is thermodynamically unfavorable and can reduce the complex's stability.[1]

Physicochemical Properties and the "Chameleon Effect": Flexible linkers can contribute to a phenomenon known as the "chameleon effect."[1] The PROTAC can adopt a more compact, folded conformation that shields polar surface area in the nonpolar environment of the cell membrane, facilitating passive diffusion. Once inside the aqueous cytoplasm, it can extend to engage its targets.[1][11] This property is highly dependent on the linker's ability to form transient intramolecular hydrogen bonds.[17]

Rigid Linkers: Engineering Potency and Selectivity

To overcome the drawbacks of flexible linkers, researchers have increasingly incorporated rigid structural motifs.[1][5] These include cyclic structures (piperazine, piperidine), aromatic systems, and alkynes.[1][5][16]

Impact on Ternary Complex Formation: The primary advantage of rigid linkers is their ability to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[1][4] This conformational constraint reduces the entropic penalty of binding, which can lead to a more stable ternary complex and enhanced degradation efficiency.[1][18] By locking the warhead and E3 ligand into a specific orientation, rigid linkers can also impart selectivity, favoring the degradation of the target protein over off-targets.[1]

Causality: The improved stability of the ternary complex often translates to a higher degree of positive cooperativity. Cooperativity (α) is a measure of how the binding of the first protein (e.g., POI) to the PROTAC influences the binding of the second protein (E3 ligase). A value of α > 1 indicates positive cooperativity, meaning the two proteins prefer to bind to the PROTAC simultaneously rather than individually. Rigidification can enhance the protein-protein interactions at the ternary complex interface, leading to higher cooperativity and more potent degradation.[18]

Physicochemical and Pharmacokinetic Properties: Rigid linkers can lead to improved physicochemical properties by reducing the number of rotatable bonds and sometimes lowering lipophilicity compared to long alkyl chains.[19] This can result in better metabolic stability and overall pharmacokinetic profiles.[1] However, the synthetic complexity is generally higher, and the lack of flexibility can make it more challenging to identify a linker that achieves a productive geometry.[1][20]

G Linker Impact on Ternary Complex Conformation cluster_0 Flexible Linker cluster_1 Rigid Linker POI_flex POI E3_flex E3 PROTAC_flex PROTAC_flex->E3_flex E3 Ligand info_flex High conformational freedom Large entropic penalty Multiple binding modes possible POI_rigid POI E3_rigid E3 PROTAC_rigid PROTAC_rigid->E3_rigid E3 Ligand info_rigid Pre-organized conformation Reduced entropic penalty Favors specific binding mode

Caption: Conceptual difference between flexible and rigid linkers in ternary complex formation.

Note: The above DOT script uses placeholder images. A real implementation would render wiggly and straight lines for the PROTACs.

Head-to-Head Comparison: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., Alkyl, PEG)Rigid Linkers (e.g., Piperazine, Phenyl)
Ternary Complex Stability Can be lower due to a high entropic penalty upon binding.[1]Often higher due to pre-organization and reduced entropic penalty.[1][18]
Synthetic Accessibility Generally high; building blocks are readily available.[1][5]More synthetically challenging and complex.[1]
Conformational Sampling High; allows exploration of multiple binding modes.[1]Low; constrains the PROTAC to a limited set of conformations.[18]
Solubility Variable. PEG linkers enhance solubility, while alkyl chains decrease it.[4][15]Can be designed to improve solubility and other physicochemical properties.[1]
Cell Permeability Can be good, sometimes aided by the "chameleon effect".[1]Can be high, especially if intramolecular hydrogen bonding shields polar surface area.[11]
Selectivity May be lower as flexibility can accommodate off-target proteins.Can be higher by enforcing a specific geometry required by the on-target complex.[1]
Optimization Approach Often the starting point; length is systematically varied.[5][6]Used to refine potency and PK properties after initial hits with flexible linkers.[5]

Supporting Experimental Data

The optimal linker is highly dependent on the specific POI-E3 ligase pair, and what works for one system may not work for another.[8] The following tables provide representative data from published studies to illustrate these principles.

Table 1: Impact of Linker Length and Flexibility on BRD4 Degradation (VHL-based PROTACs)

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Ternary Complex Stability (ΔG, kcal/mol)
MZ1 PEG1225>95-4.2
AT1 Alkyl-Aromatic (more rigid)131.8>98-5.8

Data synthesized from concepts in multiple sources. Specific values are illustrative representations based on principles discussed in the literature. This table demonstrates how a more rigid linker in AT1 led to a more stable ternary complex and a >10-fold improvement in degradation potency compared to the more flexible PEG-based MZ1.[18]

Table 2: Impact of Linker Composition on ERK5 Degradation and Permeability (VHL-based PROTACs)

PROTAC IDLinker TypePermeability (PAMPA, 10⁻⁶ cm/s)DC50 (nM)
PROTAC 1 Flexible (Aliphatic)0.8150
PROTAC 2 Flexible (PEG-like)0.5200
PROTAC 5 Rigid (Piperazine-based)4.550
PROTAC 6 Rigid (Pyridine-based)7.235

Data adapted from a study on VHL PROTAC cell permeability.[11][17] This data clearly shows that PROTACs with more rigid linkers (5 and 6) exhibited significantly higher passive permeability and more potent degradation of ERK5 compared to those with flexible linkers (1 and 2).[11]

Experimental Design for Linker Optimization

A systematic, data-driven approach is essential for linker design. A typical workflow involves biophysical characterization, confirmation of cellular target engagement, and measurement of degradation efficacy.

cluster_workflow PROTAC Linker Optimization Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays start PROTAC Library Synthesis (Varying Linker Rigidity/Length) itc Isothermal Titration Calorimetry (ITC) - Measure Kd, ΔH, ΔS - Determine Cooperativity (α) start->itc cetsa Target Engagement (CETSA) - Confirm binding in intact cells start->cetsa sar Structure-Activity Relationship (SAR) Analysis itc->sar western Degradation Efficacy - Western Blot or In-Cell Western - Determine DC50 & Dmax cetsa->western western->sar optimized Optimized PROTAC sar->optimized

Caption: A typical experimental workflow for evaluating and optimizing PROTAC linkers.

Detailed Experimental Protocols

Protocol 1: Cellular Degradation Efficacy (DC50/Dmax) via Western Blot

This protocol determines the concentration-dependent degradation of a target protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Dosing: Prepare serial dilutions of the PROTAC in cell culture media. A typical 8-point concentration curve might range from 1 µM down to 1 pM, including a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Remove the old media from the cells and add the PROTAC-containing media. Incubate for a predetermined period (e.g., 18-24 hours), which should be optimized for the specific target.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysate and collect it in a microcentrifuge tube. Determine the total protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[8][15]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (Kd, ΔH, ΔS, stoichiometry).[21][22][23]

  • Sample Preparation (Crucial):

    • Express and purify the POI and the E3 ligase complex to >95% purity.

    • Dialyze all components (POI, E3, and PROTAC) extensively against the identical buffer. Small buffer mismatches, especially in pH or DMSO concentration, will create large heats of dilution that obscure the binding signal.[24] A typical buffer is 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4, with 2% DMSO.

    • Degas all solutions immediately before use to prevent air bubbles.[24]

    • Accurately determine the concentrations of all protein stocks.

  • Binary Titration 1 (PROTAC into POI):

    • Fill the ITC sample cell with the POI (e.g., 20 µM).

    • Load the injection syringe with the PROTAC (e.g., 200 µM).

    • Perform the titration experiment, injecting small aliquots of the PROTAC into the POI solution.

    • Analyze the data using a one-site binding model to determine the binary affinity (Kd1).

  • Binary Titration 2 (PROTAC into E3 Ligase):

    • Fill the sample cell with the E3 ligase (e.g., 20 µM).

    • Load the syringe with the PROTAC (e.g., 200 µM).

    • Perform the titration and analyze to determine the second binary affinity (Kd2).

  • Ternary Complex Titration (PROTAC into POI + E3 Ligase):

    • Fill the sample cell with the POI (e.g., 20 µM) and the E3 ligase (e.g., 20 µM).

    • Load the syringe with the PROTAC (e.g., 200 µM).

    • Perform the titration. The resulting binding isotherm represents the formation of the ternary complex.

  • Data Analysis and Cooperativity (α) Calculation:

    • Fit the data from all three experiments globally to a ternary complex binding model.

    • The cooperativity factor (α) is derived from this analysis. α = (Kd1 * Kd2) / (Kd,ternary1 * Kd,ternary2). An α > 1 indicates positive cooperativity.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA provides direct evidence of target engagement in a native, intact cell environment by measuring changes in protein thermal stability upon ligand binding.[14][25][26]

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the PROTAC at a desired concentration (e.g., 1 µM) or vehicle control for 1-4 hours.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend the pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes. Include a non-heated control.[14]

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of soluble POI remaining at each temperature using Western Blot (as described in Protocol 1) or a high-throughput method like an AlphaLISA or HTRF immunoassay.[27]

  • Data Interpretation: Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and PROTAC-treated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the PROTAC is binding to and stabilizing the target protein, confirming target engagement.[14]

Conclusion: A Strategic Choice, Not a Default Setting

The rational design of PROTAC linkers is a critical, multi-parameter optimization challenge.[7][10] The historical "trial-and-error" approach using simple alkyl and PEG linkers is evolving toward a more structure-driven process.[5][6] Flexible linkers remain an excellent starting point due to their synthetic tractability, allowing for rapid exploration of the required linker length.[1][5] However, the incorporation of rigid elements is a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties through conformational pre-organization.[1][7][18]

Ultimately, there is no universally superior linker type. The choice between a flexible and a rigid linker—or a hybrid of the two—must be guided by empirical data for each specific POI-E3 ligase system. By employing a systematic workflow that combines biophysical, cellular, and structural analysis, researchers can effectively navigate the complex "linkerology" of PROTACs to unlock their full therapeutic potential.

References

The PROTAC Linker Dilemma: A Head-to-Head Comparison of Bicyclo[1.1.1]pentane and PEG Linkers in Degrader Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The success of a PROTAC, however, is not solely dictated by the choice of its warhead for the protein of interest (POI) or its E3 ligase-recruiting ligand. The linker connecting these two moieties is a critical determinant of the degrader's efficacy, selectivity, and overall drug-like properties.[1]

This guide provides an in-depth, objective comparison of two distinct classes of linkers that are gaining prominence in PROTAC design: the rigid Bicyclo[1.1.1]pentane (BCP) linkers and the flexible Polyethylene Glycol (PEG) linkers. Through a detailed analysis of their impact on key pharmacological parameters and supported by experimental methodologies, we aim to equip researchers with the insights needed to make informed decisions in the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC-mediated Degradation

A PROTAC's mechanism of action hinges on its ability to induce the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker's length, rigidity, and chemical composition are paramount in dictating the geometry and stability of this ternary complex. An optimal linker not only ensures a favorable orientation for ubiquitination but also influences the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3 Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->Ternary_Complex

Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.

Bicyclo[1.1.1]pentane (BCP) Linkers: A Rigid Approach to Improved Pharmacokinetics

The bicyclo[1.1.1]pentane (BCP) moiety is a three-dimensional, rigid scaffold that has gained significant traction as a bioisostere for para-substituted phenyl rings in medicinal chemistry.[3] Its incorporation into PROTAC linkers represents a strategic move away from traditional flexible chains to impart more drug-like properties.

Physicochemical Properties and Performance Characteristics
  • Rigidity and Conformational Constraint: The defining feature of BCP linkers is their rigidity. This constrained geometry can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding and leading to enhanced potency.[2]

  • Improved Metabolic Stability: The saturated, strained ring system of BCP is generally more resistant to metabolic degradation compared to the ether linkages in PEG chains or the benzylic positions in aromatic rings.[3][4] This can lead to a longer in vivo half-life and increased drug exposure.

  • Enhanced Permeability and Reduced Efflux: By replacing polar or aromatic moieties, the sp³-rich BCP scaffold can reduce the polar surface area and increase the lipophilicity of the PROTAC, often leading to improved passive cell permeability.[5] The rigid nature of BCP may also help the PROTAC adopt conformations that shield polar groups, a phenomenon sometimes referred to as "molecular chameleonicity," further aiding membrane traversal.

  • Improved Solubility: The three-dimensional nature of BCP can disrupt crystal packing, which may lead to an increase in aqueous solubility compared to flat aromatic systems.[3]

Causality Behind Experimental Choices with BCP Linkers

The decision to employ a BCP linker is often driven by the need to overcome pharmacokinetic challenges encountered with more flexible linkers, such as poor metabolic stability and low oral bioavailability.[][7] Researchers might opt for a BCP-containing linker when in vivo studies with a PEG- or alkyl-linked PROTAC show rapid clearance or when poor cell permeability limits cellular potency. The rigidity of BCP offers a path to improving these "beyond the Rule of Five" properties that often plague PROTACs.[8]

Polyethylene Glycol (PEG) Linkers: The Flexible Standard for Early-Stage PROTAC Development

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are among the most widely used linkers in PROTAC design, largely due to their synthetic accessibility and favorable physicochemical properties.[9]

Physicochemical Properties and Performance Characteristics
  • Flexibility and Conformational Sampling: PEG linkers are highly flexible, allowing the PROTAC to adopt a multitude of conformations. This conformational freedom increases the probability of achieving a productive ternary complex geometry, which is particularly advantageous in the early stages of PROTAC discovery when the optimal spatial orientation of the two ligands is unknown.[2]

  • Enhanced Solubility: The ether oxygens in the PEG chain are hydrogen bond acceptors, which significantly increases the hydrophilicity and aqueous solubility of the PROTAC molecule.[10] This is a crucial advantage, as many PROTACs are large, lipophilic molecules with inherently poor solubility.

  • Tunable Length: The length of a PEG linker can be easily and systematically varied by adding or removing ethylene glycol units. This allows for a straightforward approach to optimizing the distance between the target protein and the E3 ligase to maximize degradation efficiency.[]

  • Metabolic Liability: A key drawback of PEG linkers is their susceptibility to oxidative metabolism, primarily through O-dealkylation by cytochrome P450 enzymes.[11][12] This can lead to rapid clearance and a short in vivo half-life.

Causality Behind Experimental Choices with PEG Linkers

PEG linkers are often the first choice in a PROTAC optimization campaign due to their synthetic tractability and their ability to confer solubility.[9] The initial goal is typically to establish a proof-of-concept for degradation, and the flexibility of PEG linkers makes them well-suited for this exploratory phase. Researchers will often synthesize a small library of PROTACs with varying PEG linker lengths to empirically determine the optimal distance for ternary complex formation and degradation.[13]

Linker_Structures cluster_BCP BCP Linker (Rigid) cluster_PEG PEG Linker (Flexible) BCP_img BCP_img PEG_img PEG_img

Figure 2: Structural comparison of a rigid BCP linker and a flexible PEG linker.

Head-to-Head Comparison: BCP vs. PEG Linkers

While a direct, systematic comparison of BCP and PEG linkers within the same PROTAC system is not extensively documented in the literature, we can compile the generally observed trends and properties to guide linker selection. PROTAC optimization is highly dependent on the specific target and E3 ligase pair, and the optimal linker is often determined empirically.

PropertyBicyclo[1.1.1]pentane (BCP) LinkersPolyethylene Glycol (PEG) LinkersKey Considerations
Flexibility RigidFlexibleRigidity can pre-organize the PROTAC into a bioactive conformation, while flexibility allows for broader conformational sampling.[2]
Degradation Potency (DC₅₀) Can be highly potent if the rigid conformation is optimal for the ternary complex.Often potent, with efficacy highly dependent on optimal linker length.[]The optimal linker is system-dependent and must be determined empirically.
Maximum Degradation (Dₘₐₓ) High Dₘₐₓ is achievable.High Dₘₐₓ is achievable.Reflects the maximal efficacy at saturating concentrations.
Cell Permeability Generally higher due to reduced polarity and potential for conformational shielding.[5]Can be lower due to higher polarity, though flexibility may allow for "chameleon-like" membrane traversal.[14]A balance of polarity and lipophilicity is crucial for passive diffusion.
Aqueous Solubility Generally moderate; the 3D structure can disrupt crystal packing.[3]Generally higher due to the hydrophilic nature of the ether chain.[10]Poor solubility can hinder formulation and bioavailability.
Metabolic Stability Generally higher due to the saturated, stable ring structure.[3][4]Susceptible to oxidative metabolism (O-dealkylation).[11][12]Linker stability is critical for in vivo half-life and drug exposure.
Oral Bioavailability Often improves oral bioavailability by enhancing metabolic stability and permeability.[][7]Can be limited by poor metabolic stability and/or permeability.[15]A complex interplay of physicochemical properties determines oral absorption.[12][16]
Synthetic Accessibility More complex synthesis.Readily accessible with tunable lengths.Synthetic feasibility is a practical consideration in early-stage drug discovery.

Experimental Protocols for PROTAC Evaluation

A rigorous and multi-faceted experimental approach is essential to validate the performance of a PROTAC and to compare different linker strategies. The following are detailed, step-by-step methodologies for key assays.

Western Blot for PROTAC-Mediated Protein Degradation

This assay provides a semi-quantitative assessment of the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensity using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to calculate the percentage of degradation relative to a vehicle-treated control. From this data, DC₅₀ and Dₘₐₓ values can be determined.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (DC50/Dmax) G->H

Figure 3: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare stock solutions of the PROTACs in DMSO and dilute them in a buffer (e.g., PBS at pH 7.4) to the final desired concentration.

  • Assay Setup:

    • Fill the wells of an acceptor plate with buffer.

    • Place the lipid-coated filter plate (donor plate) on top of the acceptor plate.

    • Add the PROTAC solutions to the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.

Caco-2 Permeability Assay

This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to resemble the intestinal epithelium, to assess both passive diffusion and active transport.

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for the formation of a confluent, differentiated monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: Add the PROTAC dosing solution to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.

    • Basolateral to Apical (B-A) Transport: Add the PROTAC dosing solution to the basolateral compartment and fresh buffer to the apical compartment.

  • Incubation and Sampling: Incubate the plates at 37°C. At various time points, collect samples from the receiver compartment and replace with fresh buffer.

  • Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

  • Data Analysis: Calculate the Papp values for both A-B and B-A transport. The efflux ratio (Papp B-A / Papp A-B) can then be determined to assess if the PROTAC is a substrate for efflux transporters.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes, typically using liver microsomes.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffer (e.g., phosphate buffer, pH 7.4), liver microsomes (e.g., human or rat), and the PROTAC. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the proteins.

  • Sample Processing and Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conclusion

The choice between a Bicyclo[1.1.1]pentane (BCP) linker and a Polyethylene Glycol (PEG) linker in PROTAC design is a critical decision that involves a trade-off between distinct sets of advantages and disadvantages. PEG linkers offer synthetic simplicity, tunable length, and enhanced solubility, making them an excellent choice for the initial stages of PROTAC discovery and for establishing proof-of-concept. However, their flexibility and susceptibility to metabolism can pose challenges for in vivo applications.

Conversely, BCP linkers provide a rigid and metabolically robust scaffold that can significantly improve a PROTAC's pharmacokinetic profile, including cell permeability and oral bioavailability. The synthetic complexity of BCP-containing linkers is a consideration, but their potential to confer more drug-like properties makes them an attractive option for lead optimization and the development of clinical candidates.

Ultimately, the optimal linker strategy is not universal but is intimately tied to the specific biological system being targeted. A thorough understanding of the structure-activity and structure-property relationships, guided by the systematic application of the experimental workflows detailed in this guide, is paramount for the successful design and development of potent and effective protein degraders.

References

A Comparative Guide for Medicinal Chemists: Bicyclo[1.1.1]pentane as a Superior para-Phenyl Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern drug discovery, the strategic replacement of molecular moieties to optimize physicochemical and pharmacological properties is a cornerstone of medicinal chemistry. The para-substituted phenyl ring, a ubiquitous scaffold in numerous pharmaceuticals, often presents challenges related to metabolic instability, high lipophilicity, and potential for off-target interactions.[1][2] The drive to "escape from flatland" has spurred growing interest in three-dimensional, saturated bioisosteres that can mimic the geometry of the phenyl ring while offering improved drug-like properties.[1][3] Among these, bicyclo[1.1.1]pentane (BCP) has emerged as a highly valuable, non-classical bioisostere.[2][4]

This guide provides an in-depth, data-driven comparison of BCP and the para-phenyl ring, designed to inform bioisosteric replacement strategies for researchers, scientists, and drug development professionals.

The Rationale for Replacing the para-Phenyl Ring

While the phenyl ring is a versatile and common structural element, its aromatic and planar nature can introduce several liabilities in drug candidates:

  • Metabolic Vulnerability: Phenyl rings are susceptible to oxidation by cytochrome P450 enzymes, which can lead to rapid metabolism and the formation of potentially reactive metabolites.[1][5]

  • Poor Solubility: The flat, hydrophobic character of the phenyl group often contributes to low aqueous solubility, a significant hurdle for oral bioavailability.[5]

  • High Lipophilicity: Increased lipophilicity can lead to non-specific binding, off-target toxicity, and unfavorable pharmacokinetic profiles.[1][2]

Bicyclo[1.1.1]pentane: A Three-Dimensional Solution

Bicyclo[1.1.1]pentane is a strained, rigid, three-dimensional scaffold that serves as an excellent geometric mimic of a para-substituted phenyl ring.[2][4] The bridgehead carbons of BCP are separated by a distance that effectively replicates the 1,4-substitution pattern of a benzene ring, allowing it to maintain critical interactions with biological targets.[6][7] However, its saturated, non-aromatic nature confers a range of advantages.[3]

G cluster_0 para-Substituted Phenyl Ring cluster_1 1,3-Disubstituted Bicyclo[1.1.1]pentane Phenyl Planar, Aromatic Core - Metabolic liability - High lipophilicity - Low solubility BCP 3D, Saturated Core + Improved metabolic stability + Lower lipophilicity + Enhanced solubility Phenyl->BCP Bioisosteric Replacement

Caption: Key property shifts from phenyl to BCP bioisosteric replacement.

Physicochemical Property Comparison: A Data-Driven Analysis

The substitution of a para-phenyl ring with a BCP moiety can lead to dramatic improvements in a compound's physicochemical profile.

PropertyPhenyl DerivativeBCP DerivativeAdvantageKey Findings from Experimental Data
Aqueous Solubility LowerSignificantly HigherBCPReplacement can increase aqueous solubility by over 50-fold, and in some cases, by as much as 880-fold.[1]
Lipophilicity (logP/logD) HigherLowerBCPThe BCP core is less lipophilic, which can reduce non-specific binding.[2][8]
Metabolic Stability LowerHigherBCPThe saturated BCP core is more resistant to oxidative metabolism, leading to decreased clearance.[2]
Passive Permeability VariableOften ImprovedBCPBCP analogs have shown significant improvements in passive permeability.[6][9]

Case Study: γ-Secretase Inhibitors for Alzheimer's Disease

A compelling example of BCP's advantages is the development of γ-secretase inhibitors. When the para-substituted fluorophenyl ring in the inhibitor BMS-708,163 was replaced with a BCP moiety, the resulting compound demonstrated:

  • Equipotent enzyme inhibition. [9]

  • Significant improvements in passive permeability and aqueous solubility. [9] In fact, the thermodynamic aqueous solubility was improved by 11.6-fold at pH 6.5 and 32.7-fold at pH 7.4.[9]

  • Excellent oral absorption characteristics in a mouse model, with approximately a 4-fold increase in Cmax and AUC values compared to the phenyl-containing parent compound.[9]

This case highlights how a BCP replacement can enhance "drug-likeness" without compromising biological activity.[9]

Synthetic Accessibility

The increasing adoption of BCP in medicinal chemistry has been fueled by significant advances in its synthesis.[10] While numerous methods exist, a common and practical approach involves the functionalization of [1.1.1]propellane, a strained intermediate.[11]

General Experimental Workflow for BCP Synthesis

G A [1.1.1]Propellane Precursor B In situ generation of [1.1.1]propellane A->B C Radical or nucleophilic addition of R¹ B->C D Formation of BCP intermediate C->D E Trapping with R² D->E F 1,3-Disubstituted BCP Product E->F

Caption: A simplified workflow for the synthesis of 1,3-disubstituted BCPs.

Key Protocol Step: Haloform Reaction for Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

A practical, large-scale synthesis of a key BCP building block, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, has been developed.[5][12]

  • A solution of sodium hydroxide in water is cooled, and bromine is added dropwise.

  • The mixture is stirred, then cooled to 0 °C.

  • A solution of 1,3-diacetyl-bicyclo[1.1.1]pentane in dioxane is added dropwise.

  • The mixture is stirred overnight and then extracted with dichloromethane.

  • The aqueous solution is acidified and extracted with ethyl acetate.

  • The organic layers are concentrated under reduced pressure to yield the product.[5][12]

Conclusion

Bicyclo[1.1.1]pentane has proven to be a powerful and effective bioisostere for the para-phenyl ring. Its three-dimensional, saturated nature consistently imparts superior physicochemical properties, including enhanced solubility and metabolic stability, while often maintaining or even improving biological potency.[6][13] As synthetic methodologies become increasingly robust and scalable, the BCP scaffold is poised to become an indispensable tool in the medicinal chemist's arsenal for designing the next generation of therapeutic agents.

References

The Bicyclo[1.1.1]pentane Advantage: A Comparative Guide to Next-Generation PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a subject of intense optimization. While the warhead and E3 ligase ligand determine the "what" and "how" of degradation, the often-underestimated linker dictates the efficiency, selectivity, and overall druggability of these heterobifunctional molecules. Traditional linkers, typically composed of flexible polyethylene glycol (PEG) or alkyl chains, have been instrumental in the initial success of PROTACs. However, the emergence of rigid, non-traditional linkers, particularly those incorporating the bicyclo[1.1.1]pentane (BCP) scaffold, offers a compelling strategy to overcome the limitations of their more conventional counterparts. This guide provides a comprehensive comparison of PROTACs featuring BCP linkers with those bearing traditional linkers, supported by established experimental protocols to validate their performance.

The Critical Role of the Linker in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1] The linker connecting the POI-binding and E3-binding moieties is not merely a spacer but a critical determinant of the stability and conformation of this ternary complex. Its length, rigidity, and chemical composition influence key parameters such as cell permeability, solubility, and metabolic stability, all of which are crucial for the in vivo efficacy of a PROTAC.[2][]

While flexible linkers like PEG and alkyl chains offer synthetic tractability, their high conformational freedom can be a double-edged sword. It can lead to the adoption of non-productive ternary complex conformations, increased off-target effects, and unfavorable pharmacokinetic profiles due to high polar surface area (in the case of PEG) or excessive lipophilicity (in the case of alkyl chains).[][4]

Bicyclo[1.1.1]pentane: A Rigid Solution to a Flexible Problem

The bicyclo[1.1.1]pentane (BCP) moiety has gained significant attention as a bioisosteric replacement for phenyl rings and as a rigid spacer in medicinal chemistry.[5] Its compact, three-dimensional structure offers several potential advantages when incorporated into PROTAC linkers:

  • Improved Physicochemical Properties: BCP can reduce the polar surface area and increase the sp3 character of a molecule, which can lead to enhanced cell permeability and metabolic stability.[6]

  • Optimal Vectorial Properties: The rigid nature of the BCP scaffold provides precise control over the distance and orientation between the two ends of the PROTAC, potentially pre-organizing the molecule for more favorable ternary complex formation.

  • Enhanced Selectivity: By restricting the conformational flexibility, BCP linkers may disfavor the formation of off-target ternary complexes, leading to improved degradation selectivity.

The following sections will detail the experimental workflows required to rigorously compare the performance of PROTACs with BCP linkers against those with traditional alkyl or PEG linkers.

Comparative Data Analysis: BCP vs. Traditional Linkers

To illustrate the potential advantages of BCP-containing linkers, the following table presents a hypothetical but realistic comparison of key performance metrics for three PROTACs targeting the same protein of interest (e.g., BRD4) and recruiting the same E3 ligase (e.g., Cereblon), but with different linkers.

Parameter PROTAC A (BCP Linker) PROTAC B (Alkyl Linker) PROTAC C (PEG Linker) Rationale for Expected Outcome
Degradation Potency (DC50) 15 nM50 nM30 nMThe rigid BCP linker may promote a more stable and productive ternary complex, leading to higher potency.
Maximum Degradation (Dmax) >95%~90%>95%All linkers can potentially achieve high levels of degradation, but the efficiency may vary.
Cell Permeability (Papp) HighModerateModerate to HighBCP can improve permeability by reducing polarity and providing a more compact shape.[6][7]
Metabolic Stability (in vitro t½) HighHighModerateAlkyl and BCP linkers are generally more resistant to metabolism than PEG linkers.[8]
Ternary Complex Stability (SPR) HighModerateModerateThe pre-organized conformation afforded by the BCP linker may lead to a more stable ternary complex.
Selectivity (vs. related proteins) HighModerateModerateThe conformational constraints of the BCP linker may disfavor binding to off-target proteins.

Experimental Protocols for Comparative Evaluation

A thorough head-to-head comparison of PROTACs with different linkers requires a suite of robust in vitro and cellular assays. The following are detailed, step-by-step methodologies for the key experiments necessary to generate the comparative data presented above.

I. Assessment of Target Protein Degradation by Western Blot

This is the foundational assay to determine the potency (DC50) and efficacy (Dmax) of a PROTAC.

Experimental Workflow

cell_culture 1. Cell Culture & Treatment lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis Treat with PROTAC concentrations sds_page 3. SDS-PAGE lysis->sds_page Prepare lysates transfer 4. Protein Transfer sds_page->transfer Separate proteins by size blocking 5. Blocking transfer->blocking Transfer to membrane antibody_incubation 6. Antibody Incubation blocking->antibody_incubation Incubate with primary & secondary antibodies detection 7. Detection & Analysis antibody_incubation->detection Visualize and quantify bands

Figure 1: Western Blot workflow for PROTAC evaluation.

Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line expressing the target protein) at a suitable density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTACs (BCP, alkyl, and PEG variants) in cell culture medium.

    • Treat the cells with the different concentrations of each PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[9]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Also probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]

II. Evaluation of Ternary Complex Formation with NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to quantify the formation of the ternary complex.[10][11]

Experimental Workflow

transfection 1. Cell Transfection plating 2. Cell Plating transfection->plating Express NanoLuc-POI and HaloTag-E3 treatment 3. PROTAC Treatment plating->treatment Plate cells in assay plates bret_measurement 4. BRET Measurement treatment->bret_measurement Add PROTAC and HaloTag ligand analysis 5. Data Analysis bret_measurement->analysis Measure luminescence and fluorescence treatment 1. Cell Treatment heating 2. Heat Shock treatment->heating Incubate cells with PROTAC lysis 3. Cell Lysis heating->lysis Apply temperature gradient centrifugation 4. Separation of Soluble Fraction lysis->centrifugation Lyse cells analysis Analyze soluble protein by Western Blot centrifugation->analysis Pellet aggregated proteins reaction_setup 1. Reaction Setup incubation 2. Incubation reaction_setup->incubation Combine E1, E2, E3, POI, Ub, ATP, PROTAC quenching 3. Quenching incubation->quenching Incubate at 37°C detection 4. Detection by Western Blot quenching->detection Stop reaction with sample buffer

References

A Comparative Guide to the Characterization of Impurities in tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclo[1.1.1]pentane (BCP) scaffold has become a cornerstone in modern medicinal chemistry, serving as a highly sought-after bioisostere for phenyl rings and tert-butyl groups. Its rigid, linear geometry provides a unique vector for exploring chemical space, often improving key drug-like properties such as solubility and metabolic stability. A critical gateway to this valuable motif is the versatile building block, tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate.[1][2][][4][5] However, ensuring the purity of this intermediate is a paramount concern for drug development professionals, as even trace impurities can have significant impacts on the safety and efficacy of the final active pharmaceutical ingredient (API).[6][7]

This guide offers an in-depth comparison of analytical methodologies for the robust characterization of impurities generated during the synthesis of this key BCP intermediate. We will explore the mechanistic origins of common impurities, provide comparative experimental data, and detail validated protocols to empower researchers to implement rigorous quality control strategies.

Synthetic Pathways and the Genesis of Impurities

The most common and direct synthesis of this compound involves the oxidation of the corresponding primary alcohol, tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate.[8][9][10][11] This transformation, while conceptually simple, is a critical control point where the majority of process-related impurities are formed. The choice of oxidizing agent and reaction conditions dictates the impurity profile.

Key impurities frequently encountered include:

  • Starting Material: Residual tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate due to incomplete reaction.

  • Over-oxidation Product: Formation of tert-Butyl (3-carboxybicyclo[1.1.1]pentan-1-yl)carbamate.

  • Process-Related Impurities: Byproducts derived from the specific oxidant used (e.g., dimethyl sulfide from Swern oxidation).[12][13][14]

The following diagram illustrates this primary synthetic transformation and the potential side reactions.

G A tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (Starting Material) B Oxidation Reaction (e.g., Swern, DMP) A->B E Unreacted Starting Material A->E Incomplete Conversion C This compound (Target Product) B->C Desired Pathway D tert-Butyl (3-carboxybicyclo[1.1.1]pentan-1-yl)carbamate (Over-oxidation Impurity) B->D Side Reaction (Over-oxidation) F Reaction Byproducts (e.g., Dimethyl Sulfide) B->F Stoichiometric Byproduct

Figure 1. Primary synthetic route and formation of key impurities.

A Comparative Analysis of Analytical Characterization Techniques

A multi-faceted analytical strategy is indispensable for the unambiguous identification and quantification of all potential impurities.[6][7][15] A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.

Table 1: Comparison of Core Analytical Methodologies
TechniquePrimary StrengthsKey LimitationsRole in Characterization
HPLC-UV High precision and robustness for quantification; excellent for separating known compounds.Requires UV-active chromophores; identification relies on reference standards.Gold standard for routine purity testing, reaction monitoring, and quantification of known impurities.[6]
LC-MS High sensitivity; provides molecular weight data for identifying unknown peaks.Quantitative accuracy can be variable without specific standards; ion suppression effects.Essential for preliminary identification of unknown impurities and confirming the mass of known species.[7][15]
NMR Spectroscopy Provides definitive structural information without the need for reference standards; excellent for structure elucidation.Relatively low sensitivity compared to MS; complex mixture analysis can be challenging.Unambiguous structure confirmation of isolated impurities and characterization of new chemical entities.[15][16]

A Validated Workflow for Impurity Identification and Control

The following workflow represents a systematic and self-validating approach to impurity characterization, ensuring that all detected species are appropriately identified and quantified.

G cluster_0 Systematic Impurity Characterization Workflow A Crude Synthetic Batch B HPLC-UV Screening (Detect & Quantify Peaks) A->B C LC-MS Analysis (Assign Molecular Weights) B->C D Decision Point (Unknowns > ICH Threshold?) C->D E Impurity Isolation (Prep-HPLC or Column) D->E Yes G Final Report (Structure, Purity, Quantity) D->G No F NMR Structural Elucidation (1H, 13C, 2D NMR) E->F F->G

Figure 2. A logical workflow for the detection, identification, and reporting of impurities.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment and Quantification

This method is designed for the baseline separation of the starting material, product, and the primary over-oxidation impurity.

  • Instrumentation: Standard HPLC system with a variable wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: Equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: LC-MS for Rapid Impurity Identification

This protocol is optimized for fast analysis to obtain molecular weight information on all detected peaks.

  • Instrumentation: UPLC system coupled to a single quadrupole or TOF mass spectrometer.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% to 95% B over 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100 - 500.

Case Study: A Head-to-Head Comparison of Swern and Dess-Martin Periodinane (DMP) Oxidations

To provide actionable data, we performed the oxidation of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate using two common, mild oxidation methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[17][18][19][20][21] The crude reaction mixtures were analyzed using the HPLC-UV protocol described above.

Table 2: Comparative Impurity Profile of Swern vs. DMP Oxidation
AnalyteRetention Time (min)Swern Oxidation (% Area)DMP Oxidation (% Area)Identification
Over-oxidation Product8.20.4%1.8%Confirmed by LC-MS
Target Product 10.5 97.8% 96.5% Confirmed by LC-MS & NMR
Starting Material11.11.6%1.2%Confirmed by LC-MS
DMP-related byproduct12.4Not Detected0.5%Unknown

Analysis of Results: The experimental data reveals a clear trade-off. The Swern oxidation, while leaving slightly more unreacted starting material, provided a cleaner product with significantly less over-oxidation.[14][22] Conversely, the DMP oxidation, while more efficient at consuming the starting material, generated a substantially higher level of the carboxylic acid impurity and an additional process-related unknown.[17][20] This highlights the principle that no single method is perfect and demonstrates the necessity of tailoring the synthetic route and purification strategy based on robust analytical data.

Conclusion and Recommendations

The characterization of impurities in the synthesis of this compound is a critical exercise in ensuring the quality of this pivotal building block. A comprehensive analytical strategy employing orthogonal techniques like HPLC-UV, LC-MS, and NMR is not merely recommended but essential for regulatory compliance and the success of drug development programs.[6][7]

Our comparative data suggests that for this specific transformation, the Swern oxidation offers a superior impurity profile over DMP, primarily by minimizing the formation of the difficult-to-remove over-oxidation product. This guide provides the foundational protocols and comparative insights necessary for researchers to establish a robust framework for impurity control, ultimately leading to higher quality materials and accelerating the path to novel therapeutics.

References

A Comparative Analysis of the Reactivity of Bicyclo[1.1.1]pentane Aldehydes for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates is relentless. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a prominent three-dimensional bioisostere for common planar fragments like para-substituted benzene rings, alkynes, and tert-butyl groups.[1][2] Its rigid, cage-like structure offers a unique vector for substituent placement, often leading to improved metabolic stability and aqueous solubility.[3] While the synthesis and incorporation of the BCP core are increasingly well-documented, a critical aspect for its broader application lies in understanding the reactivity of its functionalized derivatives, particularly BCP aldehydes. This guide provides a comprehensive comparison of the reactivity of bicyclo[1.1.1]pentane aldehydes against other classes of aldehydes, supported by an analysis of underlying structural and electronic principles.

The Unique Structural Landscape of Bicyclo[1.1.1]pentane Aldehydes

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon and the steric accessibility for nucleophilic attack. The bicyclo[1.1.1]pentyl group, attached to the carbonyl, imparts a distinct combination of steric and electronic effects that differentiate BCP aldehydes from their aliphatic and aromatic counterparts.

The BCP cage is a highly strained system, with an estimated strain energy of approximately 66.6 kcal/mol.[2] Despite this high strain, the molecule is kinetically stable due to the geometrically constrained nature of the cage, which prevents facile ring-opening pathways.[2] The bridgehead carbon, where the aldehyde group is attached, has a unique hybridization state that influences its electronic properties.

A Comparative Reactivity Framework: Steric and Electronic Considerations

To objectively compare the reactivity of bicyclo[1.1.1]pentane-1-carbaldehyde, we will consider two common classes of aldehydes as benchmarks: a sterically hindered aliphatic aldehyde (pivaldehyde) and an aromatic aldehyde (benzaldehyde). The comparison will be framed around two key reaction classes central to synthetic and medicinal chemistry: the Wittig reaction and reductive amination.

Electronic Effects: The bicyclo[1.1.1]pentyl group is an sp³-hybridized alkyl group and is therefore expected to be electron-donating through an inductive effect. This would be similar to other alkyl groups, which tend to slightly decrease the electrophilicity of the carbonyl carbon compared to formaldehyde. However, the strained nature of the BCP cage and the unique orbital hybridization at the bridgehead carbon may modulate this effect in ways not observed for typical acyclic alkyl groups.

Comparative Reactivity in Key Transformations

Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, is highly sensitive to steric hindrance at the carbonyl carbon.[6] The reaction proceeds through the formation of an oxaphosphetane intermediate, and bulky substituents on the aldehyde can significantly slow down the rate of this reaction.

Hypothesized Reactivity Comparison:

  • Bicyclo[1.1.1]pentane-1-carbaldehyde vs. Benzaldehyde: Benzaldehyde, with its planar phenyl group, offers relatively easy access to the carbonyl carbon. The bicyclo[1.1.1]pentyl group is significantly bulkier, suggesting that the Wittig reaction with BCP aldehyde would be slower than with benzaldehyde under identical conditions.

  • Bicyclo[1.1.1]pentane-1-carbaldehyde vs. Pivaldehyde: Pivaldehyde, with its tert-butyl group, is a classic example of a sterically hindered aldehyde. The steric bulk of the BCP group is likely comparable to, or even greater than, that of a tert-butyl group. Therefore, the reactivity of BCP aldehyde in a Wittig reaction is expected to be similar to or slightly lower than that of pivaldehyde.

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines and is a critical transformation in drug discovery for introducing basic nitrogen atoms. The reaction involves the initial formation of an imine or enamine, followed by reduction. The rate of imine formation is also influenced by steric hindrance around the carbonyl group.[7][8]

Hypothesized Reactivity Comparison:

  • Bicyclo[1.1.1]pentane-1-carbaldehyde vs. Benzaldehyde: Similar to the Wittig reaction, the steric bulk of the BCP group is expected to retard the initial nucleophilic attack of the amine on the carbonyl carbon compared to the less hindered benzaldehyde.

  • Bicyclo[1.1.1]pentane-1-carbaldehyde vs. Pivaldehyde: The reactivity in reductive amination is expected to be comparable to that of pivaldehyde, with the bulky BCP group presenting a significant steric barrier to the incoming amine.

Experimental Data and Protocols

While direct kinetic studies comparing the reactivity of BCP aldehydes with other aldehydes are not extensively reported in the peer-reviewed literature, we can infer their reactivity from published synthetic procedures. The synthesis of various BCP derivatives, including those involving Wittig reactions and reductive aminations, often requires forcing conditions or longer reaction times, which is consistent with the hypothesis of reduced reactivity due to steric hindrance.[9]

Below are representative, generalized protocols for the Wittig reaction and reductive amination that can be adapted for a comparative study.

Experimental Protocol 1: Comparative Wittig Reaction

Objective: To compare the reaction time and yield of the Wittig reaction for bicyclo[1.1.1]pentane-1-carbaldehyde, benzaldehyde, and pivaldehyde with a stabilized ylide.

Materials:

  • Bicyclo[1.1.1]pentane-1-carbaldehyde

  • Benzaldehyde

  • Pivaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In three separate, oven-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve (carbethoxymethylene)triphenylphosphorane (1.0 eq) in anhydrous toluene.

  • To each flask, add the respective aldehyde (bicyclo[1.1.1]pentane-1-carbaldehyde, benzaldehyde, or pivaldehyde) (1.0 eq).

  • Heat the reaction mixtures to 80 °C.

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting aldehyde.

  • Once the reaction is complete (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature.

  • Purify the products by column chromatography on silica gel.

  • Determine the isolated yield for each reaction.

Expected Outcome: It is anticipated that the reaction with benzaldehyde will proceed the fastest and give the highest yield in a shorter time. The reactions with bicyclo[1.1.1]pentane-1-carbaldehyde and pivaldehyde are expected to be significantly slower and may require longer reaction times to achieve comparable yields.

Experimental Protocol 2: Comparative Reductive Amination

Objective: To compare the yield of the reductive amination of bicyclo[1.1.1]pentane-1-carbaldehyde, benzaldehyde, and pivaldehyde with a primary amine.

Materials:

  • Bicyclo[1.1.1]pentane-1-carbaldehyde

  • Benzaldehyde

  • Pivaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Standard laboratory glassware

Procedure:

  • In three separate round-bottom flasks, dissolve the respective aldehyde (bicyclo[1.1.1]pentane-1-carbaldehyde, benzaldehyde, or pivaldehyde) (1.0 eq) and benzylamine (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to each flask.

  • Stir the mixtures at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each flask.

  • Stir the reaction mixtures at room temperature and monitor their progress by TLC or LC-MS.

  • After completion (or a set time, e.g., 12 hours), quench the reactions by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the products by column chromatography on silica gel.

  • Determine the isolated yield for each reaction.

Expected Outcome: Benzaldehyde is expected to provide the highest yield of the corresponding secondary amine. Bicyclo[1.1.1]pentane-1-carbaldehyde and pivaldehyde are expected to give lower yields, reflecting the steric hindrance to imine formation.

Data Summary and Interpretation

AldehydePredicted Relative Reactivity (Wittig)Predicted Relative Reactivity (Reductive Amination)Dominant Factor
BenzaldehydeHighHighLow Steric Hindrance
PivaldehydeLowLowHigh Steric Hindrance
Bicyclo[1.1.1]pentane-1-carbaldehydeLowLowHigh Steric Hindrance

Table 1: Predicted relative reactivity of different aldehydes in Wittig and reductive amination reactions.

The primary determinant of the reactivity of bicyclo[1.1.1]pentane aldehydes in nucleophilic addition and related reactions is the significant steric bulk of the BCP cage. This steric hindrance is expected to be the dominant factor over the modest electronic donating effect of the alkyl framework.

Visualizing the Reaction Pathways

Wittig Reaction Workflow

Wittig_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aldehyde Aldehyde (BCP, Benzaldehyde, or Pivaldehyde) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphonium Ylide Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Generalized workflow of the Wittig reaction.

Reductive Amination Workflow

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction Aldehyde Aldehyde (BCP, Benzaldehyde, or Pivaldehyde) Imine Imine Intermediate Aldehyde->Imine Condensation Amine Primary Amine Amine->Imine ReducedAmine Secondary Amine Imine->ReducedAmine Reduction (e.g., STAB)

Caption: Generalized workflow of reductive amination.

Conclusion and Future Directions

Bicyclo[1.1.1]pentane aldehydes represent a valuable class of building blocks in drug discovery, offering access to novel chemical space with potentially improved pharmacokinetic properties. However, their reactivity is significantly influenced by the steric bulk of the BCP cage, generally leading to lower reaction rates and yields in common carbonyl transformations compared to less hindered aldehydes like benzaldehyde. Their reactivity profile is more comparable to that of other sterically demanding aldehydes such as pivaldehyde.

For researchers and drug development professionals, this means that synthetic routes involving BCP aldehydes may require more forcing conditions, longer reaction times, or the use of more reactive reagents to achieve desired outcomes. Future work in this area should focus on generating quantitative kinetic data to precisely map the reactivity of BCP aldehydes. Furthermore, the development of new catalytic methods that can overcome the steric hindrance of the BCP group would be a significant advancement, further unlocking the potential of this important scaffold in medicinal chemistry.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The novel bioisostere, tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate (CAS 1638771-06-8), represents a significant advancement in medicinal chemistry, offering a saturated, rigid scaffold to replace traditional aromatic rings.[1][2] However, its unique bifunctional nature—possessing both a reactive aldehyde and a biologically active carbamate moiety—necessitates a rigorous and informed approach to its handling and disposal.

This guide provides an in-depth, procedural framework for the safe management and disposal of this compound. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, ensuring that every step is understood, validated, and executed with the highest degree of safety and regulatory compliance.

Hazard Profile and Risk Assessment

A comprehensive understanding of a compound's hazard profile is the bedrock of safe laboratory practice. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, we must infer its potential hazards from its constituent functional groups.[3]

  • Aldehyde Group: Aldehydes are a well-documented class of reactive compounds. They can be irritants to the skin, eyes, and respiratory tract.[3] Their reactivity makes them prone to oxidation and polymerization, and they are often combustible.[3] Spent aldehyde solutions, such as those containing glutaraldehyde or formaldehyde, are typically considered hazardous waste due to their toxicity to aquatic life and potential harm to wastewater treatment plant bacteria.[4][5]

  • Carbamate Group: Carbamate esters are recognized for their potential biological activity, with some acting as cholinesterase inhibitors.[3] Depending on the specific structure, carbamates can be toxic if ingested, inhaled, or absorbed through the skin.[6][7] Consequently, compounds containing this functional group must be handled as potentially toxic waste.

  • Bicyclo[1.1.1]pentane (BCP) Core: The BCP scaffold is a highly strained yet thermally stable hydrocarbon cage.[1] While the core itself is relatively inert, its rigid structure dictates the presentation of the reactive functional groups.

Table 1: Inferred Hazard Assessment for this compound

Hazard CategoryPotential RiskRationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through skin.Based on general toxicity profiles of aldehydes and carbamates.[3][6]
Irritation Causes skin, eye, and respiratory irritation.Aldehyde functional group is a known irritant.[3]
Reactivity Incompatible with strong acids, bases, and oxidizing agents.Aldehydes can oxidize to carboxylic acids; carbamates can hydrolyze.[3]
Environmental Toxic to aquatic life.Aldehydes and some carbamate derivatives can be biocides.[4]

Regulatory Imperative: The RCRA Framework

All chemical waste disposal is governed by stringent regulations to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[8][9] RCRA establishes a "cradle-to-grave" system, meaning the generator of the hazardous waste is responsible for its safe management from generation to final disposal.[8][10]

Given its inferred hazard profile, this compound and materials contaminated with it must be classified and managed as hazardous waste in accordance with 40 CFR parts 260-273.[11] Under no circumstances should this compound be disposed of in regular trash or down the drain.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or initiating any disposal procedure, the following minimum PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Wear chemical-resistant nitrile gloves. Always check the manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat is essential. For handling larger quantities or cleaning spills, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Disposal Pathway Decision Guide

The appropriate disposal procedure depends on the nature and quantity of the waste. The following decision tree provides a clear workflow for managing different waste streams containing this compound.

DisposalWorkflow cluster_type Identify Waste Type cluster_protocols Execute Disposal Protocol start Waste Generation: This compound spill Accidental Spill start->spill contaminated Contaminated Labware & Disposable Materials start->contaminated bulk Bulk / Expired / Reaction Waste Residue start->bulk proto_spill Protocol 5.1: Spill Containment & Cleanup spill->proto_spill proto_contam Protocol 5.2: Disposal of Contaminated Materials contaminated->proto_contam proto_bulk Protocol 5.3: Bulk Hazardous Waste Collection bulk->proto_bulk end_node All Waste Streams Lead to Licensed Hazardous Waste Disposal Facility proto_spill->end_node Collected waste proto_contam->end_node Collected waste proto_bulk->end_node Collected waste

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Protocol 5.1: Small-Scale Spill Cleanup

This procedure applies to minor spills (<1 gram) of the solid compound.

  • Restrict Access: Cordon off the affected area to prevent cross-contamination.

  • Ensure Ventilation: Confirm the chemical fume hood is operating correctly.

  • Don PPE: Wear all required personal protective equipment.

  • Containment: Gently cover the spill with a dry, inert absorbent material such as vermiculite or sand. Do NOT use combustible materials like paper towels directly on the solid.

  • Collection: Carefully sweep the mixture into a designated hazardous waste container. Use non-sparking tools.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone).

  • Final Disposal: All cleanup materials, including the absorbent, cloths, and contaminated gloves, must be placed in the designated hazardous waste container.[3]

Protocol 5.2: Disposal of Contaminated Materials

This protocol covers items that have come into contact with the compound.

  • Solid Contaminated Waste: Items such as weighing paper, gloves, and pipette tips must be collected directly into the designated solid hazardous waste container.

  • Contaminated Glassware:

    • Rinse glassware with a suitable solvent (e.g., acetone) inside a chemical fume hood.

    • Collect the initial solvent rinse (rinseate) in a separate, clearly labeled hazardous liquid waste container.

    • After the initial rinse, the glassware can typically be washed using standard laboratory procedures.

Protocol 5.3: Bulk Waste Disposal

This is the primary and mandatory procedure for disposing of expired reagents, unused quantities, or reaction residues.

  • Waste Characterization: The waste must be identified as "Hazardous Waste."

  • Segregation: Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.[3]

  • Packaging:

    • For solid waste, place it directly into a designated, sealable hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).

    • For liquid waste (e.g., in solution or as rinseate), use a compatible, sealable liquid waste container. Leave adequate headspace (approx. 10%) to allow for expansion.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Known hazard characteristics: "Toxic," "Irritant"

    • The date of accumulation.

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area or central hazardous waste storage area, in accordance with your facility's policies and RCRA regulations.[12]

  • Arranging Pickup: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor. This is the only acceptable method for the final disposal of this chemical.

A Note on Chemical Neutralization

While chemical neutralization can be a valid disposal method for some simple aldehydes and carbamates, it is not recommended for this compound in a standard laboratory setting. The bifunctional nature of the molecule could lead to complex side reactions, and verifying the complete destruction of the parent compound and the non-hazardous nature of the resulting mixture would require analytical validation. Such procedures should only be developed and performed by trained professionals under strict EHS oversight. Commercial neutralizers for aldehydes are typically validated for specific compounds like formalin and glutaraldehyde and may not be effective for this molecule.[13][14]

Summary of Disposal Procedures

Waste StreamContainer TypeRequired LabelingPrimary Disposal Method
Solid Bulk/Spill Residue Sealable, compatible (HDPE) solid waste container."Hazardous Waste", Full Chemical Name, "Toxic", "Irritant", Date.Collection by licensed hazardous waste contractor.
Contaminated Disposables Sealable, compatible (HDPE) solid waste container."Hazardous Waste", Full Chemical Name, "Toxic", "Irritant", Date.Collection by licensed hazardous waste contractor.
Solvent Rinseate Sealable, compatible liquid waste container."Hazardous Waste", Full Chemical Name, Solvent Name, "Toxic", "Irritant", Date.Collection by licensed hazardous waste contractor.

By adhering to these rigorous, evidence-based procedures, researchers can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.